2-(Dimethylamino)acetyl chloride hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(dimethylamino)acetyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAXDKDOPWPFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553914 | |
| Record name | N,N-Dimethylglycyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60853-81-8 | |
| Record name | N,N-Dimethylglycyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)acetyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Dimethylamino)acetyl chloride hydrochloride: Properties, Synthesis, and Applications
This guide provides an in-depth technical overview of 2-(Dimethylamino)acetyl chloride hydrochloride (DMAC-HCl), a versatile and highly reactive reagent crucial for professionals in research, chemical synthesis, and drug development. We will move beyond simple data recitation to explore the causal relationships behind its properties, the rationale for specific handling protocols, and its strategic application in complex molecular synthesis.
Core Molecular Identity and Physicochemical Profile
This compound is the hydrochloride salt of an acyl chloride containing a tertiary amine. This dual functionality—a highly reactive acylating agent and a protonated amine—defines its chemical behavior and applications. The hydrochloride form enhances the compound's stability, making it more amenable to storage and handling compared to its freebase form, yet it remains a challenging reagent requiring meticulous handling.
Its fundamental role in organic synthesis is to introduce the dimethylaminoacetyl moiety ((CH₃)₂NCH₂CO-) into a target molecule. This is a common structural motif in many biologically active compounds and pharmaceuticals.
Key Physicochemical Properties
The properties of DMAC-HCl dictate its storage, handling, and reaction conditions. Its hygroscopic nature is the most critical characteristic, demanding an anhydrous environment to prevent decomposition.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉Cl₂NO | [1][2] |
| Molecular Weight | 158.03 g/mol | [3] |
| CAS Number | 60853-81-8 | [1][2] |
| Appearance | Off-white to light yellow solid/powder | [1][3] |
| Melting Point | 110-112 °C (with decomposition) | [3][4] |
| Boiling Point | 162 °C at 760 mmHg | [5] |
| Sensitivity | Highly moisture-sensitive (hygroscopic) | [3][4] |
| Storage Condition | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3][4] |
The Chemistry of Reactivity: An Acyl Chloride with a Twist
The reactivity of DMAC-HCl is dominated by the electrophilic carbonyl carbon of the acyl chloride group. This site is highly susceptible to attack by nucleophiles. The presence of the adjacent protonated dimethylamino group influences the electronic environment, but the primary mode of reaction is nucleophilic acyl substitution.
A generalized reaction involves the acylation of a nucleophile (e.g., an alcohol, amine, or thiol), where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new ester, amide, or thioester bond, respectively.
Caption: Generalized nucleophilic acyl substitution using DMAC-HCl.
This reaction is typically performed in an aprotic solvent under anhydrous conditions to prevent hydrolysis of the acyl chloride. A non-nucleophilic base is often required to neutralize the HCl generated during the reaction, which would otherwise form a salt with any unreacted nucleophile, rendering it inactive.
Synthesis Pathway: From Amino Alcohol to Acyl Chloride
DMAC-HCl is not a naturally occurring compound; it is synthesized. A common and effective laboratory and industrial synthesis route involves the chlorination of an amino alcohol precursor, N,N-Dimethylethanolamine, using a chlorinating agent like thionyl chloride (SOCl₂).[6][7] This method is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are easily removed from the reaction mixture, driving the reaction to completion.
Experimental Protocol: Synthesis of DMAC-HCl
This protocol is a synthesis of established procedures.[6][7] The causality for each step is explained to provide a deeper understanding of the process.
Step 1: Reaction Setup
-
Equip a three-necked flask with a dropping funnel, a magnetic stirrer, a thermometer, and a gas outlet connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.
-
Causality: A controlled environment is critical. The gas trap is a mandatory safety measure to prevent the release of corrosive and toxic gases.
Step 2: Chlorination
-
Charge the flask with thionyl chloride (SOCl₂).
-
Cool the flask in an ice-water bath to maintain a temperature between 5-15°C.[7]
-
Causality: The reaction is highly exothermic. Cooling prevents side reactions and ensures controlled conversion. Low temperatures are essential for selectivity and yield.
-
Slowly add N,N-Dimethylethanolamine dropwise from the funnel while stirring vigorously. The rate of addition must be controlled to keep the temperature within the specified range.[7]
-
Causality: Slow, controlled addition prevents a dangerous thermal runaway and ensures the reaction proceeds smoothly.
Step 3: Reaction Completion and Isolation
-
After the addition is complete, allow the mixture to warm to a higher temperature (e.g., 30-45°C) and stir for an additional hour to ensure the reaction goes to completion.[7]
-
Add absolute ethanol to the mixture, which may cause a rapid evolution of gas as it reacts with any remaining thionyl chloride and facilitates precipitation.[6][7]
-
A reflux may be performed for 1-2 hours to ensure the formation of the hydrochloride salt and complete the reaction.[6][7]
-
Causality: The reflux step ensures that all intermediates are converted to the final, stable hydrochloride product.
Step 4: Purification
-
Cool the reaction mixture to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a cold, anhydrous solvent (like diethyl ether) to remove soluble impurities.
-
Dry the product under vacuum in the presence of a desiccant (e.g., P₂O₅).
-
Causality: Washing with a non-polar, anhydrous solvent removes residual starting materials and byproducts without dissolving the desired ionic salt product. Vacuum drying is essential to remove all traces of moisture and solvent.
Caption: Mandatory safe handling workflow for DMAC-HCl.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [8]2. Ventilation: All handling must be performed in a certified chemical fume hood to avoid inhalation of dust or fumes. [9][8]3. Anhydrous Conditions: Use oven-dried glassware and handle the compound under an inert atmosphere (nitrogen or argon) whenever possible. [4]4. Storage: Keep the container tightly sealed and store in a cool, dry, well-ventilated area away from incompatible substances. [9][10]Recommended storage is refrigerated (2-8°C). [3][4]5. Spill Management: In case of a spill, do not use water. Clean up immediately using dry methods (e.g., sweeping with an inert absorbent material) and place the waste in a sealed, labeled container for hazardous waste disposal. Avoid generating dust. [9][8]6. First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. [9] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. [9] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [9] * Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical aid. [9]
-
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A Technical Guide to 2-(Dimethylamino)acetyl chloride hydrochloride in Research
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to success. 2-(Dimethylamino)acetyl chloride hydrochloride, a bifunctional molecule, has carved a niche in both synthetic chemistry and pharmacology. This guide provides an in-depth exploration of its applications, grounded in established scientific principles and experimental insights.
Compound Profile and Safe Handling
This compound, also known as N,N-dimethylglycinyl chloride hydrochloride, is a white to off-white solid with the chemical formula C₄H₉Cl₂NO[1][2]. As an acyl chloride, it is highly reactive, particularly towards nucleophiles, and is sensitive to moisture. The hydrochloride salt form enhances its stability for storage and handling.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 60853-81-8 | [1] |
| Molecular Weight | 158.02 g/mol | |
| Chemical Formula | C₄H₉Cl₂NO | |
| Physical Form | Solid | [3] |
| Boiling Point | 162 °C | |
| Storage | Refrigerator, protected from moisture | [3] |
Safety Precautions: This compound is corrosive and toxic if swallowed or inhaled[1]. It causes severe skin burns and eye damage. All handling must be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles. It is hygroscopic and should be stored in a tightly sealed container in a dry environment[3].
Pharmacological Applications: A Potent Nicotinic Acetylcholine Receptor Antagonist
A primary research application of this compound is as a pharmacological tool to study the cholinergic system. It has been identified as a potent antagonist of nicotinic acetylcholine receptors (nAChRs).
The Role of Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are ligand-gated ion channels that respond to the neurotransmitter acetylcholine[4]. They are crucial for synaptic transmission in the central and peripheral nervous systems, controlling processes like muscle contraction, cognitive function, and inflammation[4][5]. The activation of nAChRs by an agonist (like acetylcholine or nicotine) opens a channel for cation influx, leading to cell depolarization and signal propagation[6].
Mechanism of Antagonism
As an antagonist, this compound binds to nAChRs but does not activate them. Instead, it blocks the binding of acetylcholine and other agonists, thereby inhibiting the receptor's function. This blockade prevents the ion channel from opening, thus inhibiting downstream signaling. This antagonistic activity is the basis for its observed anti-inflammatory and potential cancer chemopreventive effects, as it can inhibit the production of cytokines and growth factors associated with these conditions. The study of such antagonists is critical for developing therapies for addiction and other central nervous system disorders[7][8].
Caption: Mechanism of nAChR antagonism.
Synthetic Chemistry Applications: The N,N-Dimethylglycinyl Moiety
In synthetic organic and medicinal chemistry, this compound serves as a highly efficient reagent for introducing the N,N-dimethylglycinyl moiety onto nucleophilic substrates. This is a classic example of nucleophilic acyl substitution[9].
Acylation of Amines and Alcohols
The acyl chloride is highly electrophilic at the carbonyl carbon, making it susceptible to attack by nucleophiles such as primary and secondary amines, and alcohols[10]. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a stable amide or ester bond, respectively, and releasing hydrochloric acid as a byproduct[11][12].
The presence of a base, such as pyridine or triethylamine, is typically required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: General mechanism for acylation.
Experimental Protocol: Acylation of a Primary Amine
This protocol provides a general methodology for the N-acylation of a primary amine. Optimization may be required for specific substrates.
-
Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Application in Derivatization for Analysis
The high reactivity of this compound also makes it a candidate for the derivatization of amines and alcohols for analytical purposes, such as in liquid chromatography-mass spectrometry (LC-MS)[13]. By attaching the N,N-dimethylglycinyl group, the polarity of the analyte is altered, which can improve chromatographic retention and ionization efficiency, leading to enhanced sensitivity and more reliable quantification[13][14].
Caption: Workflow for amine derivatization.
Conclusion
This compound is a versatile reagent with significant utility in both pharmacological research and synthetic chemistry. Its role as a potent nAChR antagonist provides a valuable tool for neuroscientists and pharmacologists investigating the cholinergic system. Simultaneously, its reactivity as an acylating agent offers synthetic chemists a reliable method for introducing the N,N-dimethylglycinyl moiety, a common structural motif in biologically active compounds. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe use in the laboratory.
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2-Dimethylaminoethyl chloride hydrochloride Manufacturer. (n.d.). Shree Ganesh Chemicals. Retrieved January 6, 2026, from [Link]
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An In-Depth Technical Guide to 2-(Dimethylamino)acetyl chloride hydrochloride (CAS 60853-81-8) for Advanced Synthesis
Executive Summary: 2-(Dimethylamino)acetyl chloride hydrochloride is a bifunctional reagent of significant interest in medicinal chemistry and advanced organic synthesis. Its structure, incorporating both a reactive acyl chloride and a tertiary amine, allows for the straightforward introduction of the dimethylaminoacetyl moiety into a wide range of molecular scaffolds. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a strong emphasis on safety and handling protocols. By synthesizing technical data with practical insights, this document serves as an authoritative resource for leveraging this versatile building block in complex synthetic workflows.
Introduction: A Versatile Synthetic Building Block
This compound, also known as N,N-Dimethylglycyl chloride hydrochloride, is a stable, solid form of the highly reactive dimethylaminoacetyl chloride. The hydrochloride salt formation neutralizes the basic dimethylamino group, preventing self-reaction and enhancing the compound's shelf-life and handling characteristics. Its primary utility lies in its function as an acylating agent, enabling the covalent attachment of a dimethylaminoethylamide group to nucleophiles such as amines and alcohols. This functional group is a common feature in many biologically active compounds, making this reagent a valuable tool in the synthesis of pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).[1][2]
Physicochemical Properties & Characterization
A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis and for ensuring safe laboratory practices. The compound is typically an off-white to light yellow solid, a characteristic that aids in its visual identification.[3] It is sensitive to moisture and should be handled accordingly to prevent hydrolysis of the reactive acyl chloride group.[3][4]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 60853-81-8 | [5] |
| Molecular Formula | C₄H₉Cl₂NO | [6][7] |
| Molecular Weight | 158.02 g/mol | [7] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 110-112 °C (decomposes) | [3] |
| Boiling Point | 162 °C | |
| Purity | Typically ≥95% | [8] |
| Storage Temperature | 2-8°C, under inert gas | [3] |
Synthesis and Manufacturing Insights
While multiple synthetic routes exist, the most common laboratory and industrial-scale preparation of amino acid chlorides involves the reaction of the corresponding amino acid with a chlorinating agent. In the case of this compound, the precursor is N,N-dimethylglycine.
A prevalent method involves the treatment of N,N-dimethylglycine with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. These reagents effectively convert the carboxylic acid functionality into the desired acyl chloride. The reaction is typically performed in an inert solvent. The hydrochloride salt is either formed in situ or by subsequent treatment with hydrochloric acid. Patents describe similar processes, for instance, reacting dimethylethanolamine with thionyl chloride, which highlights the industrial relevance and optimization of such synthetic pathways.[9][10][11]
Below is a generalized workflow for the synthesis starting from N,N-dimethylglycine.
Caption: Generalized mechanism for nucleophilic acyl substitution.
Core Applications in Drug Development
The dimethylaminoacetyl moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance solubility, modulate basicity (pKa), or engage in specific receptor interactions. Consequently, this compound is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its application spans various therapeutic areas, including antihistamines, antiarrhythmics, and local anesthetics.
Example Experimental Protocol: Amide Formation
This protocol provides a generalized procedure for the acylation of a primary amine.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the primary amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 - 1.5 eq.). Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the desired amide.
Environmental, Health, and Safety (EHS) Considerations
Due to its reactivity, this compound presents several hazards. A thorough review of the Safety Data Sheet (SDS) is mandatory before handling.
Table 2: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H301 | Toxic if swallowed | [7] |
| H314 | Causes severe skin burns and eye damage | [7] |
-
Handling: This compound is corrosive and moisture-sensitive. [3][4]It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [12][13][14]Avoid inhalation of dust and contact with skin and eyes. [12]* Reactivity: It reacts exothermically with water and other protic solvents, releasing corrosive hydrogen chloride gas. It is incompatible with strong bases, strong oxidizing agents, and alcohols. [4][15]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. [4][12]Storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended to maintain quality. [3]* Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Due to its reactivity with water, quenching excess reagent should be done cautiously by slowly adding it to a stirred, cooled solution of sodium bicarbonate.
Conclusion
This compound is a highly valuable and versatile reagent for introducing the dimethylaminoacetyl group in organic synthesis. Its stability as a hydrochloride salt makes it a more manageable alternative to the free acyl chloride. A comprehensive understanding of its properties, reactivity, and stringent adherence to safety protocols are paramount for its successful and safe application in research and development, particularly within the pharmaceutical industry.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Retrieved from [Link]
-
Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
-
CLP. (n.d.). MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution. Retrieved from [Link]
- Google Patents. (2013). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Loba Chemie. (2017). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
-
Synthonix. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2016). CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-Dimethylaminoethyl Chloride Hydrochloride: Properties, Uses, and Global Supply. Retrieved from [Link]
-
Synthetic Works. (2019). 2-Dimethylaminoisopropyl chloride hydrochloride - Reaction / Application. Retrieved from [Link]
-
Shree Ganesh Chemicals. (n.d.). 2-Dimethylaminoethyl chloride hydrochloride Manufacturer. Retrieved from [Link]
-
Brainly.com. (2023). Two moles of acetyl chloride are mixed with two moles of dimethylamine. After the reaction is complete,. Retrieved from [Link]
-
Reddit. (2024). Acid chloride reaction with amine. Retrieved from [Link]
-
YouTube. (2017). Reactions Acid Chlorides With Amines. Retrieved from [Link]
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A Guide to the Synthesis of 2-(Dimethylamino)acetyl Chloride Hydrochloride: A Two-Step Approach
Abstract: This in-depth technical guide provides a comprehensive methodology for the synthesis of 2-(dimethylamino)acetyl chloride hydrochloride, a valuable reagent in pharmaceutical and chemical research. Recognizing the challenges and lack of direct, high-yield protocols for the conversion from 2-(dimethylamino)ethanol, this whitepaper details a robust and well-documented two-step synthetic pathway. The process begins with the synthesis of the key intermediate, N,N-dimethylglycine, via the highly efficient Eschweiler-Clarke methylation of glycine. The subsequent step involves the chlorination of N,N-dimethylglycine using thionyl chloride to yield the final product. This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and critical safety information to ensure a successful and reproducible synthesis.
Introduction and Strategic Overview
This compound, also known as N,N-dimethylglycinoyl chloride hydrochloride, is a bifunctional compound featuring a reactive acyl chloride and a tertiary amine. Its hydrochloride salt form enhances stability, making it a crucial building block in organic synthesis, particularly for introducing the dimethylaminoacetyl moiety into larger molecules. It has applications in the development of novel compounds, including potential nicotinic acetylcholine receptor antagonists.
A direct synthesis from the seemingly logical precursor, 2-(dimethylamino)ethanol, involves an oxidation of the primary alcohol to a carboxylic acid. However, this route is not well-documented in established literature and presents challenges, including potential N-oxide formation[1]. To ensure high yield and purity, a more reliable and scientifically vetted two-step approach is recommended. This guide will detail the synthesis via a stable, easily prepared intermediate, N,N-dimethylglycine.
The chosen pathway consists of:
-
Synthesis of the Intermediate: Preparation of N,N-dimethylglycine from glycine using the Eschweiler-Clarke reaction[2]. This classic method provides excellent yields and a high-purity intermediate.
-
Chlorination to the Final Product: Conversion of N,N-dimethylglycine to this compound using thionyl chloride. This standard transformation is efficient, with the reagent conveniently providing both the chlorination and the hydrochloride salt formation.
This strategic decision bypasses the uncertainties of direct oxidation in favor of two well-understood, high-yielding reactions, ensuring a trustworthy and reproducible overall process.
Overall Synthetic Pathway
The two-step synthesis transforms a simple amino acid, glycine, into the target acyl chloride hydrochloride.
Caption: Overall two-step synthetic route from glycine to the target product.
Part I: Synthesis of N,N-Dimethylglycine (Intermediate)
A. Rationale & Mechanistic Insight
The Eschweiler-Clarke reaction is the method of choice for the exhaustive methylation of a primary amine without the risk of forming quaternary ammonium salts, which is a common side effect with other alkylating agents like methyl iodide. The reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.
The mechanism proceeds via the formation of an iminium ion from the reaction of glycine with formaldehyde. This iminium ion is then reduced by hydride transfer from formic acid, which is concurrently oxidized to carbon dioxide. The process repeats to add the second methyl group, yielding the tertiary amine, N,N-dimethylglycine[2]. This one-pot procedure is highly effective and provides the intermediate in excellent purity after a straightforward workup.
B. Experimental Protocol: Eschweiler-Clarke Reaction
Materials:
-
Glycine
-
Formic Acid (90%)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Activated Charcoal
Procedure:
-
In a 1-L round-bottom flask equipped with a reflux condenser, combine 75 g (1.0 mole) of glycine, 168 mL of 90% formic acid, and 188 mL of 37% aqueous formaldehyde.
-
Heat the mixture gently in a fume hood on a heating mantle. The reaction will initiate with a vigorous evolution of carbon dioxide. Caution: Ensure adequate ventilation and control the initial heating to prevent the reaction from becoming too vigorous.
-
Once the initial effervescence subsides, heat the solution to a steady reflux for 2 hours.
-
After reflux, cool the reaction mixture to room temperature. Add 120 mL of concentrated hydrochloric acid and concentrate the solution under reduced pressure using a rotary evaporator until a thick syrup is obtained.
-
To the syrup, add 500 mL of absolute ethanol and heat to boiling. If the solution is colored, add a small amount of activated charcoal, continue boiling for 5 minutes, and then filter the hot solution through a pre-heated Büchner funnel to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature and then place it in an ice bath for several hours to complete crystallization.
-
Collect the white crystals of N,N-dimethylglycine hydrochloride by suction filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.
-
To obtain the free amino acid (N,N-dimethylglycine), dissolve the hydrochloride salt in a minimum amount of water and neutralize carefully with a suitable base (e.g., silver oxide or by using an ion-exchange resin) to precipitate the free form. Filter and dry the resulting solid.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |
| Glycine | 75.07 | 75 g | 1.0 |
| Formaldehyde (37%) | 30.03 | 188 mL | ~2.3 |
| Formic Acid (90%) | 46.03 | 168 mL | ~4.0 |
| Product (Expected) | N,N-Dimethylglycine | 103.12 | ~85-95 g |
Part II: Synthesis of this compound
A. Rationale & Mechanistic Insight
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is an ideal reagent for this purpose, particularly for amino acids. It reacts with the carboxylic acid to form a chlorosulfite intermediate. A chloride ion, either from the reagent itself or from the HCl generated, then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and hydrochloric acid (HCl) gas.
The choice of thionyl chloride is strategic for three key reasons:
-
High Reactivity: It efficiently converts the carboxylic acid to the desired acyl chloride.
-
Gaseous Byproducts: The byproducts, SO₂ and HCl, are gases that can be easily removed from the reaction mixture, driving the reaction to completion and simplifying purification.
-
In-Situ Salt Formation: The generated HCl immediately protonates the basic dimethylamino group, forming the stable hydrochloride salt of the product in the same reaction vessel. This prevents undesirable side reactions involving the tertiary amine.
B. Experimental Protocol: Chlorination
Materials:
-
N,N-Dimethylglycine (prepared in Part I)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Anhydrous Diethyl Ether
Procedure: Caution: This procedure must be performed in a well-ventilated fume hood as it involves corrosive thionyl chloride and evolves toxic gases (SO₂ and HCl). All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product.
-
Set up a flame-dried 500-mL round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
-
Suspend 51.5 g (0.5 mole) of dry N,N-dimethylglycine in 200 mL of anhydrous dichloromethane in the flask.
-
Cool the suspension in an ice-water bath to 0-5 °C.
-
Slowly add 55 mL (0.75 mole, ~89 g) of thionyl chloride to the stirred suspension via the dropping funnel over a period of 45-60 minutes. Maintain the temperature below 10 °C during the addition. Gas evolution (SO₂ and HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to a gentle reflux (approx. 40 °C for DCM) for 2-3 hours. The reaction mixture should become a clear solution as the starting material is converted to the soluble product.
-
After reflux, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride. A solid or semi-solid residue will remain.
-
To the crude product, add 150 mL of anhydrous diethyl ether and stir or triturate the solid vigorously. This step washes away any remaining soluble impurities and helps to induce crystallization.
-
Collect the solid product by suction filtration in a dry setup (e.g., under a stream of nitrogen). Wash the filter cake with two portions of 50 mL of cold, anhydrous diethyl ether.
-
Dry the white to off-white crystalline product under high vacuum to remove all volatile residues. Store the final product in a desiccator over a strong desiccant like P₂O₅, as it is highly hygroscopic.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |
| N,N-Dimethylglycine | 103.12 | 51.5 g | 0.5 |
| Thionyl Chloride | 118.97 | 55 mL | 0.75 |
| Product (Expected) | C₄H₉Cl₂NO | 158.02 | ~70-80 g |
Experimental Workflow and Validation
A successful synthesis relies on a logical progression of steps with validation at critical junctures.
Caption: Step-by-step workflow for the two-part synthesis.
Product Validation:
-
Melting Point: The final product should have a sharp melting point, which can be compared to literature values.
-
Infrared (IR) Spectroscopy: Confirmation of the product can be achieved by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the acyl chloride at a higher wavenumber (typically ~1780-1815 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure, showing characteristic shifts for the N-methyl protons and the methylene group adjacent to the carbonyl.
Safety and Handling
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gas. Must be handled in a fume hood with personal protective equipment (gloves, safety goggles, lab coat).
-
Formic Acid: Corrosive and causes severe burns. Handle with care in a fume hood.
-
Gas Evolution: Both reaction steps produce toxic or corrosive gases (CO₂, SO₂, HCl). The entire apparatus must be vented into a proper scrubbing system or maintained within a high-performance fume hood.
-
Hygroscopic Product: The final product, this compound, is highly sensitive to moisture[3]. It should be handled quickly in a dry atmosphere (e.g., glove box or under nitrogen) and stored in a tightly sealed container inside a desiccator.
References
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Google Patents. (2015). N,N-dimethylglycine hydrochloride preparation method suitable for industrial production. CN103467325B. Link
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Ataman Kimya. DMAE (Dimethylaminoethanol). Retrieved from atamankimya.com. Link
-
Hall, L. A. R., Stephens, V. C., & Burckhalter, J. H. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses, 31, 37. DOI: 10.15227/orgsyn.031.0037. Link
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Biosynth. This compound. Retrieved from biosynth.com. Link
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Google Patents. (2013). Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. CN103408432A. Link
-
PubChem. Compound Summary for CID 7902, 2-(Dimethylamino)ethanol. National Center for Biotechnology Information. Retrieved January 6, 2026. Link
-
Google Patents. (2016). 2-dimethylaminoethyl chloride hydrochloride synthesis technology. CN105693525A. Link
-
Google Patents. (1997). Method for producing 2-(dimethylamino)ethanol. JPH09268163A. Link
-
Sigma-Aldrich. 2-(Dimethylamino)-ethanol for synthesis. Retrieved from sigmaaldrich.com. Link
-
Wikipedia. Dimethylglycine. Retrieved January 6, 2026. Link
-
PubChem. Compound Summary for CID 13994991, this compound. National Center for Biotechnology Information. Retrieved January 6, 2026. Link
-
Google Patents. (2010). Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride. US20100228020A1. Link
-
Guidechem. 2-Dimethylaminoethanol 108-01-0 wiki. Retrieved from guidechem.com. Link
-
Google Patents. (2013). One-pot method of preparing N,N-dimethyl glycinate. CN103351306A. Link
-
Matrix Fine Chemicals. 2-(DIMETHYLAMINO)ACETIC ACID | CAS 1118-68-9. Retrieved from matrix-fine-chemicals.com. Link
-
Google Patents. (2009). Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. CN101395167A. Link
-
PubChem. Compound Summary for CID 75605, N,N-Dimethylglycine hydrochloride. National Center for Biotechnology Information. Retrieved January 6, 2026. Link
-
PubChem. Compound Summary for CID 673, N,N-Dimethylglycine. National Center for Biotechnology Information. Retrieved January 6, 2026. Link
-
Dararatana, N., Seidi, F., & Crespy, D. (2020). Supplementary Information - Acid-cleavable polymers for simultaneous fast and slow release of functional molecules. The Royal Society of Chemistry. Link
-
Spectrum Chemical. N,N-Dimethylglycine Hydrochloride. Retrieved from spectrumchemical.com. Link
-
Google Patents. (1990). Method of preparing N,N-dimethyl thiocarbamoyl chloride. EP0355578A1. Link
Sources
An In-Depth Technical Guide to the Safe Handling of 2-(Dimethylamino)acetyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding the Reagent
2-(Dimethylamino)acetyl chloride hydrochloride (CAS No. 60853-81-8) is a highly reactive bifunctional molecule, prized in synthetic chemistry as a building block for more complex pharmaceutical and specialty chemical products.[1] Its utility stems from the presence of a highly electrophilic acyl chloride group and a tertiary amine. However, the very reactivity that makes it synthetically valuable also renders it hazardous. This guide provides a holistic, causality-based framework for its safe handling, moving beyond rote procedural lists to instill a deep, actionable understanding of the risks and mitigation strategies. Adherence to these principles is not merely a matter of compliance but a foundational element of a robust safety culture.
The Inherent Hazards: A Mechanistic Perspective
The hazards of this compound are dictated by its chemical structure. The acyl chloride functional group is the primary driver of its acute reactivity.
2.1. Extreme Moisture Sensitivity & Corrosivity The carbon atom of the acyl chloride is highly electrophilic, making it a prime target for nucleophiles. The most common laboratory nucleophile is water (e.g., atmospheric humidity). The reaction is a vigorous, exothermic hydrolysis that produces 2-(dimethylamino)acetic acid and corrosive hydrogen chloride (HCl) gas.[2][3]
R-COCl + H₂O → R-COOH + HCl(g) + Heat
This reaction is the root cause of several handling challenges:
-
Fuming in Air: The HCl gas produced immediately reacts with atmospheric moisture to form a corrosive aerosol, which is visible as "fumes."[4]
-
Pressurization: If moisture enters a sealed container, the generated HCl gas can cause a dangerous buildup of pressure.
-
Corrosivity: The reagent itself and its hydrolysis products are corrosive to skin, eyes, mucous membranes, and metals.[5][6]
2.2. Toxicological Profile The compound presents a significant toxicological threat through multiple exposure routes. The hazard classifications underscore the need for stringent containment.[5][7]
| Hazard Class | Category | Hazard Statement | Causality & Implication |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Ingestion can lead to severe burns of the gastrointestinal tract and systemic toxicity. Immediate medical attention is critical. |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage | The compound's reactivity leads to rapid tissue damage upon contact. This is not just irritation; it is destructive. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | The cornea is exceptionally sensitive. Splashes can cause irreversible damage and blindness. |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled (as per some classifications) | Inhalation of dusts or HCl vapor from hydrolysis can cause severe respiratory tract burns, pulmonary edema, and can be fatal.[8] |
Table 1: GHS Hazard Classification and Implications.[5][7]
The Hierarchy of Controls: A Proactive Safety Framework
Effective management of this reagent hinges on implementing a multi-layered safety strategy known as the hierarchy of controls. Personal Protective Equipment (PPE), while essential, is the last line of defense.
Diagram 1: Hierarchy of Controls.
3.1. Engineering Controls: Your Primary Barrier The primary goal of engineering controls is to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood to contain dusts and HCl vapors.[9]
-
Inert Atmosphere: For moisture-sensitive operations or long-term storage, a glovebox or Schlenk line providing a dry nitrogen or argon atmosphere is strongly recommended. This directly prevents the primary hydrolysis hazard.[10]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[11]
3.2. Administrative Controls: Codifying Safe Practices
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP must be written and approved before work begins. This document should cover every aspect of the workflow, from transport and storage to use and disposal.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP. This training must be documented.
-
Designated Areas: Clearly designate the specific fume hood or area where this chemical is to be handled.
3.3. Personal Protective Equipment (PPE): The Final Defense PPE selection must be based on a thorough risk assessment. The following are mandatory minimums for any quantity.[5][12]
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting chemical splash goggles and a full-face shield. | Protects against splashes of the solid/solutions and the corrosive HCl gas. A face shield protects the entire face from severe burns.[13] |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Viton). Double-gloving is recommended. | Acyl chlorides can degrade common glove materials. Check the manufacturer's compatibility chart. Inspect gloves before each use.[8] |
| Body | Flame-retardant laboratory coat, fully fastened. Long pants and closed-toe shoes. | Provides a barrier against spills and splashes. Flame-retardant material is crucial given the reactivity. |
| Respiratory | A NIOSH-approved full-face respirator with acid gas cartridges may be required if there is a risk of exceeding exposure limits or in case of ventilation failure.[11][12] | This is a critical safeguard against the severe inhalation toxicity of the compound and its decomposition products.[8] |
Table 2: Recommended Personal Protective Equipment (PPE).
Standard Operating Protocol: From Bottle to Reaction
This protocol outlines a standard workflow for weighing the solid and adding it to a reaction.
-
Preparation:
-
Verify the fume hood has a current certification sticker.
-
Don all required PPE as specified in Table 2.
-
Assemble and purge all glassware with inert gas if conducting an anhydrous reaction.
-
Place a beaker with a neutralizing agent (e.g., sodium bicarbonate solution) in the hood for decontaminating spatulas and weighing paper.
-
-
Dispensing & Weighing:
-
Perform all operations deep within the fume hood.
-
Open the container slowly to vent any potential pressure.
-
Use a clean, dry spatula to portion the required amount of the off-white solid onto a weighing paper or into a tared, dry vial.[11]
-
Avoid creating dust.[14]
-
Close the main container tightly immediately after dispensing, ensuring the cap threads are clean. Parafilm can be used for secondary sealing during storage.[4]
-
-
Addition to Reaction Vessel:
-
Add the solid to the reaction solvent in small portions. Be aware that the reaction with protic solvents (like alcohols) or bases can be highly exothermic.
-
If adding to a nucleophilic solution, consider cooling the reaction vessel in an ice bath to moderate the reaction rate.
-
-
Decontamination & Cleanup:
-
Carefully immerse the used spatula, weighing paper, and any contaminated items into the neutralizing solution. Observe for signs of reaction (fizzing) and ensure it ceases before disposal.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands and arms thoroughly with soap and water.[8]
-
Emergency Response: Plan, Prepare, Act
Rapid and correct response to an emergency is critical to minimizing harm.
Diagram 2: Spill Response Flowchart.
5.1. First Aid Measures Immediate action is paramount.[9][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an emergency eyewash station, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[3][11]
-
Skin Contact: Immediately flush the affected area with water for at least 15 minutes at an emergency shower. Remove all contaminated clothing while showering. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
5.2. Spill & Leak Control
-
Minor Spill (inside a fume hood):
-
Ensure proper PPE is worn.
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized spill pillow for acid chlorides. DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [3]
-
Carefully sweep the mixture into a labeled, dry container for hazardous waste.
-
Wipe the area with a cloth, then decontaminate the cloth in a neutralizing solution.
-
-
Major Spill (outside a fume hood or a large quantity):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors to contain vapors.
-
Call your institution's emergency response team (e.g., EHS) and 911.
-
Do not attempt to clean it up yourself.
-
Storage and Disposal
6.1. Storage Proper storage is essential to maintain the reagent's integrity and prevent accidents.
-
Conditions: Store in a cool, dry, well-ventilated area designated for corrosive and water-reactive materials.[14]
-
Container: Keep the container tightly sealed. Storing in a desiccator or within a secondary container containing a desiccant is a prudent measure.[4]
-
Incompatibilities: Segregate from water, alcohols, bases, oxidizing agents, and metals.[15] Store away from heat and ignition sources.[8]
6.2. Disposal
-
Waste Generation: All materials contaminated with this compound (e.g., gloves, weighing paper, absorbent materials) must be treated as hazardous waste.
-
Neutralization of Excess Reagent: Unused or excess reagent should never be disposed of directly. It must be neutralized first. A recommended procedure is the slow, controlled, portion-wise addition of the material to a stirred, ice-cold solution of sodium bicarbonate. This must be done in a fume hood.[16]
-
Final Disposal: The neutralized solution and all contaminated solid waste must be collected in properly labeled hazardous waste containers for disposal by the institution's environmental health and safety department.[16]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Retrieved from [Link]
-
Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2017). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]
-
Reddit. (2023). Acetyl Chloride Storage : r/chemistry. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Navigating the Challenges of Solvation: A Technical Guide to the Solubility of 2-(Dimethylamino)acetyl Chloride Hydrochloride
For researchers, scientists, and professionals in drug development, understanding the fundamental properties of reagents is paramount to ensuring reproducible and successful outcomes. 2-(Dimethylamino)acetyl chloride hydrochloride is a key bifunctional building block, prized for its utility in introducing the dimethylaminoacetyl moiety in the synthesis of complex molecules. However, its dual nature—a highly reactive acyl chloride and a polar hydrochloride salt—presents significant challenges, particularly concerning its solubility in common organic solvents.
This in-depth technical guide provides a comprehensive analysis of the solubility profile of this compound. Moving beyond a simple data sheet, this document elucidates the chemical principles governing its solubility, explains the inherent difficulties in its measurement, and provides a robust, field-proven protocol for its experimental determination.
The Dichotomy of Structure: Predicting Solubility Behavior
The solubility of this compound is dictated by a conflict between its two primary functional components:
-
The Acyl Chloride Moiety: This functional group is nonpolar and highly electrophilic. In isolation, simple acyl chlorides like ethanoyl chloride are generally soluble in aprotic organic solvents such as dichloromethane (DCM) and ether.[1] However, they are famously reactive, especially towards protic solvents.
-
The Hydrochloride Salt: The protonated dimethylamine group renders this portion of the molecule ionic. This salt-like character drastically increases polarity and favors solubility in polar solvents. For instance, the related compound 2-dimethylaminoethyl chloride hydrochloride is highly soluble in water.[2][3]
This structural dichotomy leads to a complex solubility profile. The compound is a solid, crystalline substance, indicating strong intermolecular forces in its lattice.[4] To dissolve, a solvent must possess sufficient energy to overcome this lattice energy and be chemically compatible with both the ionic head and the reactive tail.
Expected Solubility Trends:
-
Protic Solvents (e.g., Water, Alcohols, Amines): These solvents are fundamentally incompatible. This compound will react vigorously and exothermically with these nucleophiles, leading to immediate decomposition and hydrolysis to form 2-(dimethylamino)acetic acid hydrochloride.[5][6] Therefore, these are not viable solvents for preparing stock solutions.
-
Nonpolar Aprotic Solvents (e.g., Hexane, Toluene): These solvents lack the polarity required to disrupt the ionic interactions of the hydrochloride salt and overcome the crystal lattice energy. Solubility is expected to be negligible.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Ethyl Acetate, Acetone): This class of solvents offers the most promise. They are polar enough to potentially solvate the hydrochloride salt to some degree without being reactive enough to readily decompose the acyl chloride. However, complete solubility is not guaranteed and is often limited. Trace amounts of water in these solvents can lead to slow degradation over time.
Due to the compound's high reactivity, quantitative solubility data is not widely published. The following table provides a qualitative summary based on chemical principles and anecdotal laboratory observations.
| Solvent Class | Common Examples | Predicted Solubility | Rationale & Causality |
| Polar Protic | Water, Methanol, Ethanol | Reactive / Incompatible | The nucleophilic hydroxyl group attacks the electrophilic acyl chloride, causing rapid hydrolysis/solvolysis.[5][6] |
| Polar Aprotic | Dichloromethane (DCM), Chloroform | Slightly Soluble to Soluble | Offers a balance of polarity to interact with the salt and non-reactivity towards the acyl chloride. Often the solvents of choice for reactions. |
| Acetonitrile (ACN) | Slightly Soluble | Its high polarity may aid in dissolving the salt, but it can be less effective for the organic backbone compared to chlorinated solvents. | |
| Tetrahydrofuran (THF), Diethyl Ether | Slightly Soluble to Sparingly Soluble | Ethers are generally less polar than DCM and may be less effective at solvating the ionic portion of the molecule.[7] | |
| Acetone, Ethyl Acetate | Slightly Soluble / Reactive | While polar, the carbonyl group in these solvents can be weakly nucleophilic, and they are often more hygroscopic, increasing the risk of slow decomposition. | |
| Nonpolar | Hexane, Toluene, Cyclohexane | Insoluble / Sparingly Soluble | These solvents lack the polarity needed to overcome the crystal lattice energy of the hydrochloride salt. |
Experimental Protocol: A Self-Validating System for Solubility Determination
Given the absence of reliable published data, researchers must often determine solubility experimentally. The following protocol is designed as a self-validating system for determining the approximate solubility of this compound in a chosen anhydrous, aprotic organic solvent. This method is adapted from the standard "shake-flask" procedure, with critical modifications to account for the compound's reactive and hygroscopic nature.[8]
Core Principle: The protocol involves creating a saturated solution at a controlled temperature, separating the undissolved solid, and quantifying the dissolved amount in the supernatant. All operations must be conducted under inert atmosphere to prevent hydrolysis.
Diagram of the Experimental Workflow
Caption: Workflow for determining solubility of reactive compounds.
Step-by-Step Methodology
Materials and Equipment:
-
This compound (purity >98%)
-
High-purity anhydrous organic solvent (e.g., DCM, ACN)
-
Oven-dried glass vials with PTFE-lined screw caps
-
Inert atmosphere source (Nitrogen or Argon) and Schlenk line or glovebox
-
Gas-tight syringes and needles
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer and/or orbital shaker
-
Benchtop centrifuge with appropriate vial adapters
-
Rotary evaporator or vacuum oven
Procedure:
-
Preparation (Strictly Anhydrous/Inert Conditions):
-
Place all glassware (vials, syringes) in an oven at >100°C for at least 4 hours.
-
Assemble and cool the glassware under a stream of dry nitrogen or argon. All subsequent steps should be performed under an inert atmosphere.
-
Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system.
-
-
Creating the Saturated Solution:
-
Using a gas-tight syringe, add a precise volume (e.g., 2.00 mL) of the anhydrous solvent to a pre-weighed, inerted vial.
-
Weigh approximately 100-200 mg of this compound and record the exact mass. Add it to the solvent.
-
If all the solid dissolves, add more pre-weighed portions until an excess of solid remains visibly suspended after vigorous mixing. This ensures saturation.
-
Seal the vial tightly with the PTFE-lined cap.
-
-
Equilibration:
-
Place the vial on an orbital shaker or use a magnetic stir bar.
-
Equilibrate the slurry for a set period (e.g., 24 hours) at a constant, recorded temperature (e.g., 25°C). A consistent temperature is critical as solubility is temperature-dependent.
-
-
Phase Separation:
-
Remove the vial from the shaker and allow the excess solid to sediment for at least 1 hour.
-
To ensure complete separation of fine particles, centrifuge the sealed vial at a moderate speed (e.g., 3000 rpm) for 15 minutes.
-
-
Quantification:
-
Carefully open the vial under inert atmosphere. Using a clean, dry, gas-tight syringe, withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant, being careful not to disturb the solid pellet.
-
Dispense the supernatant into a pre-weighed, dry round-bottom flask or vial.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator or by blowing a gentle stream of nitrogen).
-
Once the solvent is fully removed, place the flask/vial under high vacuum for at least 1 hour to remove any residual solvent traces.
-
Weigh the flask/vial containing the dried residue.
-
-
Calculation:
-
Calculate the mass of the dissolved solid (Final mass of vial - Initial mass of vial).
-
Divide the mass of the residue by the volume of the aliquot taken to determine the solubility in mg/mL or g/L.
-
Solubility (mg/mL) = (Mass of Residue (mg)) / (Volume of Aliquot (mL))
-
Self-Validation and Trustworthiness:
-
Reproducibility: The experiment should be performed in triplicate to ensure the results are consistent and to calculate a standard deviation.
-
Mass Balance: As a cross-check, the undissolved solid can also be isolated, dried, and weighed to perform a mass balance calculation.
-
Stability Check: To ensure the compound is not decomposing during equilibration, a sample of the dissolved solid can be analyzed by ¹H NMR to confirm its chemical integrity.
Safety and Handling: A Non-Negotiable Prerequisite
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[1][9]
-
Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[9]
-
Corrosivity: As an acyl chloride, it reacts with moisture (e.g., on skin, in eyes, or in the respiratory tract) to produce hydrochloric acid, causing severe burns and eye damage.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Handling: Avoid creating dust. Use sealed containers and handle under an inert atmosphere. Do not allow contact with water or moisture.[7]
Conclusion: From Ambiguity to Actionable Insight
The solubility of this compound in organic solvents is not a simple matter of looking up a value. It is a complex interplay of ionic and covalent characteristics, further complicated by high reactivity. This guide provides the necessary framework for drug development professionals and researchers to understand this behavior, predict its solubility in various solvent systems, and, most importantly, to reliably and safely determine this critical parameter experimentally. By adopting the rigorous, self-validating protocol outlined herein, laboratories can generate the actionable data needed to design robust synthetic routes and accelerate their research and development efforts.
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BYJU'S. Formation of Acid Chlorides. [Link]
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Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979–990. [Link]
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Chemstock. 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE Safety Data Sheet. [Link]
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Clark, J. (2015). an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]
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A Senior Application Scientist's Guide to Acylation Reactions Using 2-(Dimethylamino)acetyl chloride hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Dimethylamino)acetyl chloride hydrochloride is a bifunctional reagent of significant interest in modern organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors. Its structure, which combines a highly reactive acyl chloride with a tertiary amine, makes it an invaluable building block for introducing the dimethylaminoacetyl moiety into a diverse range of molecules. This modification is frequently employed to enhance aqueous solubility, modulate pharmacokinetic properties, and introduce a key pharmacophore for biological targeting. This guide provides an in-depth exploration of the reagent's properties, the fundamental mechanisms of its acylation reactions, field-tested experimental protocols for the acylation of amines and alcohols, and critical insights into its applications and troubleshooting.
Reagent Profile: Understanding the Tool
At its core, this compound is the salt form of a reactive acylating agent. The hydrochloride formulation enhances its stability and simplifies handling, rendering it a readily available crystalline solid.[1][2] However, its reactivity is dictated by the acyl chloride group, which is a powerful electrophile, and its solubility characteristics are influenced by the tertiary amine.
Physicochemical and Safety Data
Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety. The compound is moisture-sensitive and corrosive.[3][4] All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][6]
| Property | Value | Source(s) |
| CAS Number | 60853-81-8 | [1][3] |
| Molecular Formula | C₄H₉Cl₂NO | [3] |
| Molecular Weight | 158.02 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline solid | [2][4] |
| Melting Point | 110-112 °C (decomposes) | [4] |
| Storage Temperature | 2-8°C, under inert gas | [1][4] |
| Key Hazards | Toxic if swallowed, Causes severe skin burns and eye damage | [3][6] |
| Sensitivity | Moisture Sensitive | [4] |
The Mechanism of Acylation: A Tale of Nucleophilic Attack
The utility of this compound in synthesis is centered on the classic nucleophilic acyl substitution mechanism.[7][8] The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles like amines and alcohols.[9]
The reaction proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Addition: The lone pair of electrons from the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[9][10]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond reforms, and in the process, the most stable leaving group—the chloride ion—is expelled.[7][9]
A crucial experimental consideration is the generation of hydrochloric acid (HCl) as a byproduct.[7][11] Since the starting material is itself a hydrochloride salt, a stoichiometric amount of base (typically a non-nucleophilic tertiary amine like triethylamine or pyridine) is required to neutralize the HCl generated and to deprotonate the nucleophile if it is introduced as a salt, thereby liberating the free, reactive form.[12][13]
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, incorporating best practices for reaction setup, monitoring, and purification.
Protocol 1: Acylation of a Primary Amine
This workflow details the synthesis of N-benzyl-2-(dimethylamino)acetamide, a representative secondary amide.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is chosen for its ability to dissolve a wide range of organic substrates and its relative inertness.
-
Base: Triethylamine (TEA) is a non-nucleophilic base, preventing it from competing with the primary amine nucleophile. At least two equivalents are necessary: one to free the amine of the acyl chloride hydrochloride and one to quench the HCl produced during the reaction.[12][13]
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm from the highly reactive acyl chloride, then allowed to warm to room temperature to ensure completion.[13]
-
Work-up: The aqueous washes are critical. Dilute HCl removes excess TEA and the dimethylamine byproduct, while NaHCO₃ removes any remaining acidic impurities. The final brine wash aids in removing water from the organic layer.
Step-by-Step Methodology:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Add triethylamine (2.2 eq) and cool the stirring solution to 0 °C using an ice-water bath.
-
Slowly add this compound (1.05 eq) in portions over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction's completion by Thin Layer Chromatography (TLC), visualizing for the disappearance of the starting amine.
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-benzyl-2-(dimethylamino)acetamide.
Protocol 2: Acylation of a Secondary Alcohol
This protocol describes the esterification of a secondary alcohol, such as cyclohexanol.
Causality Behind Experimental Choices:
-
Catalyst: Alcohols are less nucleophilic than amines.[14] Therefore, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is often included in small amounts (0.05-0.1 eq). DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the alcohol, accelerating the reaction.[15][16]
-
Base: Pyridine can serve as both a base and a solvent, and it is also known to act as a nucleophilic catalyst.[9][12] Alternatively, TEA can be used as the base in a solvent like DCM, along with catalytic DMAP.
-
Temperature: The reaction may require gentle heating (e.g., 40 °C) to proceed at a reasonable rate, depending on the steric hindrance of the alcohol.
Step-by-Step Methodology:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add cyclohexanol (1.0 eq), triethylamine (1.5 eq), and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) to anhydrous DCM (~0.1 M).
-
Cool the stirring solution to 0 °C.
-
Slowly add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DCM or DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. If the reaction is sluggish, it can be gently heated to 40 °C.
-
Monitor the reaction's completion by TLC.
-
Upon completion, cool the mixture, dilute with DCM, and wash sequentially with water, saturated ammonium chloride (NH₄Cl) (aq) to remove DMAP and TEA, saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield pure cyclohexyl 2-(dimethylamino)acetate.
Applications in Drug Development
The dimethylaminoacetyl group introduced by this reagent is a privileged scaffold in medicinal chemistry. Its primary role is to serve as a "solubilizing handle." The tertiary amine is basic and can be protonated at physiological pH, forming a cationic ammonium salt that dramatically increases the aqueous solubility of the parent molecule. This is a critical strategy for improving the bioavailability of orally administered drugs.[17][18]
Furthermore, this moiety can be a key part of the pharmacophore itself, engaging in ionic or hydrogen-bonding interactions with target receptors or enzymes. Its use is prevalent in the synthesis of various active pharmaceutical ingredients (APIs) and advanced intermediates.[4][18]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive nucleophile (e.g., protonated).2. Deactivated acyl chloride due to moisture.3. Insufficiently reactive nucleophile (steric hindrance). | 1. Ensure sufficient base (2.2+ eq for amines) is used.2. Use anhydrous solvents and reagents; handle acyl chloride under inert gas.3. Add a catalyst (DMAP for alcohols); increase reaction time/temperature. |
| Formation of Side Products | 1. Dimerization or polymerization.2. Reaction with solvent.3. Base acting as a nucleophile. | 1. Use dilute conditions; add acyl chloride slowly to an excess of the nucleophile.2. Choose an inert solvent (DCM, THF, MeCN).3. Use a non-nucleophilic base (TEA, DIPEA) instead of, for example, pyridine if it interferes. |
| Difficult Purification | 1. Co-elution of product with TEA/DMAP.2. Product is highly water-soluble. | 1. Perform acidic washes (1M HCl or sat. NH₄Cl) during work-up to remove basic impurities.2. Avoid aqueous work-up if possible; triturate the crude solid or use reverse-phase chromatography. |
References
- Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Cole-Parmer.
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This compound | C4H9Cl2NO | CID 13994991 . PubChem, National Center for Biotechnology Information. Available at: [Link]
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Understanding 2-Dimethylaminoethyl Chloride Hydrochloride: Properties, Uses, and Global Supply . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
2-Dimethylaminoethyl chloride hydrochloride Manufacturer . Shree Ganesh Chemicals. Available at: [Link]
-
2-(Dimethylamino)ethyl chloride hydrochloride - Optional[ATR-IR] - Spectrum . SpectraBase. Available at: [Link]
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-
Acylation of Alcohols and Amines . Science of Synthesis, Thieme. Available at: [Link]
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2-Dimethylaminoisopropyl chloride hydrochloride - Reaction / Application on synthetic works . Pharmaffiliates. Available at: [Link]
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Acetylation of Secondary amines . Chemistry Stack Exchange. Available at: [Link]
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This compound, CAS No. 60853-81-8 . iChemical. Available at: [Link]
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Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions . ResearchGate. Available at: [Link]
-
Ester synthesis by acylation . Organic Chemistry Portal. Available at: [Link]
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Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions . MDPI. Available at: [Link]
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Acylation Mechanism - A Level Chemistry Revision Notes . Save My Exams. Available at: [Link]
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Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Acid chloride reaction with amine . Reddit. Available at: [Link]
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Acetyl Chloride - Common Organic Chemistry . Available at: [Link]
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Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile . Huskie Commons. Available at: [Link]
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Two moles of acetyl chloride are mixed with two moles of dimethylamine . brainly.com. Available at: [Link]
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Reactions of Acyl Chlorides with Alcohols . Chemistry LibreTexts. Available at: [Link]
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the acylation of benzene - electrophilic substitution . Chemguide. Available at: [Link]
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A Technical Guide to 2-(Dimethylamino)acetyl chloride hydrochloride as a Nicotinic Acetylcholine Receptor Antagonist
Section 1: Executive Summary and Introduction
Nicotinic acetylcholine receptors (nAChRs) are fundamental components of synaptic transmission in both the central and peripheral nervous systems.[1] These ligand-gated ion channels are implicated in a vast array of physiological processes, including cognitive function, muscle contraction, and inflammation.[1][2] Consequently, molecules that modulate nAChR activity are of profound interest as both research tools and therapeutic agents. nAChR antagonists, in particular, have found applications in anesthesia and are actively being investigated for the treatment of nicotine addiction, certain cancers, and neurodegenerative disorders.[2][3][4]
This guide provides a comprehensive technical overview of 2-(Dimethylamino)acetyl chloride hydrochloride (DMAC-HCl), a compound identified as a potent nicotinic acetylcholine receptor antagonist. We will delve into its chemical characteristics, propose a mechanism of action, provide detailed experimental protocols for its characterization, and discuss its potential applications. This document is intended to serve as a practical resource for researchers aiming to investigate and utilize this compound in the study of nicotinic systems.
Section 2: Physicochemical Profile and Synthesis of DMAC-HCl
DMAC-HCl is the hydrochloride salt of an acyl chloride derivative of the amino acid N,N-Dimethylglycine. Its high reactivity, conferred by the acyl chloride group, is a defining characteristic, suggesting it may act as an irreversible or covalent antagonist. This reactivity also necessitates careful handling and storage under inert, anhydrous conditions.[5]
| Property | Value | Reference |
| CAS Number | 60853-81-8 | [6] |
| Molecular Formula | C4H9Cl2NO | [6] |
| Molecular Weight | 158.03 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 110-112 °C (decomposes) | [5] |
| Purity | Typically >95% | [7][8] |
| Solubility | Reacts with water and protic solvents | |
| Storage | Store at 2-8°C under inert gas | [5] |
Plausible Synthetic Pathway: While specific synthesis protocols for DMAC-HCl are proprietary, a standard method for creating acyl chlorides from carboxylic acids can be proposed. The synthesis would likely involve the reaction of N,N-Dimethylglycine hydrochloride with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an anhydrous aprotic solvent. The hydrochloride salt of the starting material protects the tertiary amine from reacting.
Caption: Plausible synthetic route for DMAC-HCl.
Section 3: Mechanism of Action at Nicotinic Receptors
DMAC-HCl is reported to be a potent nAChR antagonist. Given its chemical structure, its mechanism likely deviates from that of classical competitive antagonists which bind reversibly. The electrophilic acyl chloride moiety is highly susceptible to nucleophilic attack by amino acid residues within the receptor protein.
Proposed Covalent Antagonism: We hypothesize that DMAC-HCl functions as an irreversible antagonist through covalent modification. Nucleophilic side chains of amino acids (e.g., serine, tyrosine, lysine) located in or near the acetylcholine binding pocket of the nAChR could attack the carbonyl carbon of DMAC-HCl. This would form a stable ester or amide bond, permanently acylating the receptor and preventing subsequent binding of acetylcholine. This mechanism contrasts with reversible competitive antagonists like tubocurarine.[4]
Caption: Proposed covalent vs. competitive binding at the nAChR.
The critical next step in characterizing DMAC-HCl is to determine its selectivity profile across the diverse family of nAChR subtypes, particularly the most abundant central nervous system receptors (α4β2, α7) and ganglionic types (α3β4).[9] Subtype selectivity is a key determinant of the ultimate physiological effect and therapeutic potential of any nAChR modulator.[10]
Section 4: Experimental Workflows for Characterization
A multi-step approach is required to fully characterize the antagonistic properties of DMAC-HCl, moving from initial binding and functional assays in vitro to validation in vivo.
In Vitro Characterization Workflow
The primary goals of in vitro analysis are to quantify the binding affinity (Kᵢ) and functional inhibitory potency (IC₅₀) of DMAC-HCl at specific, recombinantly expressed nAChR subtypes.
Caption: Workflow for the in vitro characterization of DMAC-HCl.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the ability of DMAC-HCl to displace a known high-affinity radioligand from the receptor, allowing for the calculation of its binding affinity (Kᵢ).
-
Rationale: This is a direct measure of the physical interaction between the compound and the receptor. HEK-293 cells are used as they provide a clean, controllable system for expressing a single desired nAChR subtype.[11] [¹²⁵I]-Epibatidine is a high-affinity radioligand suitable for many neuronal nAChR subtypes.[11]
-
Methodology:
-
Cell Culture: Culture HEK-293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2) to ~90% confluency.[11]
-
Membrane Preparation: Harvest cells, homogenize in a cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup (96-well plate):
-
Total Binding: Receptor membranes + a fixed concentration of [¹²⁵I]-Epibatidine (e.g., 2.5 nM).[11]
-
Non-specific Binding: Receptor membranes + [¹²⁵I]-Epibatidine + a saturating concentration of a known unlabeled ligand (e.g., nicotine) to block all specific binding.
-
Competitive Binding: Receptor membranes + [¹²⁵I]-Epibatidine + serial dilutions of DMAC-HCl.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium. Note: Due to the potential for covalent binding, incubation times should be minimized initially to capture competitive dynamics before irreversible binding dominates.
-
Harvesting: Rapidly filter the plate contents through glass fiber filters to separate bound from free radioligand. Wash filters with cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of DMAC-HCl. Fit the data to a one-site competition model to determine the IC₅₀, and then calculate the Kᵢ using the Cheng-Prusoff equation.[12]
-
Protocol 2: Electrophysiological Analysis (Whole-Cell Patch-Clamp)
This is the gold-standard functional assay to measure the direct effect of DMAC-HCl on ion channel activity.[13][14]
-
Rationale: Patch-clamp electrophysiology provides real-time, high-resolution measurement of ion flow through the nAChR channel, offering definitive proof of functional antagonism.[15]
-
Methodology:
-
Cell Preparation: Plate HEK cells expressing the target nAChR subtype onto glass coverslips 24-48 hours before recording.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope. Perfuse with an external recording solution.
-
Patching: Using a glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) "giga-seal" with a single cell. Rupture the membrane patch to achieve the whole-cell configuration.[13]
-
Baseline Current: Clamp the cell voltage at a holding potential (e.g., -60 mV). Apply a short pulse of a saturating concentration of acetylcholine (ACh) using a fast perfusion system to elicit a baseline inward current.
-
Antagonist Application: Co-apply the same ACh pulse with increasing concentrations of DMAC-HCl. Record the peak inward current at each concentration.
-
Washout: After application of the highest antagonist concentration, perfuse the cell with the external solution while periodically applying ACh pulses to test for the reversibility of the block. A lack of recovery would support the covalent binding hypothesis.
-
Data Analysis: Normalize the current responses to the baseline. Plot the normalized current as a function of DMAC-HCl concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.
-
In Vivo Validation Workflow
In vivo experiments are crucial to confirm that the antagonist activity observed in vitro translates to a physiological effect in a complex biological system.
Caption: Workflow for the in vivo validation of DMAC-HCl.
Protocol 3: Mouse Model of Nicotine-Induced Antinociception
This classic assay assesses the ability of an antagonist to block the pain-relieving effects of nicotine, a well-characterized central nAChR-mediated response.[16]
-
Rationale: The tail-flick test is a robust and reproducible measure of spinal analgesia. Nicotine's antinociceptive effects are mediated by central nAChRs, making this an excellent model to test for functionally relevant antagonism in vivo.[17]
-
Methodology:
-
Animals: Use adult male C57BL/6 mice, acclimated to the facility.
-
Baseline Latency: Measure the baseline tail-flick latency for each mouse by applying a focused beam of radiant heat to the tail and recording the time to withdrawal. A cut-off time (e.g., 10 seconds) must be used to prevent tissue damage.
-
Drug Administration: Divide mice into groups. Administer DMAC-HCl (or vehicle control) via an appropriate route (e.g., intraperitoneal, subcutaneous) at several doses.
-
Pre-treatment Period: Allow a set time (e.g., 15 minutes) for the antagonist to distribute.[16]
-
Nicotine Challenge: Administer a dose of nicotine known to produce a robust antinociceptive effect (e.g., 2.5 mg/kg, s.c.).[16]
-
Post-Challenge Measurement: At the time of peak nicotine effect (e.g., 5-10 minutes post-injection), re-measure the tail-flick latency.
-
Data Analysis: Convert latencies to a "% Maximum Possible Effect" (%MPE). Compare the %MPE between the vehicle + nicotine group and the DMAC-HCl + nicotine groups. A significant reduction in %MPE indicates that DMAC-HCl blocked the nicotine effect. Calculate the AD₅₀ (the dose of antagonist that reduces the nicotine effect by 50%).
-
Section 5: Potential Applications and Future Research
The profile of DMAC-HCl as a potent, potentially irreversible nAChR antagonist opens several avenues for research and development.
-
Research Tool: As a covalent antagonist, DMAC-HCl could be an invaluable tool for receptor mapping and characterization. Its irreversible nature can be used to permanently block a population of receptors, aiding in studies of receptor turnover, trafficking, and the functional roles of specific nAChR-expressing neural circuits.
-
Therapeutic Lead: One report links DMAC-HCl to the inhibition of inflammatory responses. This aligns with the known role of the α7 nAChR in the "cholinergic anti-inflammatory pathway." If DMAC-HCl shows selectivity for the α7 subtype, it could serve as a lead compound for developing novel anti-inflammatory drugs.
-
Future Directions:
-
Subtype Selectivity: A comprehensive screening against a panel of all major nAChR subtypes is the highest priority.
-
Confirmation of Covalent Binding: Mass spectrometry of the receptor protein after exposure to DMAC-HCl could identify the acylated amino acid residue(s), confirming the covalent mechanism.
-
Pharmacokinetics and Toxicology: A full in vivo characterization of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile is necessary before considering any therapeutic development.
-
Section 6: Safety and Handling
DMAC-HCl is a hazardous chemical that requires strict safety protocols.
| Hazard Class | Description | GHS Statement | Reference |
| Corrosion | Causes severe skin burns and eye damage. | H314 | [6] |
| Acute Toxicity | Toxic if swallowed. | H301 | [6] |
| Reactivity | Moisture sensitive; reacts with water. | - | [5] |
Handling Procedures:
-
Always handle DMAC-HCl inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical splash goggles.
-
Use only in a dry, inert atmosphere (e.g., under argon or nitrogen) to prevent degradation.
-
In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Section 7: Conclusion
This compound is a reactive chemical entity reported as a potent antagonist of nicotinic acetylcholine receptors. Its acyl chloride functionality strongly suggests a mechanism of irreversible, covalent inhibition, which distinguishes it from most classical nAChR antagonists. This property, if confirmed, makes it a potentially powerful tool for probing nAChR structure and function. Comprehensive characterization of its subtype selectivity, mechanism, and in vivo properties, using the workflows detailed in this guide, is essential to unlock its full potential as both a pharmacological research probe and a potential starting point for the development of novel therapeutics targeting nicotinic systems.
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Understanding the reactivity of the acyl chloride group in 2-(Dimethylamino)acetyl chloride hydrochloride
An In-Depth Technical Guide to the Reactivity and Application of 2-(Dimethylamino)acetyl Chloride Hydrochloride
Abstract
This compound is a bifunctional reagent of significant interest in pharmaceutical and fine chemical synthesis. Its structure, featuring a highly reactive acyl chloride and a protonated tertiary amine, presents a unique combination of reactivity and solubility characteristics. This guide provides an in-depth exploration of the electronic factors governing the reactivity of the acyl chloride moiety, practical considerations for its use in synthesis, detailed experimental protocols for key transformations, and an overview of its applications, particularly in the context of drug development.
Introduction: The Dual Nature of a Key Synthetic Building Block
This compound, often abbreviated as DMAC-HCl, is a crystalline solid widely employed as an intermediate in organic synthesis[1][2]. It serves as a compact and efficient source for the introduction of the 2-(dimethylamino)acetyl group, a substructure present in various biologically active molecules. The molecule's utility stems from the high electrophilicity of the acyl chloride functional group, which allows for facile reactions with a wide range of nucleophiles[3].
The presence of the dimethylamino group, protonated as a hydrochloride salt, critically influences the compound's physical and chemical properties. This salt form enhances stability, simplifies handling of the otherwise volatile and corrosive free amine, and imparts solubility in polar solvents[2]. However, this protonated amine also exerts a powerful electronic influence on the adjacent acyl chloride, a central theme of this guide. Understanding this interplay is paramount for researchers, scientists, and drug development professionals aiming to leverage this reagent effectively.
Physicochemical Properties and Safe Handling
Proper handling and storage are critical due to the reagent's reactivity, particularly its hygroscopic nature.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(dimethylamino)acetyl chloride;hydrochloride | [6] |
| CAS Number | 60853-81-8 | [6] |
| Molecular Formula | C₄H₉Cl₂NO | [6] |
| Molecular Weight | 158.02 g/mol | [6] |
| Appearance | White to off-white crystalline powder/solid | [1][7] |
| Boiling Point | 162 °C | |
| Hazards | Corrosive, moisture-sensitive, harmful if swallowed or inhaled | [4][7][8] |
Storage and Handling Protocols
-
Moisture Sensitivity: DMAC-HCl is hygroscopic and reacts violently with water[4][9]. It must be stored under anhydrous conditions, typically in a desiccator or a glove box, with tightly sealed containers to prevent degradation and ensure reproducible reactivity[8][10].
-
Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong bases, and metals[4].
-
Personal Protective Equipment (PPE): Due to its corrosive and toxic nature, handling requires appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood[7][10].
The Electronic Landscape: Understanding the Acyl Chloride's Enhanced Reactivity
The reactivity of acyl chlorides is fundamentally driven by the electrophilicity of the carbonyl carbon. This carbon is rendered electron-deficient by the adjacent electronegative oxygen and chlorine atoms, making it a prime target for nucleophilic attack[3][11].
In DMAC-HCl, this inherent reactivity is significantly amplified. The nitrogen atom of the dimethylamino group is protonated, forming a quaternary ammonium salt. This positively charged center exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bonds. This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it exceptionally electrophilic, even more so than simple alkyl acyl chlorides like ethanoyl chloride[12].
The general mechanism for reactions of DMAC-HCl is a nucleophilic addition-elimination pathway, as illustrated below.
Caption: Nucleophilic Addition-Elimination Mechanism.
Key Synthetic Transformations
The high reactivity of DMAC-HCl allows it to acylate a broad range of nucleophiles, typically at room temperature or below. These reactions are often performed in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the liberated HCl and, if necessary, deprotonate the nucleophile[3][13].
Amide Bond Formation
The reaction with primary and secondary amines is one of the most common applications, yielding N-substituted 2-(dimethylamino)acetamides. This reaction is rapid and generally high-yielding[13][14].
-
Causality: Two equivalents of the amine nucleophile can be used, with one acting as the acyl acceptor and the second as a base. However, for valuable amines, it is more efficient to use one equivalent of the nucleophile and at least two equivalents of an external base like triethylamine. The second equivalent of base is required to deprotonate the hydrochloride salt of the starting material, liberating the free amine nucleophile.
Esterification
Alcohols and phenols react readily with DMAC-HCl in the presence of a base to form the corresponding esters[3].
-
Causality: The base is crucial for deprotonating the alcohol, increasing its nucleophilicity, and for scavenging the HCl byproduct, which prevents side reactions and drives the equilibrium towards the product.
Hydrolysis: A Competing Reaction
DMAC-HCl reacts instantly and exothermically with water to hydrolyze to 2-(dimethylamino)acetic acid hydrochloride and HCl gas[9][15].
-
Causality: This highlights the critical need for anhydrous reaction conditions (solvents, reagents, and atmosphere) to prevent significant yield loss of the starting material and contamination of the product with the carboxylic acid byproduct[16].
Experimental Protocol: Synthesis of N-Benzyl-2-(dimethylamino)acetamide
This protocol details a representative acylation reaction. It is designed as a self-validating system where careful execution under prescribed conditions ensures a high-purity product.
Caption: Experimental Workflow for Amide Synthesis.
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (N₂ or Argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Reagents:
-
In the flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
In the dropping funnel, dissolve benzylamine (1.0 eq) and triethylamine (TEA) (2.2 eq) in anhydrous DCM.
-
-
Reaction:
-
Cool the flask containing the DMAC-HCl suspension to 0 °C using an ice-water bath. The low temperature helps to control the exothermic reaction.
-
Add the benzylamine/TEA solution dropwise to the stirred suspension over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional two hours.
-
-
Monitoring: Check for the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Pour the reaction mixture into a separatory funnel and wash with water to remove the triethylamine hydrochloride salt.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the resulting crude oil or solid via flash column chromatography (typically using a silica gel stationary phase with a gradient of methanol in DCM) to yield the pure N-benzyl-2-(dimethylamino)acetamide.
-
Applications in Drug Development
DMAC-HCl is a valuable intermediate for the synthesis of various pharmaceutical agents. Its ability to readily form amide bonds is particularly useful. For example, it is a known process impurity and potential starting material related to the synthesis of Chlorpheniramine, an antihistamine[17]. The 2-(dimethylamino)acetyl moiety is a common structural motif in medicinal chemistry, valued for its ability to increase aqueous solubility and serve as a handle for modulating pharmacological activity.
Conclusion
This compound is a highly reactive and versatile acylation agent. Its reactivity is dominated by the powerful inductive electron-withdrawal from the protonated amino group, which renders the acyl chloride exceptionally electrophilic. Successful application of this reagent hinges on a thorough understanding of its electronic properties and the meticulous application of anhydrous handling and reaction techniques to prevent hydrolysis. For the medicinal chemist and process developer, DMAC-HCl offers an efficient and direct route to introduce the 2-(dimethylamino)acetyl group, a privileged scaffold in modern drug discovery.
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An In-depth Technical Guide to 2-(Dimethylamino)acetyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)acetyl chloride hydrochloride, a key building block in organic synthesis, holds significant importance for researchers and scientists, particularly within the realm of pharmaceutical development. This technical guide offers a comprehensive overview of its molecular characteristics, synthesis, applications, and safe handling protocols, providing a vital resource for professionals in the field.
Physicochemical Properties and Molecular Structure
This compound is the hydrochloride salt of 2-(Dimethylamino)acetyl chloride. The presence of the hydrochloride group enhances the compound's stability.
Molecular Formula: C4H9Cl2NO[1][2][3][4]
Molecular Weight: 158.02 g/mol [1][2]
The structure features a reactive acyl chloride group, making it a versatile reagent for various chemical transformations.
| Property | Value | Source |
| Molecular Formula | C4H9Cl2NO | [1][2][3][4] |
| Molecular Weight | 158.02 g/mol | [1][2] |
| CAS Number | 60853-81-8 | [1][2][3] |
| Appearance | Solid | [4] |
| Boiling Point | 162 °C | [2][5] |
| Synonyms | (dimethylamino)acetyl chloride hydrochloride, N,N-dimethylglycinyl chloride hydrochloride | [1][6] |
Synthesis and Purification
The synthesis of this compound typically involves the reaction of dimethylethanolamine with a chlorinating agent, such as thionyl chloride. This reaction is generally performed under controlled temperature conditions to manage its exothermic nature.
Experimental Protocol: Synthesis from Dimethylethanolamine
This protocol is based on established methods for the synthesis of similar compounds.[7][8][9]
Materials:
-
Dimethylethanolamine
-
Thionyl chloride
-
Anhydrous solvent (e.g., dichloromethane)
-
Anhydrous ethanol
-
Ice bath
-
Reaction flask with reflux condenser and dropping funnel
Procedure:
-
In a reaction flask, cool thionyl chloride in an ice bath.
-
Slowly add a solution of dimethylethanolamine in an anhydrous solvent to the cooled thionyl chloride while maintaining a low temperature (e.g., 5-15°C).[7]
-
After the addition is complete, allow the reaction to proceed for a specified time.
-
Following the reaction, add anhydrous ethanol and reflux the mixture for approximately one hour.[7]
-
Cool the mixture and collect the precipitated product by filtration.
-
Wash the product with a cold solvent and dry it under a vacuum to obtain the final product.
Causality Behind Experimental Choices:
-
Low Temperature: The initial reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of byproducts.
-
Anhydrous Conditions: Thionyl chloride and the acyl chloride product are sensitive to moisture. Anhydrous conditions are essential to prevent hydrolysis and ensure a high yield.
-
Reflux in Ethanol: The reflux step helps to complete the reaction and facilitate the precipitation of the hydrochloride salt.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a versatile intermediate in the synthesis of a wide range of organic molecules. Its primary application lies in the pharmaceutical industry as a precursor for active pharmaceutical ingredients (APIs).[10][11] It is a key component in the synthesis of various drugs, including antihistamines and central nervous system agents.[10][12] The reactivity of the acyl chloride group allows for its facile incorporation into larger, more complex molecular scaffolds through reactions with amines, alcohols, and other nucleophiles.
Analytical Characterization
The identity and purity of this compound are confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group of the acyl chloride and the amine salt.[14]
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
-
Chromatography: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to assess purity and quantify the compound, especially in complex matrices.[15]
Safety and Handling
This compound is a hazardous substance that requires careful handling.[1] It is classified as toxic if swallowed and causes severe skin burns and eye damage.[1]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[16][17][18]
-
Use a respirator if handling the powder outside of a fume hood.[18]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[16][19]
-
Keep the container tightly closed and store it in a cool, dry place away from moisture and incompatible substances such as strong oxidizing agents and bases.[16][18][19]
-
Avoid contact with skin, eyes, and clothing.[19]
First Aid Measures:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[19]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[19]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.
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PubChem. 2-(Dimethylamino)acetyl chloride. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Dimethylaminoethyl Chloride Hydrochloride: Properties, Uses, and Global Supply. [Link]
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-
Dolphin Pharma. 2-Dimethylamino Isopropyl Chloride HCL Manufacturer, Supplier | CAS 4584-49-02. [Link]
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Methodological & Application
Protocol for acylation of primary amines with 2-(Dimethylamino)acetyl chloride hydrochloride
An Application Note and Protocol for the Acylation of Primary Amines with 2-(Dimethylamino)acetyl chloride hydrochloride
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials. The acylation of amines using acyl chlorides is a robust and widely employed method for creating this critical linkage. This application note provides a detailed, field-proven protocol for the acylation of primary amines using this compound. This reagent is particularly valuable for introducing the 2-(dimethylamino)acetyl moiety, a common structural motif used to enhance aqueous solubility, modulate basicity, and serve as a key pharmacophoric element in drug discovery programs.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that the protocol is not only followed but understood. By grounding the methodology in established chemical theory, this document serves as a self-validating system for achieving reliable and reproducible results in the laboratory.
Reaction Principles and Mechanistic Overview
The reaction proceeds via a classic nucleophilic acyl substitution mechanism.[1] The primary amine, possessing a lone pair of electrons on its nitrogen atom, acts as the nucleophile. It attacks the highly electrophilic carbonyl carbon of the acyl chloride.[2] This addition step forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group.[3]
A critical aspect of this specific transformation is the nature of the acylating agent, which is supplied as a hydrochloride salt. This necessitates the use of a base for two primary reasons:
-
Neutralization of the Reagent: The 2-(Dimethylamino)acetyl chloride must be deprotonated from its hydrochloride salt to generate the active, neutral acyl chloride species.
-
Scavenging of HCl Byproduct: The reaction itself produces one equivalent of hydrogen chloride (HCl) as a byproduct. This acidic byproduct must be neutralized to prevent it from protonating the primary amine starting material, which would render the amine non-nucleophilic and halt the reaction.[4]
Therefore, a minimum of two equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are required. If the primary amine substrate is also provided as a hydrochloride salt, a third equivalent of base is necessary. The overall reaction is illustrated below.
Figure 1: General Reaction Scheme
Caption: Acylation of a primary amine with this compound.
Materials and Reagents
Proper preparation and handling of reagents are paramount for success. All glassware should be oven-dried, and anhydrous solvents should be used to prevent premature hydrolysis of the highly reactive acyl chloride.[5]
| Reagent | Molecular Formula | MW ( g/mol ) | CAS No. | Key Properties & Hazards |
| This compound | C₄H₉Cl₂NO | 158.02 | 60853-81-8 | Moisture-sensitive solid. Causes severe skin burns and eye damage.[6] |
| Primary Amine (generic) | R-NH₂ | Variable | Variable | Nucleophilic. Basicity and reactivity vary with 'R' group. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Non-nucleophilic base. Flammable liquid with a strong odor. Corrosive. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, aprotic solvent. Volatile and a suspected carcinogen. |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 144-55-8 | Aqueous base for work-up to neutralize acids. |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent for organic solutions. |
Safety and Handling Precautions
This protocol must be performed in a certified chemical fume hood. The reactivity of acyl chlorides presents significant hazards.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).[7][8]
-
Reagent Handling: this compound is corrosive and reacts violently with water.[9][10] Avoid inhalation of dust and prevent any contact with skin or eyes.[11][12] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[9]
-
Atmospheric Control: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride by atmospheric moisture. All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled under vacuum or in a desiccator before use.
Detailed Experimental Protocol
This protocol provides a general procedure for the acylation of a primary amine on a 10 mmol scale. Quantities should be adjusted based on the specific molecular weight of the amine substrate.
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for the acylation protocol.
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (10.0 mmol, 1.0 equivalent).
-
Place the flask under an inert atmosphere of dry nitrogen or argon.
-
Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir until the amine is fully dissolved.
-
Add triethylamine (TEA) (3.06 mL, 22.0 mmol, 2.2 equivalents) to the solution via syringe.
Step 2: Acylation Reaction
-
Cool the stirred amine solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the initial exothermic reaction.[13]
-
Weigh this compound (1.74 g, 11.0 mmol, 1.1 equivalents) in a dry vial.
-
Slowly add the acyl chloride hydrochloride solid to the cold, stirred amine solution in small portions over 10-15 minutes. A white precipitate of triethylammonium chloride will form.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 2-4 hours.
Step 3: Reaction Monitoring
-
Monitor the consumption of the primary amine starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system might be 10% methanol in dichloromethane. The product amide is generally more polar than the starting amine.
Step 4: Aqueous Work-up and Isolation
-
Upon completion, carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Initial addition may cause gas evolution (CO₂).
-
Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers and wash sequentially with 30 mL of deionized water and 30 mL of brine. The brine wash helps to remove residual water and aids in breaking any emulsions.[14]
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification
-
The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but often ranges from 2-10% methanol in dichloromethane.
-
Alternatively, if the product is a crystalline solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be effective.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of acyl chloride. 2. Insufficient base. 3. Inactive primary amine (e.g., sterically hindered). | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under a strict inert atmosphere. 2. Verify that at least 2.2 equivalents of base are used. Add a third equivalent if the amine is a salt. 3. Increase reaction time, gently heat the reaction (e.g., to 40 °C), or consider a different coupling agent. |
| Multiple Byproducts | 1. Reaction temperature was too high. 2. Impure starting materials. 3. Di-acylation of the primary amine (less common). | 1. Maintain 0 °C during the addition of the acyl chloride and ensure slow, portion-wise addition. 2. Check the purity of the amine and acyl chloride by NMR or LC-MS before starting. 3. Use a slight excess of the amine relative to the acyl chloride. |
| Difficult Work-up (Emulsion) | 1. The amide product or amine salt is acting as a surfactant. | 1. Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break the emulsion. 2. Filter the entire mixture through a pad of Celite®. |
| Product is Water Soluble | 1. The product contains a highly polar 'R' group and the basic dimethylamino moiety. | 1. After the initial DCM extraction, saturate the aqueous layer with NaCl and re-extract with a more polar solvent like ethyl acetate or a 9:1 DCM:isopropanol mixture. 2. Avoid aqueous work-up entirely by filtering the reaction mixture to remove the ammonium salt and concentrating the filtrate. Purify directly by chromatography. |
Conclusion
This application note provides a comprehensive and robust protocol for the acylation of primary amines with this compound. By detailing the critical parameters—including the necessity of anhydrous conditions, the stoichiometry of the base, and temperature control—this guide equips researchers with the knowledge to perform this transformation successfully and safely. The insights into the reaction mechanism and potential troubleshooting scenarios further empower the user to adapt this methodology to a wide range of substrates, facilitating the synthesis of novel amide-containing molecules for pharmaceutical and materials science research.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Retrieved from [Link]
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Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE Safety Data Sheet. Retrieved from [Link]
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Loba Chemie. (2017). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
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-
Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Reddit. (2024). Acid chloride reaction with amine. r/OrganicChemistry. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). 2-(Dimethylamino)acetamide. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]
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Anwendungs- und Protokollhinweise: Derivatisierung von Alkoholen mit 2-(Dimethylamino)acetylchlorid-Hydrochlorid für die Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Die quantitative und qualitative Analyse von Alkoholen in komplexen Matrices, wie sie in der pharmazeutischen Entwicklung und der biologischen Forschung vorkommen, stellt oft eine analytische Herausforderung dar. Ihre hohe Polarität und geringe Flüchtigkeit können zu einer schlechten chromatographischen Auflösung und geringen Empfindlichkeit führen, insbesondere bei der Gaschromatographie-Massenspektrometrie (GC-MS). Die Derivatisierung des Analyten ist eine entscheidende Strategie, um diese Einschränkungen zu überwinden. Diese Application Note beschreibt ein detailliertes Protokoll für die Derivatisierung von Alkoholen unter Verwendung von 2-(Dimethylamino)acetylchlorid-Hydrochlorid. Diese Methode führt zu Ester-Derivaten mit verbesserten chromatographischen Eigenschaften und erhöhter Ionisierungseffizienz für die massenspektrometrische Detektion (MS), insbesondere bei der Flüssigchromatographie-Massenspektrometrie (LC-MS).
Einleitung: Die Notwendigkeit der Derivatisierung
Die direkte Analyse von Alkoholen mittels GC kann durch Peak-Tailing, geringe Ansprechempfindlichkeit und thermischen Abbau im Einlass beeinträchtigt werden.[1] Die Derivatisierung wandelt die polare Hydroxylgruppe (-OH) chemisch in eine weniger polare und flüchtigere funktionelle Gruppe um.[1][2] Die Acylierung, die Reaktion mit einem Acylchlorid zur Bildung eines Esters, ist eine robuste und weit verbreitete Derivatisierungsmethode.[2][3]
Die Wahl von 2-(Dimethylamino)acetylchlorid als Derivatisierungsreagenz bietet einen doppelten Vorteil:
-
Verbesserte chromatographische Eigenschaften : Die Umwandlung in einen Ester erhöht die Flüchtigkeit und verringert die Polarität, was zu schärferen und symmetrischeren Peaks in der GC führt.[1]
-
Erhöhte MS-Empfindlichkeit : Die Einführung einer Dimethylaminogruppe, einer leicht ionisierbaren Einheit, verbessert die Ionisierungseffizienz erheblich, insbesondere bei der Elektrospray-Ionisierung (ESI) im positiven Modus für die LC-MS-Analyse.[4]
Diese Methode ist besonders wertvoll für die Spurenanalyse von Alkoholen, einschließlich pharmazeutischer Wirkstoffe, Metaboliten und Biomarker, in komplexen biologischen Matrices.
Reaktionsmechanismus: Nucleophile Acylsubstitution
Die Derivatisierung eines Alkohols mit einem Acylchlorid wie 2-(Dimethylamino)acetylchlorid verläuft über eine nucleophile Acylsubstitutionsreaktion.[1][5][6] Der Mechanismus lässt sich in zwei Hauptstufen unterteilen: Addition und Eliminierung.[6]
-
Nucleophiler Angriff : Das freie Elektronenpaar am Sauerstoffatom der Hydroxylgruppe des Alkohols agiert als Nucleophil und greift das elektrophile Carbonylkohlenstoffatom des Acylchlorids an.[1][5]
-
Bildung eines tetraedrischen Intermediats : Dieser Angriff führt zur Bildung eines instabilen tetraedrischen Zwischenprodukts.
-
Eliminierung : Das Zwischenprodukt kollabiert, wobei die Carbonyl-Doppelbindung wiederhergestellt wird und das Chloridion als Abgangsgruppe eliminiert wird.
-
Deprotonierung : Ein Proton wird vom Sauerstoff der ursprünglichen Hydroxylgruppe abgespalten, typischerweise durch eine Base wie Pyridin oder Triethylamin, die dem Reaktionsgemisch zugesetzt wird.[1] Diese Base neutralisiert auch den entstehenden Chlorwasserstoff (HCl) und treibt das Reaktionsgleichgewicht in Richtung der Produktbildung.[1]
Das Endprodukt ist ein 2-(Dimethylamino)acetat-Ester des ursprünglichen Alkohols.
Abbildung 1: Mechanismus der nucleophilen Acylsubstitution.
Experimentelles Protokoll
Dieses Protokoll ist eine allgemeine Richtlinie und muss möglicherweise für spezifische Analyten und Matrices optimiert werden.[1]
Materialien und Reagenzien
-
Alkoholprobe : Zielanalyten (z. B. primäre, sekundäre Alkohole, Sterole).
-
2-(Dimethylamino)acetylchlorid-Hydrochlorid : (Reinheit ≥ 95 %). Vorsicht : Ätzend und feuchtigkeitsempfindlich.[7]
-
Base : Wasserfreies Pyridin oder Triethylamin (als Katalysator und Säurefänger).
-
Lösungsmittel : Wasserfreies organisches Lösungsmittel (z. B. Dichlormethan, Acetonitril oder Toluol).
-
Neutralisationslösung : Gesättigte Natriumbicarbonatlösung (NaHCO₃).
-
Trockenmittel : Wasserfreies Natriumsulfat (Na₂SO₄).
-
Reaktionsgefäße : 2-ml-Glas-Vials mit Schraubverschluss und Septum.
-
Standard-Laborausrüstung: Pipetten, Vortex-Mischer, Zentrifuge, Heizblock/Wasserbad.
Sicherheitshinweis : 2-(Dimethylamino)acetylchlorid-Hydrochlorid ist giftig bei Verschlucken und verursacht schwere Hautverätzungen und Augenschäden.[7] Alle Arbeiten müssen in einem gut funktionierenden Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (PSA) durchgeführt werden.
Schritt-für-Schritt-Protokoll
-
Probenvorbereitung :
-
Eine bekannte Menge der Alkoholprobe (typischerweise 10–100 µg) in ein Reaktions-Vial geben.
-
Wenn die Probe in einem Lösungsmittel gelöst ist, dieses unter einem sanften Stickstoffstrom zur Trockne eindampfen. Es ist entscheidend, dass die Probe und die Reagenzien wasserfrei sind, da Feuchtigkeit das Derivatisierungsreagenz zersetzen kann.[8]
-
-
Zugabe der Reagenzien :
-
Die trockene Probe in 200 µL eines wasserfreien organischen Lösungsmittels (z. B. Dichlormethan) lösen.
-
50 µL wasserfreies Pyridin (oder Triethylamin) in das Vial geben.
-
Vorsichtig einen 1,5- bis 2-fachen molaren Überschuss an 2-(Dimethylamino)acetylchlorid-Hydrochlorid zugeben.[1]
-
-
Reaktion :
-
Das Vial sofort verschließen und kurz vortexen.
-
Das Reaktionsgemisch für 30–60 Minuten bei 60–70 °C erhitzen. Die optimale Zeit und Temperatur hängen von der Reaktivität des Alkohols ab (primär > sekundär > tertiär).[8] Sterisch gehinderte Alkohole können längere Reaktionszeiten oder höhere Temperaturen erfordern.[1]
-
-
Aufarbeitung :
-
Das Reaktions-Vial auf Raumtemperatur abkühlen lassen.
-
500 µL gesättigte Natriumbicarbonatlösung zugeben, um überschüssiges Reagenz und entstandenen Chlorwasserstoff zu neutralisieren.[1]
-
Die Mischung für 1 Minute vortexen.
-
Die Phasen durch Zentrifugation trennen.
-
Die organische Phase (untere Schicht bei Verwendung von Dichlormethan) vorsichtig in ein sauberes Vial überführen.
-
Eine kleine Menge wasserfreies Natriumsulfat zur organischen Phase geben, um restliches Wasser zu entfernen.[1]
-
-
Probenvorbereitung für die Analyse :
-
Die getrocknete organische Phase ist nun bereit für die GC-MS- oder LC-MS-Analyse.
-
Bei Bedarf kann die Probe mit dem entsprechenden Lösungsmittel verdünnt werden, um eine Endkonzentration von ca. 1–10 µg/mL für die Injektion zu erreichen.
-
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Application Notes & Protocols: Leveraging 2-(Dimethylamino)acetyl Chloride Hydrochloride as a Functional Linker in Bioconjugation
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of 2-(Dimethylamino)acetyl chloride hydrochloride (DMAC) as a linker in bioconjugation. While traditionally utilized as an intermediate in pharmaceutical synthesis[1], the inherent reactivity of its acyl chloride group presents a straightforward mechanism for covalent modification of biomolecules. These notes detail the underlying chemistry, provide robust safety and handling protocols, and present a detailed, generalized protocol for the conjugation of DMAC to primary amine-containing biomolecules, such as proteins. We further explore methods for the characterization of the resulting conjugates and discuss the potential implications of such modifications.
Introduction to this compound (DMAC)
This compound is a small, amine-containing acylating agent. Its utility in organic synthesis is well-established, often serving as a building block for more complex active pharmaceutical ingredients (APIs)[1][2]. However, its structural features—a highly reactive acyl chloride and a tertiary amine—make it an intriguing candidate for bioconjugation applications.
The acyl chloride provides a reactive handle for covalent attachment to nucleophilic residues on biomolecules, primarily the ε-amine of lysine side chains. The tertiary dimethylamino group, which will be protonated and positively charged at physiological pH, can modify the parent molecule's isoelectric point (pI), potentially enhancing solubility or altering its interaction with other biological components.
Table 1: Physicochemical Properties of DMAC
| Property | Value | Source(s) |
| Synonyms | DMAC, 2-Chloro-N,N-dimethylethylamine hydrochloride | [3] |
| CAS Number | 60853-81-8 | [4] |
| Molecular Formula | C₄H₉Cl₂NO | [4] |
| Molecular Weight | 158.02 g/mol | [4] |
| Melting Point | 201-204 °C | [5] |
| Appearance | White to off-white solid/crystals | [5] |
| Solubility | Soluble in water (2000 g/L at 20°C) and alcohol | [2][5] |
| Key Feature | Hygroscopic; absorbs moisture from the air | [6][7] |
The Chemistry of DMAC Bioconjugation
The primary mechanism for conjugating DMAC to a protein involves the nucleophilic acyl substitution reaction between the acyl chloride and a primary amine.
Reaction Mechanism
The unprotonated epsilon-amine (ε-NH₂) of a lysine residue on a protein acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the chloride as a leaving group and forming a highly stable amide bond.[8][9] This reaction is rapid and, under the right conditions, efficient. A key consideration is the competitive hydrolysis of the acyl chloride by water, which necessitates careful control of the reaction environment.
Caption: Reaction of DMAC with a protein's lysine residue.
Critical Reaction Parameters
The success of the conjugation hinges on balancing the reactivity of the amine with the stability of the acyl chloride.
-
pH: This is the most critical parameter. The primary amine on the lysine residue must be deprotonated (nucleophilic), which favors a pH > 8.0. However, at high pH, the hydrolysis of the acyl chloride is extremely rapid. A compromise pH of 7.5 - 8.5 is recommended, requiring empirical optimization. The reaction will generate HCl, so a well-buffered system is essential to prevent a drop in pH that would protonate the amines and halt the reaction.
-
Stoichiometry: The molar ratio of DMAC to the biomolecule will determine the degree of labeling (DOL). A higher excess of DMAC will lead to more modifications. This must be determined experimentally based on the desired outcome, as excessive modification can lead to protein precipitation or loss of function.
-
Temperature: The reaction is typically performed at room temperature or on ice (4°C) to slow the rate of hydrolysis and provide greater control over the conjugation.
-
Solvent/Buffer: A non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES is required to avoid reaction with the buffer components. The biomolecule should be fully solubilized.
Mandatory Safety and Handling
DMAC is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[4][10]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves at all times.[3][6]
-
Inhalation: The compound is fatal if inhaled. Avoid generating dust.[3][6]
-
Skin/Eye Contact: Causes severe skin burns and eye damage. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4][6][7]
-
Ingestion: Toxic if swallowed. Do not eat, drink, or smoke in the laboratory.[3][4]
-
Storage: DMAC is hygroscopic. Store in a tightly sealed container in a cool, dry, well-ventilated area, protected from moisture.[6][10]
-
Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[10]
Experimental Protocol: Conjugation of DMAC to a Model Protein
This section describes a generalized protocol for conjugating DMAC to a protein rich in lysine residues, such as Bovine Serum Albumin (BSA). This protocol is a starting point and must be optimized for each specific biomolecule.
Sources
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Application Notes & Protocols: Acylation Reactions Using 2-(Dimethylamino)acetyl Chloride Hydrochloride Under Inert Atmosphere
Introduction: The Challenge and Utility of a Bifunctional Reagent
2-(Dimethylamino)acetyl chloride hydrochloride is a valuable bifunctional reagent in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures. It incorporates a reactive acyl chloride for forming amide or ester linkages and a tertiary amine, which can be crucial for modulating solubility, basicity, or biological activity. However, the acyl chloride functional group is exceptionally reactive and susceptible to rapid hydrolysis by atmospheric moisture.[1][2] This sensitivity necessitates the rigorous exclusion of air and water to prevent reagent decomposition, ensure stoichiometric control, and achieve high product yields.
This guide provides a comprehensive overview of the principles, experimental setups, and detailed protocols for successfully conducting reactions with this reagent. The methodologies described herein are grounded in established best practices for handling air- and moisture-sensitive compounds, ensuring both reaction integrity and operator safety.[3][4]
Reagent Profile and Critical Handling Parameters
Understanding the chemical nature of this compound is fundamental to its successful application.
2.1 Physicochemical Properties The reagent is a solid, a property that simplifies initial handling compared to volatile liquid acyl chlorides.[5] However, its hygroscopic nature demands stringent storage and handling protocols.[6][7]
| Property | Value | Source |
| Molecular Formula | C₄H₉Cl₂NO | PubChem[8] |
| Molecular Weight | 158.02 g/mol | PubChem[8] |
| Appearance | Solid | CymitQuimica[5] |
| Melting Point | 110-112 °C (decomposes) | ChemBK[9] |
| Key Sensitivities | Moisture Sensitive | ChemBK[9], Fisher Scientific[6] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | ChemBK[9], Sigma-Aldrich[10] |
2.2 The "Why": Causality of Inert Atmosphere Requirement The core challenge stems from the electrophilicity of the carbonyl carbon in the acyl chloride group. Water, acting as a nucleophile, will readily attack this carbon, leading to a rapid and irreversible hydrolysis reaction that forms the inactive 2-(dimethylamino)acetic acid and corrosive hydrogen chloride (HCl) gas.[2][11]
Reaction: (CH₃)₂NCH₂COCl·HCl + H₂O → (CH₃)₂NCH₂COOH·HCl + HCl
This decomposition pathway has three critical consequences:
-
Loss of Yield: The active acylating agent is consumed, directly reducing the potential yield of the desired product.
-
Stoichiometric Imbalance: The reaction stoichiometry is altered, complicating analysis and potentially leading to a mixture of products.
-
Byproduct Complications: The generation of additional HCl can affect the acid-base equilibrium of the reaction mixture, potentially leading to unwanted side reactions.
Therefore, the primary goal of the inert atmosphere setup is to create an environment where the partial pressures of O₂ and, more importantly, H₂O are negligible.[3][12]
Principles and Practice of Inert Atmosphere Setups
An inert atmosphere is achieved by displacing the reactive air in the reaction vessel with a non-reactive gas, typically nitrogen (N₂) or argon (Ar).[12][13]
-
Nitrogen (N₂): The most common choice due to its lower cost. It is suitable for the vast majority of reactions.
-
Argon (Ar): More expensive but significantly denser than air. This density advantage allows it to form a more stable "blanket" over the reaction mixture, making it superior for reactions that may require brief openings of the system (e.g., for the addition of a solid).[13]
The two most common laboratory techniques for creating an inert atmosphere are the Inert Gas Balloon method and the Schlenk Line method.
Inert Gas Balloon Setup (For Moderately Sensitive Reactions)
This method is cost-effective and suitable for teaching labs or for reactions where absolute exclusion of air is not critical.[14][15] The core principle is to maintain a slight positive pressure of inert gas inside the flask, ensuring that any leaks flow outwards, preventing the ingress of air.[12]
Schlenk Line Setup (For Highly Sensitive Reactions)
A Schlenk line is a dual-manifold apparatus that provides precise control over vacuum and inert gas flow to one or more reaction vessels.[4][16] This is the gold standard for handling highly sensitive reagents. The key technique is the "evacuate-and-refill" cycle, where the reaction flask is repeatedly placed under vacuum to remove air and then backfilled with inert gas.[4][17] This process, repeated three to five times, effectively removes trace atmospheric contaminants from the flask and headspace.[4]
Detailed Experimental Workflow and Setup
The following workflow outlines the critical stages for any reaction involving this compound.
Caption: General experimental workflow for moisture-sensitive reactions.
Step-by-Step Setup using a Schlenk Line:
-
Glassware Preparation: All glassware (round-bottom flask, addition funnel, condenser, etc.) and a magnetic stir bar must be rigorously dried. This is typically achieved by placing them in a laboratory oven (>120 °C) for several hours (ideally overnight).[12]
-
System Assembly: The hot glassware should be assembled quickly while still warm. Use a light, uniform coating of high-vacuum grease on all ground-glass joints to ensure an airtight seal. Clamp the primary reaction flask securely to a retort stand within a fume hood.
-
Inert Atmosphere Purge: Connect the flask to the Schlenk line via thick-walled, non-collapsible tubing.[18]
-
Carefully open the stopcock on the flask to the vacuum manifold. Allow the system to evacuate for 5-10 minutes. For highly sensitive reactions, gently warm the outside of the flask with a heat gun during this process to drive off any adsorbed moisture (flame-drying).
-
Close the stopcock to the vacuum line.
-
Slowly open the stopcock to the inert gas manifold to backfill the flask. The flow rate should be monitored via an oil bubbler.[16]
-
Repeat this evacuate-and-refill cycle a minimum of three times.[4] After the final cycle, leave the flask under a positive pressure of inert gas.
-
-
Solvent and Reagent Transfer: Use anhydrous (dry) solvents. These are typically purchased in sealed bottles or can be dried in-house using appropriate methods.
-
Transfer solvents and liquid reagents using a dry syringe or a double-tipped needle (cannula).[17][18]
-
To transfer via syringe, first flush the dry syringe with inert gas from your reaction flask or a separate inert gas balloon.[15] Then, draw the required volume of liquid from the sealed solvent bottle, pull a small "buffer" of inert gas into the syringe headspace, and transfer it into the reaction flask through a rubber septum.[13][15]
-
Protocol: General Acylation of a Primary Amine
This protocol describes a representative reaction between this compound and a generic primary amine (R-NH₂) in an anhydrous, non-protic solvent.
5.1 Materials
-
This compound (1.0 eq)
-
Primary amine substrate (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Non-nucleophilic base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Schlenk flask and associated inert atmosphere apparatus
-
Syringes and needles
-
Magnetic stirrer and stir bar
5.2 Step-by-Step Methodology
-
Setup: Prepare a 3-neck Schlenk flask under an argon or nitrogen atmosphere as described in Section 4.0.
-
Reagent Preparation: In the inert flask, dissolve the primary amine substrate (1.0 eq) and the non-nucleophilic base (2.2 eq) in anhydrous DCM. Causality: A non-nucleophilic base is crucial. It must be sterically hindered to prevent it from competing with the substrate amine in attacking the acyl chloride. Two equivalents are needed: one to neutralize the hydrochloride salt on the reagent and one to scavenge the HCl generated during the acylation.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The acylation reaction is highly exothermic. Cooling helps to control the reaction rate, prevent side reactions, and improve selectivity.
-
Addition of Acyl Chloride: Weigh this compound (1.0 eq) quickly in a dry vial. Add it portion-wise to the stirred reaction mixture at 0 °C under a positive flow of inert gas. Causality: Adding the solid reagent in portions, rather than all at once, helps to manage the exotherm and maintain control over the reaction.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.
-
Workup:
-
Once the reaction is complete, cool the mixture again to 0 °C.
-
Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining acyl chloride and neutralize the ammonium salts. Caution: This can be vigorous due to CO₂ evolution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acylated product.
Troubleshooting Common Issues
Even with careful setup, problems can arise. This decision tree provides a logical framework for troubleshooting.
Caption: A decision tree for troubleshooting low-yield reactions.
Safety and Hazard Management
This compound is a hazardous substance and must be handled with appropriate precautions.[8]
-
Toxicity and Corrosivity: The compound is toxic if swallowed and causes severe skin burns and eye damage.[8][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and tightly sealed safety goggles or a full-face shield.[19][20][21]
-
Handling: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of dust or HCl gas released upon accidental exposure to moisture.[20][22]
-
Incompatibilities: Avoid contact with water, alcohols, strong bases, and strong oxidizing agents.[6][21][23]
-
Spill Management: In case of a spill, do not use water. Clean up immediately using dry, inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[23]
-
Waste Disposal: Unused reagent and reaction waste should be treated as hazardous chemical waste. Quench reactive acyl chloride waste slowly by adding it to a stirred, cold solution of sodium bicarbonate. Dispose of all waste in accordance with local, state, and federal regulations.
References
-
American Chemical Society. (n.d.). Reactivity control using a Schlenk line. ACS Chemical Health & Safety. Retrieved from [Link]
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Kintek Solution. (n.d.). How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials. Retrieved from [Link]
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Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
-
YouTube. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
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JoVE. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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University of Oxford. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). Inert Atmospheric Methods. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Retrieved from [Link]
-
Syntor Fine Chemicals Ltd. (2013, July 29). CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 6). Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 3). Acyl chloride. Retrieved from [Link]
-
iChemical. (n.d.). This compound, CAS No. 60853-81-8. Retrieved from [Link]
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Loba Chemie. (2017, November 29). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
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Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Acetyl Chloride. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What are the hydrolyzation products of acetyl chloride?. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental conditions for the hydrolysis of acetyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
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Application Notes and Protocols for the Acylation of Sterically Hindered Amines with 2-(Dimethylamino)acetyl chloride hydrochloride
Introduction: Navigating the Challenges of Amide Bond Formation with Bulky Substrates
The formation of the amide bond is arguably one of the most critical reactions in medicinal chemistry and drug development, forming the backbone of countless pharmaceutical agents. While numerous methods exist for this transformation, the acylation of sterically hindered amines presents a significant synthetic challenge. The bulky substituents surrounding the nitrogen atom impede the approach of the electrophilic acylating agent, drastically slowing down the rate of reaction and often leading to low yields or undesired side reactions.
This guide provides a comprehensive overview and detailed protocols for the successful acylation of sterically hindered amines using 2-(Dimethylamino)acetyl chloride hydrochloride. This particular acylating agent is a valuable building block for introducing a dimethylaminoacetyl moiety, which is present in various pharmacologically active compounds. We will delve into the mechanistic considerations, the rationale behind the selection of reagents and conditions, and provide robust, step-by-step protocols designed for researchers, scientists, and drug development professionals.
The Underlying Hurdle: Understanding Steric Hindrance in Acylation
The acylation of an amine by an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[1][2] The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. However, when the amine is sterically hindered (e.g., a 2,6-disubstituted aniline), large alkyl or aryl groups physically obstruct this attack.
This steric impediment has several consequences:
-
Reduced Reaction Rate: The energy barrier for the nucleophilic attack is significantly higher, requiring more forcing conditions such as elevated temperatures or extended reaction times.
-
Competing Side Reactions: Acyl chlorides with α-hydrogens can undergo elimination in the presence of a strong, non-nucleophilic base to form a highly reactive ketene intermediate.[3] If the desired acylation is slow, this ketene pathway can dominate, leading to dimerization or reaction with other nucleophiles.
-
Reagent Decomposition: The prolonged reaction times and higher temperatures needed can lead to the degradation of sensitive substrates or reagents.
Therefore, overcoming steric hindrance requires a carefully optimized set of reaction conditions that favor the desired nucleophilic substitution pathway.
Reaction Mechanism and Strategic Considerations
The fundamental reaction involves the amine acting as a nucleophile. The reaction produces one equivalent of hydrochloric acid (HCl), which will protonate any available basic amine, rendering it non-nucleophilic.[4] Furthermore, since the acylating agent is provided as a hydrochloride salt, an additional equivalent of base is required to generate the free, reactive acyl chloride in situ.
Caption: General mechanism for acylating a hindered amine.
Key Parameters for Success
The selection of base, solvent, and temperature are critical variables that must be tailored to the specific amine substrate.
-
Base Selection: The base serves two purposes: neutralizing the HCl byproduct and freeing the acyl chloride from its hydrochloride salt.
-
Tertiary Amines (Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are common, non-nucleophilic bases that act as HCl scavengers.[5] At least two equivalents are necessary. For very sluggish reactions, an excess (up to 5 equivalents) may be employed to drive the equilibrium forward.[6]
-
Pyridine: Pyridine can act as both a base and a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive acylpyridinium salt. This intermediate is more susceptible to attack by the hindered amine, often accelerating the reaction.[6][7]
-
4-(Dimethylamino)pyridine (DMAP): Used in catalytic amounts (0.05-0.2 eq) alongside a stoichiometric base like TEA, DMAP is a hyper-nucleophilic catalyst that dramatically increases reaction rates, especially for challenging acylations.[8][9]
-
-
Solvent Choice: Anhydrous conditions are paramount to prevent the rapid hydrolysis of the highly reactive acyl chloride.[10]
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are excellent choices due to their inert nature and ability to dissolve the reactants.[6][9][11] DCM is often preferred for its ease of removal during workup.
-
Solubility: The solubility of the tertiary amine hydrochloride salt byproduct can be a consideration. In some solvents, it precipitates, which can help drive the reaction to completion.
-
-
Temperature Control:
-
Initial Addition: The reaction is often initiated at a low temperature (0 °C) to control the initial exotherm upon adding the acyl chloride.[6] This is particularly important on a larger scale.
-
Reaction Progression: After the initial addition, the reaction is typically allowed to warm to room temperature. For particularly hindered amines, gentle heating (e.g., 40-50 °C or reflux) may be necessary to achieve a reasonable reaction rate.
-
Detailed Experimental Protocols
The following protocols provide a robust starting point for the acylation of a representative sterically hindered amine, 2,6-diisopropylaniline.
Caption: Standard workflow for hindered amine acylation.
Protocol 1: Triethylamine-Mediated Acylation
This protocol uses a standard tertiary amine base and is a reliable first approach for many hindered systems.
Table 1: Reagents for Triethylamine-Mediated Acylation
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 2,6-Diisopropylaniline | 177.28 | 5.64 | 1.0 | 1.0 g |
| This compound | 158.02 | 6.20 | 1.1 | 0.98 g |
| Triethylamine (TEA) | 101.19 | 12.41 | 2.2 | 1.72 mL (1.26 g) |
| Dichloromethane (DCM), anhydrous | - | - | - | 25 mL |
Step-by-Step Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-diisopropylaniline (1.0 g, 5.64 mmol).
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM (25 mL) followed by triethylamine (1.72 mL, 12.41 mmol). Stir until all solids dissolve.
-
Cool the flask to 0 °C using an ice-water bath.
-
While stirring vigorously, add the this compound (0.98 g, 6.20 mmol) in three small portions over 5 minutes. Rationale: Portion-wise addition helps to control the reaction exotherm and maintain a low temperature.[6]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM (25 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) and brine (1 x 25 mL). Rationale: The NaHCO₃ wash removes the triethylamine hydrochloride salt and any excess acid.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-(2,6-diisopropylphenyl)-2-(dimethylamino)acetamide.
Protocol 2: DMAP-Catalyzed Acylation for Highly Hindered Amines
For exceptionally challenging substrates where Protocol 1 is sluggish, the addition of catalytic DMAP can provide a significant rate enhancement.
Table 2: Reagents for DMAP-Catalyzed Acylation
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| Sterically Hindered Amine | - | 5.64 | 1.0 | 1.0 eq |
| This compound | 158.02 | 6.20 | 1.1 | 0.98 g |
| Triethylamine (TEA) | 101.19 | 12.41 | 2.2 | 1.72 mL (1.26 g) |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.56 | 0.1 | 69 mg |
| Dichloromethane (DCM), anhydrous | - | - | - | 25 mL |
Step-by-Step Procedure:
-
Follow steps 1 and 2 from Protocol 1. After the triethylamine has been added, add DMAP (69 mg, 0.56 mmol) to the flask.
-
Proceed with steps 3 through 10 from Protocol 1. The reaction time is often significantly shorter (e.g., 2-8 hours). Monitor closely by TLC or LC-MS.
Troubleshooting Guide
Table 3: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | • Extreme steric hindrance.• Insufficiently active base/catalyst system. | • Switch to the DMAP-catalyzed protocol (Protocol 2).• Use pyridine as both the solvent and base to leverage its role as a nucleophilic catalyst.[6]• Gently heat the reaction mixture (e.g., to 40 °C or reflux in DCM) after the initial addition at 0 °C. |
| Low Product Yield | • Hydrolysis of the acyl chloride.• Incomplete reaction.• Product loss during workup. | • Ensure all glassware is rigorously dried and use high-quality anhydrous solvents.• Increase reaction time or temperature.• Confirm that at least 2.2 equivalents of base were used.• During workup, ensure the aqueous layer is basic before extraction to keep the product in the organic phase. |
| Multiple Side Products | • Ketene formation from the acyl chloride.• Degradation of starting materials. | • Maintain a low temperature (0 °C or below) during the addition of the acyl chloride.• Ensure the base is added to the amine before the acyl chloride is introduced.[6]• Avoid unnecessarily high reaction temperatures or prolonged reaction times. |
Conclusion
The acylation of sterically hindered amines with this compound is a challenging yet achievable transformation. Success hinges on a rational approach to reaction design, focusing on the critical interplay between the base, solvent, and temperature. By understanding the mechanistic hurdles posed by steric bulk and employing strategies such as nucleophilic catalysis with DMAP or pyridine, researchers can effectively synthesize these valuable amide-containing molecules. The protocols and troubleshooting guide provided herein serve as a robust foundation for developing and optimizing these important reactions in a laboratory setting.
References
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- Reaction of Amines with Acyl Chlorides. (n.d.). Sparkl.
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- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020).
- Reaction between acyl chlorides and amines - addition / elimin
- Acylation Overview, Mechanism & Agents. (n.d.). Study.com.
- Acylation Mechanism - A Level Chemistry Revision Notes. (2025). Save My Exams.
- Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube.
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- Ester synthesis by acyl
- Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. (2003). Green Chemistry.
- Acid chloride reaction with amine. (2023). Reddit.
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- Lidocaine Synthesis. (n.d.). Masaryk University.
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- Application Notes and Protocols: Synthesis of Lidocaine via 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (2025). Benchchem.
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Application Note: Standardized Workup and Quenching Protocols for Reactions Utilizing 2-(Dimethylamino)acetyl chloride hydrochloride
Abstract
2-(Dimethylamino)acetyl chloride hydrochloride is a valuable bifunctional reagent employed in pharmaceutical and materials science to introduce a dimethylaminoacetyl moiety. This imparts specific physicochemical properties, such as increased aqueous solubility or a basic handle for further functionalization. The reagent's utility is matched by its high reactivity, stemming from the acyl chloride group, which necessitates carefully controlled and well-understood quenching and workup procedures.[1][2] Mishandling during the workup phase can lead to product loss, formation of intractable byproducts, and significant safety hazards. This application note provides a comprehensive guide for researchers, scientists, and process chemists on the principles and detailed protocols for safely quenching reactions and effectively isolating products derived from this compound.
Foundational Principles: Reactivity, Safety, and Reaction Stoichiometry
The Dual-Nature Reactivity Profile
This compound possesses two key structural features that dictate its chemical behavior:
-
The Acyl Chloride: This functional group is a powerful electrophile, highly susceptible to nucleophilic attack. It reacts readily and exothermically with water, alcohols, amines, and other nucleophiles.[3][4] This high reactivity makes it an efficient acylating agent but also demands that reactions are conducted under anhydrous conditions until the quenching step.[5][6][7]
-
The Tertiary Amine Hydrochloride: The dimethylamino group exists as a protonated hydrochloride salt. This protects the amine from participating in intermolecular reactions (i.e., reacting with another molecule of the acyl chloride). However, it also means that for the intended acylation reaction to proceed (e.g., with a target primary amine or alcohol), a stoichiometric amount of a non-nucleophilic base, often referred to as an "acid scavenger," must be added.[8][9] This base, typically triethylamine (TEA) or pyridine, neutralizes the HCl moiety, liberating the target nucleophile to react.
The reaction itself generates an additional equivalent of HCl as a byproduct of the acylation, which is also neutralized by the acid scavenger.[8][10]
Critical Safety Considerations
The inherent reactivity of acyl chlorides presents significant safety hazards. Adherence to strict safety protocols is mandatory.
-
Corrosivity and Toxicity: this compound is corrosive and can cause severe skin burns and eye damage.[1][11] It is also toxic if ingested.[1][12][13]
-
Exothermic Quenching: The reaction with quenching agents (especially water) is highly exothermic and can cause rapid boiling and splashing if not controlled.[14][15]
-
Hazardous Byproducts: Thermal decomposition or reaction with water can release toxic and corrosive gases, including hydrogen chloride (HCl), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[6]
Mandatory Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to ensure adequate ventilation.[5][16]
-
Personal Protective Equipment: Wear chemical safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (inspect gloves before use).[5][16]
The Quenching Protocol: Safely Neutralizing Excess Acyl Chloride
Quenching is the critical first step of the workup, designed to safely and completely destroy any unreacted 2-(Dimethylamino)acetyl chloride before introducing an aqueous phase for extraction. The choice of quenching agent can be tailored to the reaction scale and subsequent workup convenience.
Selecting the Appropriate Quenching Agent
The selection of a quenching agent is a balance between reactivity, safety, and the nature of the byproduct formed. The most common choices are protic reagents that react rapidly with the acyl chloride.
| Quenching Agent | Reaction Product | Advantages | Disadvantages & Mitigation |
| Methanol (MeOH) | Methyl 2-(dimethylamino)acetate | Less vigorous reaction than water; byproduct is a relatively volatile ester. | Flammable. Ensure no ignition sources are present. |
| Isopropanol (IPA) | Isopropyl 2-(dimethylamino)acetate | Slower, more easily controlled reaction than MeOH or water; ideal for larger scale.[17] | Byproduct is less volatile. Requires careful control of addition rate.[18] |
| Water (H₂O) | 2-(Dimethylamino)acetic acid (DMG) | Inexpensive and effective; byproduct is water-soluble. | Highly exothermic and potentially violent reaction. Must be added very slowly to a cooled, stirring solution.[4][19] |
| Aqueous Base (e.g., sat. NaHCO₃) | 2-(Dimethylamino)acetic acid (as sodium salt) | Quenches and neutralizes acid in a single step. | Vigorous gas (CO₂) evolution can cause excessive foaming and pressure buildup. Must be added extremely slowly with efficient stirring. |
General-Purpose Quenching Protocol
This protocol is designed for maximum safety and control.
-
Cool the Reaction Mixture: Before adding any quenching agent, cool the reaction vessel to 0 °C using an ice-water bath. This is essential to dissipate the heat generated during the exothermic quench.[17][20]
-
Ensure Efficient Stirring: Maintain vigorous mechanical or magnetic stirring to ensure the quenching agent is dispersed rapidly, preventing localized "hot spots."
-
Slow, Controlled Addition: Using a dropping funnel or a syringe pump, add the chosen quenching agent (e.g., methanol or isopropanol) dropwise to the cooled reaction mixture.[4][18]
-
Monitor the Temperature: Monitor the internal temperature of the reaction. If it rises significantly (e.g., above 10-15 °C), pause the addition until the mixture cools back down.
-
Allow to Warm: Once the addition is complete and the initial exotherm has subsided, remove the ice bath and allow the mixture to slowly warm to room temperature while stirring for an additional 30-60 minutes to ensure the reaction is complete.
Caption: Decision tree for selecting a quenching agent.
The Workup Procedure: Product Isolation via Extraction
The core of the workup strategy relies on the pH-dependent solubility of the desired product, which contains a tertiary amine.
The Underlying Chemistry of pH-Based Extraction
-
At Acidic pH (pH < 7): The tertiary dimethylamino group on the product is protonated, forming a water-soluble ammonium salt.
-
At Basic pH (pH > 8): The tertiary amine is in its neutral, "free base" form, which is significantly more soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate) than in water.
This behavior allows for the selective separation of the product from water-soluble and water-insoluble impurities by adjusting the pH of the aqueous phase during a liquid-liquid extraction.
Standard Protocol for Basic Extractive Workup
This is the most common and reliable method for isolating the final product.
-
Dilute the Quenched Mixture: After following the quenching protocol in Section 2.2, transfer the reaction mixture to a separatory funnel of appropriate size. Dilute the mixture with a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane) and deionized water.
-
Basify the Aqueous Layer: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) portion-wise. Caution: If NaHCO₃ is used, add it slowly and vent the separatory funnel frequently to release the CO₂ gas that is generated. Continue adding the base until the pH of the aqueous layer is basic (pH 9-11, check with pH paper).
-
Extract the Product: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the organic layer. If the product has moderate water solubility, re-extract the aqueous layer with one or two fresh portions of the organic solvent to maximize recovery.
-
Combine and Wash: Combine all the organic extracts. Wash the combined organic layer sequentially with:
-
Deionized water (to remove residual salts).
-
Saturated aqueous sodium chloride (brine) (to remove the bulk of the dissolved water).
-
-
Dry and Concentrate: Dry the washed organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Caption: Standard workflow for basic extractive workup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Violent/Uncontrolled Quench | Quenching agent added too quickly; Inadequate cooling. | Always cool the reaction to 0 °C and add the quencher dropwise with vigorous stirring. For large scales, prefer isopropanol over water or methanol.[17][18] |
| Low or No Product Yield | Product remains in the aqueous layer. | The aqueous phase was not made sufficiently basic. Re-check the pH of the aqueous layer and adjust to pH 9-11 before re-extracting with fresh organic solvent. |
| Persistent Emulsion During Extraction | High concentration of salts or polar byproducts. | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for an extended period without agitation. If necessary, filter the entire mixture through a pad of Celite®. |
| Product Contaminated with Triethylamine | Incomplete washing. | The triethylamine (from the acid scavenger) is a free base after basification and will be extracted into the organic layer. A thorough water wash helps, but purification (e.g., chromatography, distillation) is often required. |
Conclusion
The successful use of this compound hinges on a disciplined approach to reaction workup. By understanding the fundamental principles of its reactivity and the pH-dependent solubility of the resulting products, researchers can implement safe and effective protocols. Controlled, low-temperature quenching is paramount for safety, while a systematic basic extractive workup ensures high-fidelity isolation of the target molecule. The procedures outlined in this note provide a robust framework for scientists to confidently and safely handle these valuable reactions.
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The Versatile Role of 2-(Dimethylamino)acetyl Chloride Hydrochloride in Crafting Pharmaceutical Intermediates: An Application and Protocol Guide
In the intricate tapestry of pharmaceutical synthesis, the selection of reagents is paramount to achieving desired molecular architectures with efficiency and precision. Among the vast arsenal of synthetic tools, 2-(Dimethylamino)acetyl chloride hydrochloride emerges as a highly valuable and versatile building block. Its utility lies in its capacity to introduce the N,N-dimethylglycinate moiety into a wide range of molecules, a structural feature present in numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the applications and detailed protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, designed for researchers, scientists, and professionals in drug development.
Understanding the Reagent: Chemical Properties and Rationale for Use
This compound, with the chemical formula C₄H₉Cl₂NO, is the hydrochloride salt of an acyl chloride bearing a tertiary amine. This dual functionality is the cornerstone of its synthetic utility.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 158.03 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | |
| Boiling Point | 162 °C | [2] |
| Solubility | Soluble in water and polar organic solvents |
The acyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, phenols, and amines, to form stable ester and amide linkages, respectively. The presence of the dimethylamino group can influence the molecule's solubility and basicity, which can be advantageous in both the reaction and purification stages.
The use of the hydrochloride salt offers several practical advantages in a laboratory and industrial setting. It enhances the stability and handling of the otherwise highly reactive and potentially volatile free amine-containing acyl chloride. The salt form is typically a solid, which is easier to weigh and dispense accurately compared to a liquid. Furthermore, the hydrochloride can be neutralized in situ during the reaction, providing a controlled release of the reactive acyl chloride. This can help to mitigate vigorous and exothermic reactions.[3]
Core Reactivity: The Nucleophilic Acyl Substitution Mechanism
The primary mode of action for this compound in synthesis is the nucleophilic acyl substitution reaction. This two-step addition-elimination mechanism is fundamental to the formation of esters and amides.
}
General Nucleophilic Acyl Substitution Workflow
In the initial step, the lone pair of electrons on the nucleophile (e.g., the oxygen of an alcohol or the nitrogen of an amine) attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a transient tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, leading to the expulsion of the chloride ion as a leaving group. The protonated product is then deprotonated, often by a base included in the reaction mixture, to yield the final acylated product and a hydrochloride salt of the base.
Application in the Synthesis of Pharmaceutical Intermediates
The introduction of the dimethylaminoacetyl group can be a critical step in the synthesis of various pharmaceuticals, imparting desirable pharmacokinetic or pharmacodynamic properties.
Synthesis of Diltiazem Intermediate
Diltiazem is a calcium channel blocker used in the treatment of hypertension and angina. A key step in its synthesis involves the N-alkylation of a benzothiazepinone intermediate. While some routes utilize 2-(dimethylamino)ethyl chloride, related syntheses can employ acylation strategies. In a closely related synthesis of a diltiazem intermediate, a hydroxy lactam is reacted with 2-(dimethylamino)ethyl chloride hydrochloride.[4] This highlights the importance of introducing the dimethylaminoethyl moiety in diltiazem synthesis.
}
Synthesis of a Diltiazem Intermediate
A subsequent step in the synthesis of diltiazem involves the O-acetylation of the hydroxyl group of the N-alkylated intermediate.[5]
Potential Application in the Synthesis of Antihistamine and Local Anesthetic Intermediates
Many antihistamines and local anesthetics feature a dialkylaminoalkyl group. While direct examples of using this compound in the synthesis of well-known drugs like Doxylamine or Chlorpheniramine are not readily found in the provided search results, the structural motifs are highly relevant. For instance, the synthesis of Doxylamine involves reacting 2-pyridyl phenyl methyl carbinol with 2-dimethylaminoethyl chloride hydrochloride.[4][5][6] This underscores the importance of the dimethylaminoethyl moiety in this class of drugs.
Similarly, the synthesis of the local anesthetic Lidocaine involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride, followed by reaction with diethylamine. A one-pot synthesis where 2,6-dimethylaniline and chloroacetyl chloride directly react with diethylamine to obtain lidocaine has also been described.[7] This suggests that this compound could be a valuable reagent for creating analogues of such compounds by directly introducing the dimethylaminoacetyl group onto an aniline or a similar nucleophile.
Experimental Protocols
The following protocols are generalized procedures for the acylation of alcohols/phenols and amines using this compound. It is crucial to adapt these protocols based on the specific substrate, and to conduct small-scale trials to optimize reaction conditions.
General Protocol for Esterification of Alcohols and Phenols
This protocol describes the formation of an ester bond between an alcohol or a phenol and this compound.
Materials:
-
Alcohol or Phenol substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Pyridine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol substrate (1.0 eq) and the tertiary amine base (1.1 - 1.5 eq) in the anhydrous aprotic solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add this compound (1.1 - 1.2 eq) to the cooled solution. The addition should be done portion-wise or as a solution in the same anhydrous solvent to control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), to obtain the pure ester.
Table of Typical Reaction Conditions for Esterification:
| Substrate Type | Base | Solvent | Temperature | Time (h) | Notes |
| Primary Alcohols | Triethylamine | DCM | 0 °C to RT | 2-6 | Generally fast and high yielding. |
| Secondary Alcohols | DIPEA | THF | RT to 40 °C | 6-18 | May require slightly elevated temperatures and longer reaction times. |
| Phenols | Pyridine | Acetonitrile | RT to 60 °C | 12-24 | Electron-withdrawing groups on the phenol may require more forcing conditions. |
General Protocol for Amidation of Amines and Anilines
This protocol outlines the formation of an amide bond between a primary or secondary amine/aniline and this compound.
Materials:
-
Primary or Secondary Amine/Aniline substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (2.2 - 2.5 eq if the starting amine is a salt, 1.1 - 1.5 eq if it is a free base)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine/aniline substrate (1.0 eq) and the tertiary amine base in the anhydrous aprotic solvent.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Slowly add a solution of this compound (1.1 - 1.2 eq) in the same anhydrous solvent to the cooled amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture. The hydrochloride salt is hygroscopic.
-
Reactivity: Reacts exothermically with water and other protic solvents. It is also incompatible with strong bases and oxidizing agents.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagent (hydrolyzed). | Use fresh or properly stored this compound. |
| Insufficiently reactive nucleophile. | Increase reaction temperature, use a more polar solvent, or add a catalyst (e.g., DMAP for esterifications). | |
| Base is not strong enough. | Use a stronger non-nucleophilic base like DBU. | |
| Formation of multiple products | Side reactions due to high reactivity. | Perform the reaction at a lower temperature and add the acyl chloride slowly. |
| Impure starting materials. | Purify starting materials before use. | |
| Difficult purification | Product is highly polar. | Use reverse-phase chromatography or consider converting the product to a salt for purification by recrystallization. |
| By-products are difficult to separate. | Optimize the workup procedure to remove impurities before chromatography. |
Conclusion
This compound is a powerful and versatile reagent for the introduction of the N,N-dimethylglycinate moiety in the synthesis of pharmaceutical intermediates. Its high reactivity, coupled with the practical advantages of its hydrochloride salt form, makes it an attractive choice for constructing complex molecules. By understanding its chemical properties, reaction mechanisms, and by following carefully designed protocols, researchers can effectively leverage this reagent to advance their drug discovery and development programs. As with any highly reactive chemical, adherence to strict safety protocols is essential to ensure safe and successful experimentation.
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Pharmaoffer.com. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023-09-07) [Link]
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PubChem. METHOD FOR PREPARING LIDOCAINE INTERMEDIATE α-CHLOROACETYL-2,6-DIMETHYLANILINE AND LIDOCAINE WITHOUT ADDING ADDITIONAL ALKALI - Patent WO-2021159754-A1. [Link]
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Protecting Group Strategies for Selective Acylation with 2-(Dimethylamino)acetyl Chloride Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating Chemoselectivity with a Functionalized Acylating Agent
In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise modification of polyfunctional molecules is paramount. Acylation, the introduction of an acyl group (R-C=O), is a fundamental transformation for the synthesis of amides and esters, linkages that are central to the structure of countless biologically active compounds and advanced materials.[1] However, when a substrate presents multiple nucleophilic sites, such as amines and hydroxyl groups, achieving selective acylation at the desired position becomes a significant synthetic challenge. This guide provides a comprehensive overview of protecting group strategies and detailed protocols for the selective acylation of nucleophiles using 2-(dimethylamino)acetyl chloride hydrochloride, a versatile and reactive acylating agent.
2-(Dimethylamino)acetyl chloride, in its hydrochloride salt form, offers a unique building block for introducing a dimethylaminoacetyl moiety. The presence of the tertiary amine within the acylating agent itself can influence solubility and provides a handle for further chemical modification or to impart specific physicochemical properties to the final molecule. This guide will delve into the strategic use of protecting groups to direct the acylation to the intended site, ensuring high yields and purity of the desired product. We will explore the rationale behind the choice of protecting groups, provide step-by-step experimental protocols for a model reaction, and present the expected analytical data for characterization.
The Challenge of Chemoselectivity: Amines vs. Alcohols
Amines are generally more nucleophilic than alcohols, and in a competitive reaction with an acylating agent, the amine will typically react preferentially to form an amide.[2] However, factors such as steric hindrance and electronic effects can influence this reactivity. In the absence of protecting groups, a mixture of N-acylated, O-acylated, and potentially di-acylated products can be expected when reacting a molecule containing both amine and hydroxyl functionalities. To achieve selectivity, a well-designed protecting group strategy is essential.[3]
Core Principle: The fundamental strategy involves the temporary "masking" of the more reactive or undesired functional group with a protecting group. This allows the acylation to proceed at the intended site. The protecting group must be stable to the acylation conditions and be readily removable under conditions that do not affect the newly formed amide bond or other sensitive functionalities in the molecule.[4]
Strategic Selection of Orthogonal Protecting Groups
The concept of "orthogonal protection" is central to the successful synthesis of complex molecules. Orthogonal protecting groups are those that can be removed under distinct sets of conditions, allowing for the selective deprotection of one group in the presence of others.[4] When planning a synthesis involving selective acylation, the choice of protecting groups for amines and alcohols must be carefully considered to ensure compatibility with the acylation step and subsequent deprotection.
Protecting Groups for Alcohols:
When the goal is selective N-acylation, the hydroxyl group(s) must be protected. Common and effective protecting groups for alcohols include:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are widely used due to their ease of introduction, stability to a wide range of non-acidic reaction conditions, and straightforward removal with fluoride reagents (e.g., TBAF) or acidic conditions.[5] The choice between different silyl ethers often depends on the required steric bulk and stability.
-
Benzyl Ethers (Bn): Benzyl ethers are robust and stable to many reaction conditions, including acidic and basic environments. They are typically removed by hydrogenolysis (H₂/Pd-C), a mild method that is often compatible with many other functional groups.[6]
-
Acetals (e.g., MOM, THP): These are formed by reacting the alcohol with an appropriate reagent under acidic conditions and are stable to basic and nucleophilic reagents. Deprotection is achieved under acidic conditions.[7]
Protecting Groups for Amines:
For selective O-acylation, the more nucleophilic amine group needs to be protected. Suitable protecting groups for amines include:
-
tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of amine protection, particularly in peptide synthesis. It is easily introduced using Boc anhydride ((Boc)₂O) and is stable to a wide range of conditions, except for strong acids. Deprotection is cleanly achieved with acids such as trifluoroacetic acid (TFA) or HCl.[3]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is another widely used amine protecting group. It is stable to acidic and basic conditions and is readily removed by catalytic hydrogenolysis.[6]
-
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is particularly useful in solid-phase peptide synthesis due to its lability under mild basic conditions (e.g., piperidine in DMF), while being stable to acidic conditions.[3]
The selection of an appropriate protecting group is dictated by the overall synthetic strategy, including the reaction conditions of all planned steps.
Reaction Mechanism: Acylation with 2-(Dimethylamino)acetyl Chloride
The acylation of an amine or alcohol with an acyl chloride proceeds through a nucleophilic addition-elimination mechanism.[8]
Figure 1: General mechanism of nucleophilic acyl substitution.
In the case of this compound, the reaction is typically carried out in the presence of a base. The base serves two purposes: to neutralize the hydrochloride salt, freeing the tertiary amine, and to scavenge the HCl generated during the reaction.[9] The choice of base is critical to avoid side reactions. A non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred.[10]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the selective N-acylation of a model bifunctional compound, 4-aminophenol, using this compound. This requires the protection of the more acidic phenolic hydroxyl group prior to acylation of the amine.
Part 1: Protection of the Hydroxyl Group of 4-Aminophenol
In this step, the hydroxyl group of 4-aminophenol is protected as a tert-butyldimethylsilyl (TBDMS) ether.
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Monitoring the progress of 2-(Dimethylamino)acetyl chloride hydrochloride reactions by TLC
Monitoring the Progress of 2-(Dimethylamino)acetyl chloride hydrochloride Reactions
Abstract
This application note provides a detailed protocol for monitoring the progress of acylation reactions involving this compound using Thin-Layer Chromatography (TLC). As a highly reactive and polar acylating agent, in-process control is critical to ensure complete conversion of starting materials and to minimize the formation of impurities. TLC offers a rapid, cost-effective, and highly sensitive method for the qualitative analysis of reaction progression, making it an indispensable tool for researchers, scientists, and professionals in drug development.[1][2] This guide will cover the fundamental principles, a step-by-step experimental protocol, and interpretation of results, grounded in established scientific principles to ensure reliable and reproducible outcomes.
Introduction: The "Why" Behind In-Process Reaction Monitoring
In organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the acylation of amines with reactive acyl chlorides like this compound is a common transformation. The starting acyl chloride is a moisture-sensitive and corrosive solid, demanding careful handling and precise reaction control.[3][4] Monitoring the reaction is not merely a procedural step but a critical control point that dictates the final yield, purity, and overall success of the synthesis.
Thin-Layer Chromatography (TLC) serves as an ideal analytical technique for this purpose due to its simplicity, speed, and low cost.[1][5] The core principle of TLC lies in the differential partitioning of components in a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[2][5][6] Polar compounds interact more strongly with the polar stationary phase and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds are carried further by the mobile phase, yielding a higher Rf.[7][8] By observing the disappearance of the starting material spot and the concurrent appearance of a new product spot, a chemist can effectively track the reaction's progress towards completion.[9][10]
This guide will use the example of the reaction between a generic primary amine (R-NH₂) and this compound to form the corresponding amide product.
Causality of Experimental Choices
The success of TLC analysis hinges on a series of informed decisions. Here, we delve into the reasoning behind the selection of materials and methods.
-
Stationary Phase: Silica gel plates are the standard choice for their high polarity and versatility in separating a wide range of organic compounds.[1][8] The inclusion of a fluorescent indicator (F₂₅₄) allows for non-destructive visualization under UV light, which is particularly useful for aromatic or conjugated compounds.[11][12]
-
Mobile Phase (Eluent): The choice of eluent is paramount for achieving good separation. Since the reactants (amine) and products (amide, and the starting acyl chloride's hydrolysis product) are polar, a relatively polar solvent system is required.[13][14] A common starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent such as ethyl acetate or dichloromethane.[8][15] For basic compounds like amines, adding a small amount of a base like triethylamine can prevent streaking by neutralizing acidic sites on the silica gel.[15]
-
Visualization: Not all organic compounds are colored. Therefore, visualization techniques are necessary to see the separated spots on the TLC plate.[16] UV light is a non-destructive first step.[11][12] For compounds not visible under UV, chemical stains are employed. Potassium permanganate (KMnO₄) is a good general-purpose stain that reacts with oxidizable functional groups, appearing as yellow-brown spots on a purple background.[16] Ninhydrin is an excellent choice for visualizing primary and secondary amines, which appear as purple or yellow spots upon heating.[17][18][19]
Experimental Protocol
Materials and Reagents
| Material/Reagent | Purpose |
| Silica Gel 60 F₂₅₄ TLC plates | Stationary Phase |
| Developing Chamber with Lid | To run the chromatogram |
| Capillary Tubes | For spotting the TLC plate |
| UV Lamp (254 nm) | Visualization |
| Heat Gun | For drying and developing stains |
| Forceps | To handle TLC plates |
| Ethyl Acetate (EtOAc) | Mobile Phase Component (Polar) |
| Hexane | Mobile Phase Component (Non-polar) |
| Triethylamine (Et₃N) | Mobile Phase Additive (for basic compounds) |
| Ethanol or Dichloromethane (DCM) | To dissolve samples for spotting |
| Potassium Permanganate (KMnO₄) Stain Solution | Visualization Reagent |
| Ninhydrin Stain Solution | Visualization Reagent for amines |
| This compound | Starting Material |
| Primary/Secondary Amine (R-NH₂) | Starting Material |
| Reaction Mixture | Sample to be analyzed |
Step-by-Step Methodology
Step 1: Preparation of the TLC Chamber Pour the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 0.5% Triethylamine) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapors. Cover with the lid and let it equilibrate for 5-10 minutes.
Step 2: Preparing the TLC Plate Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark three small, evenly spaced points on this line for spotting.
Step 3: Spotting the Plate Prepare dilute solutions of your starting amine and the reaction mixture in a volatile solvent like ethanol or DCM.
-
Lane 1 (Starting Material): Using a capillary tube, touch it to the surface of the diluted starting amine solution and then gently and briefly touch the tip to the first mark on the origin line. The goal is to create a small, concentrated spot (1-2 mm in diameter).
-
Lane 2 (Co-spot): Spot the starting amine as in Lane 1. Then, without changing the capillary, spot the reaction mixture directly on top of the starting material spot.
-
Lane 3 (Reaction Mixture): Using a fresh capillary tube, spot the diluted reaction mixture on the third mark.
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Workflow for TLC Monitoring
Step 4: Developing the Plate Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.[20] Cover the chamber and allow the solvent front to move up the plate by capillary action.[2]
Step 5: Completing the Run Once the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.[21] Allow the plate to air dry completely in a fume hood.
Step 6: Visualization
-
UV Light: View the dried plate under a UV lamp (254 nm).[11][12] Circle any dark spots with a pencil.
-
Staining:
-
Ninhydrin: If your starting material is a primary or secondary amine, dip the plate into ninhydrin solution, then gently heat with a heat gun until colored spots appear.[18] Primary amines typically give a purple color, while secondary amines may yield a yellow-orange spot.[19][22]
-
Potassium Permanganate: Dip the plate into the KMnO₄ solution. Oxidizable compounds will appear as yellow-brown spots against a purple background.
-
Results and Interpretation
The primary goal is to observe the consumption of the starting material and the formation of the product. The Rf value for each spot is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [23][24][25]
| Time Point | Lane 1 (SM) Rf | Lane 3 (Rxn) Rf - SM | Lane 3 (Rxn) Rf - Product | Interpretation |
| t = 0 min | ~0.4 | ~0.4 | Not present | Reaction has just begun. Only starting material is visible. |
| t = 30 min | ~0.4 | Faint spot at ~0.4 | Clear spot at ~0.6 | Reaction is proceeding. Product is forming. |
| t = 60 min | ~0.4 | No spot at ~0.4 | Strong spot at ~0.6 | Reaction is complete. Starting material is consumed. |
Note: Rf values are illustrative. The amide product is generally less polar than the amine starting material and will likely have a higher Rf value.
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Visual Interpretation of Reaction Progress
Troubleshooting
-
Spots are streaked: The sample may be too concentrated, or the compound may be interacting too strongly with the silica. Try diluting the sample or adding a small amount of a polar solvent (like methanol) or a base (like triethylamine for amines) to the eluent.[7][26]
-
Rf value is too high or too low: An ideal Rf value is between 0.3 and 0.7.[27] If spots are too high (high Rf), the eluent is too polar; decrease its polarity (e.g., add more hexane). If spots are too low (low Rf), the eluent is not polar enough; increase its polarity (e.g., add more ethyl acetate).[13][27]
-
No spots are visible: The compound may not be UV active and the chosen stain may not react with it. Try a more universal stain like phosphomolybdic acid or permanganate. Also, ensure the sample concentration is high enough for detection.
Conclusion
Thin-Layer Chromatography is a powerful, rapid, and indispensable technique for monitoring the progress of reactions involving this compound. By carefully selecting the stationary and mobile phases and employing appropriate visualization techniques, researchers can gain real-time insights into their reactions, enabling them to determine the point of completion accurately. This leads to improved reaction outcomes, higher purity products, and more efficient process development.
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- (n.d.). Thin Layer Chromatography.
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Large-scale synthesis considerations for using 2-(Dimethylamino)acetyl chloride hydrochloride
Application Note: Large-Scale Synthesis of 2-(Dimethylamino)acetyl Chloride Hydrochloride
Introduction and Strategic Importance
This compound is a bifunctional reagent of significant interest in the pharmaceutical and fine chemical industries. As a reactive acyl chloride coupled with a tertiary amine, it serves as a critical building block for introducing the dimethylamino acetyl moiety into larger molecules. Its primary application lies in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced intermediates, where this functional group can be pivotal for modulating solubility, bioavailability, and pharmacological activity.[1][2]
Due to its inherent reactivity and hygroscopic nature, the compound is almost exclusively prepared and handled as its more stable hydrochloride salt.[3] This application note provides a detailed guide for the large-scale synthesis of this compound, focusing on a robust and scalable methodology. The protocols and considerations herein are synthesized from established chemical principles and field-proven practices to ensure safety, efficiency, and high product quality.
Synthetic Strategy: Chlorination of N,N-Dimethylglycine
While several synthetic routes are conceivable, the most direct and industrially viable method for producing this compound is the direct chlorination of N,N-Dimethylglycine. N,N-Dimethylglycine is an inexpensive, readily available, and stable starting material derived from the amino acid glycine.[4]
The conversion of the carboxylic acid to the acyl chloride is efficiently achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for large-scale operations due to its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
The reaction proceeds via the formation of a chlorosulfite intermediate, which subsequently undergoes nucleophilic attack by a chloride ion to yield the desired acyl chloride. The hydrogen chloride (HCl) generated in-situ protonates the basic dimethylamino group, directly forming the stable hydrochloride salt and preventing undesirable side reactions.
Reaction Mechanism Overview
Caption: Step-by-step workflow for large-scale synthesis.
Detailed Step-by-Step Methodology
CAUTION: This procedure involves highly corrosive and toxic materials. Strict adherence to safety protocols is mandatory. All operations must be performed under an inert nitrogen atmosphere to prevent reaction with moisture.
-
Reactor Preparation: Ensure the 100 L reactor and all associated glassware are thoroughly dried. Purge the entire system with dry nitrogen for at least one hour.
-
Reagent Charging:
-
Charge the reactor with thionyl chloride (SOCl₂; 14.3 kg, 120 mol).
-
Add 30 L of anhydrous toluene. Toluene acts as a solvent and helps to moderate the reaction.
-
Begin agitation and start cooling the reactor jacket to achieve an internal temperature of 0-5 °C.
-
-
N,N-Dimethylglycine Addition:
-
In a separate vessel, prepare a slurry of N,N-Dimethylglycine (10.3 kg, 100 mol) in 20 L of anhydrous toluene.
-
Slowly add the N,N-Dimethylglycine slurry to the cooled thionyl chloride solution via the addition funnel over a period of 2-3 hours.
-
CRITICAL: Maintain the internal reaction temperature below 10 °C throughout the addition. The reaction is highly exothermic and generates large volumes of HCl and SO₂ gas. Ensure the off-gas is safely vented to the caustic scrubber.
-
-
Reaction Completion:
-
After the addition is complete, slowly allow the reaction mixture to warm to room temperature (20-25 °C).
-
Continue stirring at room temperature for an additional 4-6 hours, or until off-gassing subsides, indicating the reaction is nearing completion.
-
-
Solvent Removal and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the toluene and excess thionyl chloride.
-
The resulting crude product will be a semi-solid or thick oil.
-
-
Purification by Recrystallization:
-
Carefully add warm isopropanol (approx. 25-30 L) to the crude product with stirring to dissolve it.
-
Cool the solution slowly to 0-5 °C to induce crystallization. Hold at this temperature for at least 2 hours to maximize crystal formation.
-
-
Filtration and Drying:
-
Filter the white crystalline product using a Nutsche filter-dryer.
-
Wash the filter cake with a small amount of cold (0-5 °C) isopropanol (2 x 5 L) to remove residual impurities.
-
Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
-
Expected Yield and Quality Control
| Parameter | Target Value | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Yield | 80-90% | Gravimetric |
| Purity | ≥99.0% | HPLC, Titration |
| Melting Point | Approx. 162 °C [5] | Melting Point Apparatus |
| Moisture Content | ≤0.5% | Karl Fischer Titration |
Critical Safety and Handling Considerations
Safety is the paramount consideration for this synthesis. The hazards are significant and must be managed with robust engineering controls and stringent adherence to personal protective equipment (PPE) protocols.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, releasing HCl and SO₂. Inhalation can be fatal. [6]Handle only in a closed system or a certified fume hood.
-
Off-Gassing (HCl, SO₂): The reaction generates large volumes of toxic and corrosive gases. A properly maintained and sized caustic scrubber is not optional; it is a critical safety requirement.
-
Product (this compound): The final product is classified as toxic if swallowed and causes severe skin burns and eye damage. [7][8]It is also hygroscopic and will react with moisture in the air. [9]* Personal Protective Equipment (PPE):
-
Respiratory: A full-face respirator with appropriate acid gas cartridges is necessary, especially during charging and transfers. [10][11] * Hand Protection: Handle with chemical-resistant gloves (e.g., butyl rubber or Viton®). [11] * Eye Protection: Wear tightly fitting safety goggles and a face shield. [11] * Skin Protection: Wear fire/flame resistant and impervious clothing. [11]* Spill Management: Have spill kits containing neutralizers (such as sodium bicarbonate) readily available. In case of a spill, evacuate the area and clean up only with appropriate PPE and established procedures. [10]
-
Conclusion
The synthesis of this compound via the chlorination of N,N-Dimethylglycine with thionyl chloride is a scalable and efficient process. Success on a large scale is contingent upon meticulous control of the reaction exotherm, effective management of toxic off-gases, and an unwavering commitment to safety protocols. By following the detailed procedures and heeding the critical safety warnings outlined in this guide, researchers and production chemists can safely and reliably produce this valuable chemical intermediate for its diverse applications in drug development and beyond.
References
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- Loba Chemie. (2017). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-(Diethylamino)ethyl Chloride.
- Syntor Fine Chemicals Ltd. (2013). CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Dimethylaminoethyl chloride hydrochloride.
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- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Dimethylaminoethyl chloride hydrochloride.
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- Shree Ganesh Chemicals. (n.d.). 2-Dimethylaminoethyl chloride hydrochloride Manufacturer.
- Organic Syntheses. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses, 31, 37.
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- PharmaCompass.com. (n.d.). Dimethylaminoethyl Chloride Hydrochloride.
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- CDH Fine Chemical. (n.d.). 2-DIETHYL AMINO ETHYL CHLORIDE HYDROCHLORIDE CAS No 869-24-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- CymitQuimica. (n.d.). This compound.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Acylation Reactions with 2-(Dimethylamino)acetyl chloride hydrochloride
As a Senior Application Scientist, I've frequently guided researchers through the nuances of challenging acylation reactions. Low yields with 2-(Dimethylamino)acetyl chloride hydrochloride are a common but solvable issue. This guide is structured to move from diagnosing broad problems to understanding the fundamental chemistry, providing you with the expert insights needed to optimize your results.
Troubleshooting Guide: Diagnosing Low Yields
This section directly addresses the most common failure points in a question-and-answer format.
Q1: My reaction yield is consistently low or zero. Where should I start looking for the problem?
A low or non-existent yield is typically rooted in one of four areas: reagent integrity, reaction stoichiometry (especially the base), presence of moisture, or sub-optimal temperature control.
The most frequent oversight is related to the stoichiometry of the base. Because the acylating agent is a hydrochloride salt, its dimethylamino group is protonated. This means you are not starting with a neutral reagent. Consequently, you must use at least two equivalents of a non-nucleophilic base .
-
First Equivalent: Neutralizes the hydrochloride salt on the 2-(Dimethylamino)acetyl chloride, "freeing" the tertiary amine.
-
Second Equivalent: Scavenges the HCl that is generated during the acylation of your substrate (e.g., an amine or alcohol).[1][2]
Without the first equivalent of base, the reaction environment remains acidic, which protonates your nucleophilic substrate, rendering it unreactive. Without the second equivalent, the generated HCl will protonate the substrate as the reaction proceeds, effectively shutting it down. It is often advisable to use a slight excess (e.g., 2.2 - 2.5 equivalents) of the base.
Q2: I've used the correct amount of base, but my starting material is largely unreacted. What's the next step?
If stoichiometry is correct, the issue likely lies with reagent deactivation or insufficient reaction drive.
1. Reagent Quality & Handling: this compound is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] Acyl chlorides react rapidly with water to hydrolyze back to the corresponding carboxylic acid, which is unreactive under these conditions.
-
Verification: Always use a freshly opened bottle or a reagent that has been stored meticulously in a desiccator. The solid should be a free-flowing crystalline powder.[3][4] Clumps or a sticky appearance suggest moisture contamination.
-
Best Practices: Handle the reagent under an inert atmosphere (Nitrogen or Argon) as much as possible. Avoid leaving the bottle open to the air. All glassware must be oven- or flame-dried, and all solvents must be anhydrous.[5]
2. Temperature Control: Acylation reactions are exothermic.[6] While some heat may be necessary to drive the reaction to completion, an uncontrolled temperature rise can lead to decomposition and side products.
-
Standard Protocol: Begin the reaction at a low temperature (0 °C is standard) by combining your substrate and base in an anhydrous solvent.[1] Add the acyl chloride solution dropwise to maintain control over the exotherm.[2]
-
Optimization: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.[1] If the reaction is sluggish (as monitored by TLC or LC-MS), gentle heating (e.g., to 40 °C) can be applied.
Q3: My reaction produced a dark, tarry substance instead of a clean product. What causes this?
Formation of "gunk" or a dark tar is a classic sign of decomposition or side reactions, often linked to the base or temperature.
-
Base-Induced Decomposition: While a base is necessary, a strong or nucleophilic base can attack the highly reactive acyl chloride, leading to polymerization or other undesired pathways. Using hindered, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.
-
Thermal Decomposition: As mentioned, excessive heat can decompose the acyl chloride or the product. This is particularly true if the substrate or product molecule is sensitive.
-
Oxygen: While less common for this specific reaction, sensitive substrates may require degassing the solvent to remove dissolved oxygen prior to running the reaction under an inert atmosphere.
Troubleshooting Summary Table
| Problem | Probable Cause | Recommended Solution |
| Low or No Yield | Incorrect Base Stoichiometry | Use at least 2.2 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA). |
| Reagent Hydrolysis | Use a fresh, dry reagent. Handle under inert atmosphere with anhydrous solvents and oven-dried glassware.[3][5] | |
| Substrate Protonation | Ensure sufficient base is present to neutralize both the reagent's HCl salt and the HCl generated in situ.[1] | |
| Unreacted Starting Material | Insufficient Activation | Reaction temperature may be too low. After adding acyl chloride at 0 °C, allow it to warm to room temperature and monitor. Gentle heating may be required. |
| Poor Substrate Nucleophilicity | For weakly nucleophilic amines (e.g., anilines), consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP).[2] | |
| Dark/Tarry Mixture | Decomposition | Control the exotherm by adding the acyl chloride slowly at 0 °C. Avoid excessive heating during the reaction. |
| Incorrect Base | Ensure you are using a non-nucleophilic base. Avoid bases like sodium hydroxide or primary/secondary amines. | |
| Difficult Purification | Excess Reagent/Salts | Perform an aqueous work-up. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base and then with saturated sodium bicarbonate to remove any unreacted carboxylic acid.[2][7] |
Acylation Troubleshooting Workflow
The following diagram outlines a logical decision-making process for diagnosing the root cause of a failed reaction.
Caption: The acylation mechanism showing the dual role of the base.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen (or oxygen) of your substrate attacks the electrophilic carbonyl carbon of the free acyl chloride. [8][9]2. Tetrahedral Intermediate: This forms a temporary tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Deprotonation: The second equivalent of base removes the proton from the newly acylated atom to yield the final, neutral amide or ester product.
Q3: Which base is best? Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA)?
All are viable options, but they have different strengths.
| Base | pKaH (of conjugate acid) | Structure | Key Considerations |
| Triethylamine (TEA) | ~10.7 | Et₃N | Most common and cost-effective choice. Can be difficult to remove completely under vacuum due to its boiling point (89 °C). |
| Pyridine | ~5.2 | C₅H₅N | Less basic than TEA. Can also act as a nucleophilic catalyst, which can sometimes be beneficial but may also lead to side reactions. [10]Easier to remove by aqueous acid wash. |
| DIPEA (Hünig's Base) | ~10.7 | (i-Pr)₂NEt | More sterically hindered than TEA, making it less nucleophilic and reducing the chance of side reactions with the acyl chloride. Higher boiling point (127 °C) makes it harder to remove. |
For most standard applications, Triethylamine is a perfectly suitable and economical choice. If you suspect side reactions related to the base's nucleophilicity, switching to the more hindered DIPEA is a logical step.
Experimental Protocols
General Protocol for the Acylation of a Primary Amine
This procedure is a representative example and may require optimization for specific substrates.
Materials:
-
Substrate (Primary Amine) (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Substrate & Base: In the flask, dissolve the primary amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.1 eq) in a minimum amount of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. Ensure the internal temperature does not rise significantly. [2]6. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA and the dimethylamino group of the product as a salt if desired, be careful with product loss), saturated NaHCO₃ solution (to remove any hydrolyzed acyl chloride), and finally, brine. [7] * Collect the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, as appropriate for the product's properties.
References
- Vertex AI Search Result, CLP_MSDS D026 2-Diethylamino_ethyl chloride hydrochloride solution ISSUE 009. (URL not available)
- Cole-Parmer. Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%.
- BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of 2-(Diethylamino)ethyl Chloride.
- Chemstock. 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Safety Data Sheet.
- BenchChem. Optimizing N-acylation of 3-aminoacetanilide reaction conditions.
- BenchChem. Technical Support Center: Optimizing Acylation Reactions with 1-Naphthoyl Chloride.
- Chemistry Stack Exchange. Acetylation of Secondary amines.
- Reddit. Need help in optimizing amide formation through acyl chloride pathway.
- Guidechem. DIMETHYLAMINOACETYL CHLORIDE HYDROCHLORIDE (cas 60853-81-8) SDS/MSDS download.
- RSC Publishing. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
- BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Loba Chemie. 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS.
- Google Patents. CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology.
- ResearchGate. Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?.
- University of Michigan. A Discovery-Based Friedel-Crafts Acylation Experiment.
- Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Org. Synth. 1941, 21, 36.
- ECHEMI. What are the roles of pyridine and DCM in the acylation of an alcohol?.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity.
- Organic Syntheses.
- Biosynth. This compound | 60853-81-8.
- YouTube.
- iChemical. This compound, CAS No. 60853-81-8.
- BenchChem. Application Notes and Protocols: Acylation of Amines with 2-(2-Oxocyclohexyl)acetyl chloride.
- ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?.
- Google Patents. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
- Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines.
- Course Hero.
- Reddit. Trouble with chloride acids.
Sources
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- 9. chem.libretexts.org [chem.libretexts.org]
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Identifying and minimizing side products in 2-(Dimethylamino)acetyl chloride hydrochloride reactions
Welcome to the Technical Support Center for 2-(Dimethylamino)acetyl chloride hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this highly reactive reagent. Our goal is to help you identify and minimize side products to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a low yield of the desired product. What are the likely causes?
Low yields in reactions involving this compound are frequently due to its high reactivity and susceptibility to degradation.[1] The primary culprits are often moisture in the reaction environment, improper handling and storage, or suboptimal reaction conditions.[2][3]
Key factors include:
-
Hydrolysis: this compound is extremely sensitive to moisture.[4][5] Any water present in your solvents, reagents, or glassware will rapidly hydrolyze the acyl chloride to N,N-dimethylglycine, rendering it inactive for your desired acylation reaction.[6]
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, incorrect temperature, or the use of an inappropriate base.
-
Side Reactions: The formation of various side products can consume your starting material and complicate purification.
Q2: I've identified an unexpected peak in my analysis that corresponds to the mass of N,N-dimethylglycine. How did this form?
The presence of N,N-dimethylglycine is a strong indicator that hydrolysis of the this compound has occurred.[6] This is one of the most common side reactions. Acyl chlorides are highly electrophilic and react readily with water.[7] Even trace amounts of moisture in the air or in your reaction solvents can lead to the formation of this carboxylic acid byproduct.[3]
To mitigate this, it is crucial to work under strictly anhydrous conditions. This includes using dry solvents, inert atmosphere (like nitrogen or argon), and properly dried glassware.
Q3: My reaction mixture has turned a brown or tar-like color. What could be causing this decomposition?
Discoloration and the formation of tar-like substances often point towards decomposition of the reagent or side reactions. While specific pathways can be complex, potential causes include:
-
Reaction with Incompatible Materials: this compound is incompatible with strong oxidizing agents and strong bases.[4]
-
Thermal Decomposition: While generally stable at normal temperatures, excessive heat can lead to decomposition, generating various byproducts including hydrogen chloride and nitrogen oxides.[3]
-
Self-Condensation/Polymerization: Although less common, highly reactive acyl chlorides can sometimes undergo self-condensation reactions, especially in the presence of certain catalysts or impurities.
Q4: How should I properly handle and store this compound to maintain its integrity?
Proper handling and storage are critical to prevent degradation of this reagent.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.[2][8]
-
Handling: Always handle this compound in a well-ventilated area, such as a fume hood.[2] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4] It is crucial to prevent any contact with moisture during handling.[2][3]
Troubleshooting Guide: Minimizing Side Products
This section provides a structured approach to identifying and resolving common issues encountered during reactions with this compound.
Problem 1: Low Yield of Acylated Product and Presence of N,N-Dimethylglycine
-
Root Cause: Hydrolysis of the acyl chloride due to the presence of water. Acyl chlorides are highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding carboxylic acid.[9]
-
Troubleshooting Workflow:
Caption: Workflow to address hydrolysis of this compound.
-
Detailed Protocol for Ensuring Anhydrous Conditions:
-
Glassware: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator over a drying agent (e.g., phosphorus pentoxide) or under a stream of inert gas.
-
Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. If not available, solvents should be dried using appropriate drying agents and distilled prior to use.
-
Reagents: Ensure all other reagents, including your substrate and any bases, are anhydrous.
-
Atmosphere: Assemble your reaction apparatus under a positive pressure of an inert gas (nitrogen or argon). Use septa and syringes for the transfer of reagents.
-
Problem 2: Incomplete Conversion of Starting Material
-
Root Cause: The amine substrate may be protonated and therefore non-nucleophilic, or the reaction conditions are not optimal for the specific substrate.[10] The hydrochloride salt of 2-(Dimethylamino)acetyl chloride can contribute to an acidic environment.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete acylation reactions.
-
Experimental Protocol for a Typical Amidation Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve your amine substrate (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the stirred amine solution via a syringe or dropping funnel over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and proceed with standard workup and purification.
-
Quantitative Data Summary
| Side Product | Common Cause | Preventative Measure | Analytical Detection Method |
| N,N-Dimethylglycine | Hydrolysis due to moisture | Strict anhydrous conditions | LC-MS, GC-MS[11][12] |
| Unreacted Starting Amine/Alcohol | Incomplete reaction, protonation of nucleophile | Use of a non-nucleophilic base, optimization of reaction time and temperature | TLC, LC-MS |
| Polymeric or Tar-like materials | Decomposition | Maintain appropriate reaction temperature, ensure compatibility of all reagents | Visual observation, solubility issues |
References
- Benchchem. A Comparative Guide to the Stability of Acyl Chlorides in Solution.
- Chemstock. 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.
- Fisher Scientific.
- Chemical Communications (RSC Publishing).
- Cole-Parmer. Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%.
- Loba Chemie. 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS CAS No.
- Benchchem. A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride.
- ECHEMI.
- Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides.
- Wikipedia. Acyl chloride.
- ResearchGate.
- Benchchem.
- ResearchGate. Why did my amide syntesis does not work?
- PubChem. This compound.
- Benchchem.
- Wikipedia. Dimethylglycine.
- IOSR Journal. Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl)
- Organic Syntheses Procedure. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.
- Benchchem.
- Reddit.
- ResearchGate. Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?
- Google Patents.
- Semantic Scholar. [PDF] Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl)
- PubChem. 2-(Dimethylamino)acetyl chloride.
- Google Patents.
- ChemicalBook. N,N-Dimethylglycine synthesis.
- Google Patents.
- Sigma-Aldrich. This compound | 60853-81-8.
- IOSR Journal. Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl)
- Organic Syntheses Procedure. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.
- Google Patents.
- Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity.
- LC-MS with electrospray ionisation. Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by.
- Reddit. Trouble with chloride acids : r/OrganicChemistry.
- Common Organic Chemistry. Acetyl Chloride.
- YouTube. Nucleophilic acyl substitution: hydrolysis of acid chlorides.
- Biosynth. This compound | 60853-81-8 | KCA85381.
- ResearchGate.
- Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemstock.ae [chemstock.ae]
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- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Dimethylglycine - Wikipedia [en.wikipedia.org]
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- 12. Page loading... [wap.guidechem.com]
How to prevent hydrolysis of 2-(Dimethylamino)acetyl chloride hydrochloride during a reaction
Welcome to the technical support guide for 2-(Dimethylamino)acetyl chloride hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered when using this highly reactive reagent. Our focus is on providing practical, in-depth solutions to prevent hydrolysis and ensure the success of your acylation reactions.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What is this compound, and why is it so reactive?
This compound is a derivative of a carboxylic acid where the hydroxyl (-OH) group is replaced by a chlorine atom (-Cl). Its high reactivity stems from the acyl chloride functional group (-COCl). The carbon atom of the carbonyl group is highly electrophilic (electron-deficient) because it is bonded to two strongly electronegative atoms: oxygen and chlorine.[1] This makes it an excellent target for attack by nucleophiles—electron-rich species like alcohols, amines, and, unfortunately, water.[2][3]
Q2: Why is hydrolysis such a critical issue with this reagent?
Hydrolysis is the reaction of the acyl chloride with water, which decomposes it into 2-(dimethylamino)acetic acid and hydrochloric acid (HCl).[4][5] This is a major problem for several reasons:
-
Reagent Consumption & Reduced Yield: The primary issue is that any reagent that reacts with water is no longer available to react with your intended substrate, leading to significantly lower or even zero yield of your desired product.[4]
-
Byproduct Contamination: The formation of the carboxylic acid byproduct complicates the purification process, often requiring additional chromatographic steps to isolate the target molecule.[4]
-
Reaction Inhibition: The generated HCl can protonate basic substrates or catalysts, rendering them non-nucleophilic and halting the desired reaction.[6]
Q3: What is the purpose of the "hydrochloride" salt form? Does it affect the reaction?
The hydrochloride salt form is crucial for the stability and usability of the reagent. The tertiary amine (dimethylamino group) is basic and could potentially react with the acyl chloride of another molecule, leading to self-condensation or polymerization. By protonating this amine to form a hydrochloride salt, this intramolecular reactivity is neutralized.[7]
However, this means that for every mole of the reagent used, one mole of HCl is already present. This has a critical implication for your reaction setup: you must add at least two equivalents of a base .
-
First Equivalent: Neutralizes the pre-existing hydrochloride salt.
-
Second Equivalent: Scavenges the new molecule of HCl that is generated during the acylation reaction itself.[8]
Troubleshooting Guide: Proactive Prevention of Hydrolysis
This section provides a systematic approach to eliminating water from your reaction system.
Q4: My yield is low, and I suspect hydrolysis. How can I confirm this?
Detecting hydrolysis can be done through several observations:
-
Fuming upon Exposure to Air: The reagent will fume when it comes into contact with atmospheric moisture, producing visible HCl gas.[4]
-
Acidic pH: When quenching the reaction with an aqueous solution, the pH will be significantly more acidic than expected due to the excess HCl generated from hydrolysis.
-
Analytical Evidence: Analysis of the crude reaction mixture by techniques like NMR or LC-MS will show the presence of the 2-(dimethylamino)acetic acid byproduct.
Q5: What are the most critical experimental factors to control?
Preventing hydrolysis requires a multi-faceted approach focusing on four key areas: Reagents & Solvents , Atmosphere , Base Selection , and Temperature .
Caption: A logical workflow for minimizing hydrolysis.
Q6: How do I choose the right solvent and ensure it's dry enough?
The choice of solvent is paramount. You must use an anhydrous aprotic solvent . Protic solvents like water, alcohols, or even primary/secondary amines will react directly with the acyl chloride.[9][10]
| Solvent | Boiling Point (°C) | Key Advantages & Considerations |
| Dichloromethane (DCM) | 39.6 | Excellent solvating power, easy to remove. The standard choice for many acylations.[4] |
| Tetrahydrofuran (THF) | 66 | Good solvent, but can contain peroxides and must be rigorously dried. |
| Acetonitrile (ACN) | 82 | Polar aprotic, but can be slightly acidic and is harder to dry completely. |
| Toluene | 111 | Useful for higher temperature reactions, but less polar. |
Best Practices for Ensuring Anhydrous Conditions:
-
Use Commercial Anhydrous Solvents: Purchase solvents packaged under an inert atmosphere with low water content specified.
-
Solvent Purification Systems (SPS): If available, an SPS is the most reliable way to obtain ultra-dry solvents.
-
Drying with Molecular Sieves: Use freshly activated 3Å or 4Å molecular sieves to dry solvents before use. Do not use sieves that have been exposed to the atmosphere for extended periods.
Q7: Which base should I use, and how much?
The ideal base is a non-nucleophilic amine that acts as an "HCl scavenger" without reacting with the acyl chloride itself.
| Base | pKa of Conjugate Acid | Key Advantages & Considerations |
| Triethylamine (TEA) | 10.75 | Common, inexpensive, and effective. The resulting triethylammonium chloride salt is often insoluble in DCM, which can sometimes drive the reaction forward.[8][11] |
| Diisopropylethylamine (DIPEA) | 10.7 | Also known as Hünig's base. Its steric bulk makes it highly non-nucleophilic, which is ideal for sensitive substrates. |
| Pyridine | 5.25 | Less basic than TEA/DIPEA. Can sometimes act as a nucleophilic catalyst, but its lower basicity may not be sufficient for all reactions.[11] |
| 2,6-Lutidine | 6.65 | A sterically hindered pyridine derivative, useful when pyridine's nucleophilicity is a concern. |
Stoichiometry is Key: As explained in Q3, you must use a minimum of 2.0 equivalents of the base relative to the this compound. Using a slight excess (e.g., 2.1-2.2 equivalents) is often recommended to ensure complete neutralization.
Q8: What is the optimal temperature and addition procedure?
Acylation reactions are typically very fast and exothermic.[9] Uncontrolled temperature can lead to side reactions.
Recommended Procedure:
-
Dissolve your substrate and the base in the anhydrous solvent in a flame-dried flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the mixture to 0 °C using an ice-water bath.[12]
-
In a separate dry flask, dissolve the this compound in a small amount of the same anhydrous solvent.
-
Add the acyl chloride solution to the stirring substrate solution dropwise via a syringe or an addition funnel over 15-30 minutes.[4] Slow addition is critical to maintain temperature control and prevent localized high concentrations of the reactive reagent.
Illustrative Protocol & Mechanisms
Protocol 1: General Procedure for Acylation of an Alcohol
This protocol outlines the acylation of a generic primary alcohol (R-OH).
1. Preparation:
- Place all glassware (round-bottom flasks, addition funnel, magnetic stir bar) in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
- Assemble the glassware hot and flush with dry nitrogen or argon while it cools. Maintain a positive pressure of inert gas throughout the reaction.
2. Reagent Setup:
- In a 100 mL round-bottom flask, dissolve the alcohol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM, ~0.2 M concentration relative to the alcohol).
- Cool the flask to 0 °C in an ice bath with magnetic stirring.
- In a separate 25 mL flask, dissolve this compound (1.1 eq) in anhydrous DCM.
3. Reaction Execution:
- Slowly add the acyl chloride solution to the alcohol solution via syringe over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
- After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature.
- Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Workup and Purification:
- Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃.
- Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.
Reaction Mechanisms: Desired vs. Undesired Pathways
Caption: Competing reaction pathways for the acyl chloride.
References
- Vertex AI Search, CLP_MSDS D026 2-Diethylamino_ethyl chloride hydrochloride solution ISSUE 009. Accessed January 6, 2026.
- Fisher Scientific, SAFETY DATA SHEET - 2-Dimethylaminoethyl chloride hydrochloride. (2009-09-22). Accessed January 6, 2026.
- Quora, Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? (2023-05-17). Accessed January 6, 2026.
- Crunch Chemistry, The reactions of acyl chlorides and acid anhydrides. (2024-01-29). Accessed January 6, 2026.
- ResearchGate, How to stop hydrolysis of an acyl chloride in aquous solution? (2018-08-06). Accessed January 6, 2026.
- Benchchem, How to prevent hydrolysis of Bromoacetyl chloride during a reaction. Accessed January 6, 2026.
- Chemstock, 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Material Safety D
- Benchchem, Optimization of reaction conditions for Friedel-Crafts acyl
- Loba Chemie, 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. (2017-11-29). Accessed January 6, 2026.
- Google Patents, CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology. Accessed January 6, 2026.
- A Level Chemistry, Friedel-Crafts Acylation: Mechanism, Reactions & limit
- chemguide, Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Accessed January 6, 2026.
- chemguide, reaction between acyl chlorides and alcohols - addition / elimin
- Doc Brown's Chemistry, hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism. Accessed January 6, 2026.
- Chemistry Steps, Reactions of Acid Chlorides (ROCl) with Nucleophiles. Accessed January 6, 2026.
- ResearchGate, Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. (2025-08-06). Accessed January 6, 2026.
- Chemistry LibreTexts, 20.17: Reactions of Acid Chlorides. (2019-06-05). Accessed January 6, 2026.
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Technical Support Center: Optimizing Acylation with 2-(Dimethylamino)acetyl chloride hydrochloride
Welcome to the technical support center for optimizing acylation reactions using 2-(Dimethylamino)acetyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing this specific chemical transformation. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, focusing on the critical role of reaction temperature.
Troubleshooting Guide: Temperature Optimization
This section addresses specific issues you might encounter during the acylation process, presented in a practical question-and-answer format.
Question: My reaction yield is very low or non-existent. Could the temperature be the problem?
Answer: Yes, suboptimal temperature is a primary suspect for low or no product yield. Acylation reactions must overcome a specific activation energy barrier to proceed, and temperature is a key factor in providing the necessary energy.[1][2]
-
Causality: If the reaction temperature is too low, reactant molecules will not have sufficient kinetic energy. This results in infrequent and low-energy collisions, meaning the activation energy for the reaction is not met, and the reaction rate will be negligible.[2][3]
-
Solution: Systematic Temperature Screening:
-
Start Cold: Begin your reaction at 0 °C (ice bath). This baseline helps prevent initial exothermic reactions from getting out of control and minimizes the risk of side product formation.[4]
-
Monitor Progress: After 30-60 minutes, take an aliquot and analyze it using Thin Layer Chromatography (TLC) or LC-MS to check for any product formation.
-
Increase Gradually: If little to no conversion is observed, allow the reaction to warm to room temperature (approx. 20-25 °C) and continue monitoring.
-
Apply Gentle Heat: If the reaction is still sluggish, gently heat the mixture to a moderate temperature (e.g., 40-60 °C) using a controlled oil bath.[5] Monitor closely for product formation but also for the appearance of new spots on the TLC, which could indicate impurity formation.
-
Question: I'm observing multiple spots on my TLC, and the final product is impure. How can I minimize these side products?
Answer: The formation of multiple products often points to a reaction temperature that is too high or the presence of moisture, which is exacerbated by heat.
-
Causality 1: Thermal Degradation: this compound, like many acyl chlorides, can be thermally sensitive. Excessive heat can cause it or the desired product to decompose, leading to a complex mixture of byproducts.[4]
-
Solution 1: Reduce Reaction Temperature: Immediately lower the temperature. If the reaction rate becomes too slow, it is often better to extend the reaction time at a lower temperature than to risk degradation at a higher one.
-
Causality 2: Hydrolysis: this compound is highly sensitive to moisture.[6][7] At elevated temperatures, even trace amounts of water can rapidly hydrolyze the acyl chloride back to its corresponding carboxylic acid, which is generally unreactive under these conditions.
-
Solution 2: Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[8]
-
Question: My reaction starts but seems to stop before all the starting material is consumed. What's causing it to stall?
Answer: Reaction stalling is a common issue in acylations. While it can be related to temperature, it is often linked to the neutralization of your nucleophile by an acidic byproduct.
-
Causality: The acylation reaction produces one equivalent of hydrogen chloride (HCl) for every equivalent of acyl chloride consumed.[9][10] If your substrate is an amine, this HCl will protonate the amine's lone pair, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, thus stopping the reaction.[5][11]
-
Solution: Use an Appropriate Base: Add a non-nucleophilic base to the reaction mixture to act as an acid scavenger. This base will neutralize the HCl as it is formed, preventing the protonation of your substrate.
-
Common Choices: Pyridine or triethylamine (TEA) are frequently used.[12][13] Typically, 1.1 to 1.5 equivalents are sufficient.
-
Temperature Consideration: While the base's primary role isn't temperature-dependent, a reaction that is proceeding very slowly at a low temperature might be mistaken for a stalled reaction. Always ensure the presence of a base before concluding that the temperature is too low.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for my acylation experiment with this compound?
A prudent approach is to begin at a low temperature, such as 0 °C, especially if the reactivity of your substrate is unknown.[4] This allows you to control the initial reaction rate, which can be exothermic. Monitor the reaction's progress by TLC or LC-MS. If the reaction is slow or does not proceed, you can then gradually increase the temperature to room temperature and then to 40-50 °C if necessary.[5]
Q2: How exactly does increasing the temperature speed up the reaction?
Increasing the temperature increases the kinetic energy of the reactant molecules.[1] This has two main effects:
-
Increased Collision Frequency: The molecules move faster and collide more often.[3]
-
Increased Collision Energy: A greater proportion of these collisions will have sufficient energy to overcome the activation energy barrier of the reaction.[2] This disproportionate increase in the number of effective, high-energy collisions is the primary reason for the significant increase in reaction rate with temperature.[3]
Q3: What are the primary risks of using excessively high temperatures?
Using a temperature that is too high can be detrimental to your reaction for several reasons:
-
Decomposition: Both the acyl chloride and the final acylated product can degrade at high temperatures, leading to lower yields and impurities.[4]
-
Side Reactions: Elevated temperatures can provide the necessary activation energy for undesired side reactions, such as elimination or rearrangement, to occur.
-
Safety Hazards: Acylation reactions can be exothermic. At high temperatures, the reaction rate might increase uncontrollably, leading to a dangerous thermal runaway.
Q4: What are the visual signs of reagent or product degradation due to incorrect temperature?
Be observant during your reaction. Common signs of degradation include:
-
Color Change: The reaction mixture turning dark brown or black is a strong indicator of decomposition.
-
TLC Analysis: The appearance of multiple new spots, streaking on the baseline, or the fading of the desired product spot over time can all signal that your compound is not stable under the reaction conditions.[11]
Data Presentation
Table 1: Example Temperature Screening for Acylation
The table below illustrates a hypothetical outcome of a temperature screening experiment for the acylation of a primary amine with this compound.
| Run | Temperature (°C) | Reaction Time (h) | Conversion (%) | Purity by LCMS (%) | Observations |
| 1 | 0 | 4 | 15% | >98% | Very slow reaction rate. |
| 2 | 25 (Room Temp) | 4 | 85% | >95% | Good conversion, clean reaction. |
| 3 | 50 | 2 | >99% | 80% | Fast reaction, but significant byproduct formation noted. |
Experimental Protocols
Protocol: Systematic Temperature Optimization for Acylation
This protocol outlines a methodical approach to determining the optimal reaction temperature.
Materials:
-
Substrate (amine, alcohol, etc.)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, THF)[12]
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware, dried
-
Magnetic stirrer
-
Controlled temperature bath (ice/water and oil baths)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reagents: Dissolve your substrate (1.0 eq.) and the base (1.2 eq.) in the anhydrous solvent.
-
Initial Cooling: Cool the solution to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.1 eq.) in the anhydrous solvent dropwise to the cooled mixture.
-
Screening Run 1 (0 °C): Maintain the reaction at 0 °C. Monitor its progress every 30-60 minutes by analyzing an aliquot via TLC or LC-MS.
-
Screening Run 2 (Room Temperature): If the reaction is very slow at 0 °C, set up an identical reaction and allow it to stir at room temperature (~20-25 °C). Monitor as described above.
-
Screening Run 3 (Elevated Temperature): If conversion is still low at room temperature, set up a third reaction and gently heat it to 40-50 °C using a controlled oil bath. Monitor closely for both product formation and the appearance of byproducts.
-
Analysis: Compare the yield, purity, and reaction time from each run to identify the optimal temperature for your specific substrate.
Mandatory Visualizations
Diagram 1: General Acylation Mechanism
Caption: Simplified mechanism of nucleophilic acyl substitution.
Diagram 2: Workflow for Temperature Optimization
Caption: Decision workflow for optimizing reaction temperature.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Retrieved from [Link]
-
Syntor Fine Chemicals Ltd. (2013, July 29). CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the acylation of PC with DA. Retrieved from [Link]
-
Loba Chemie. (2017, November 29). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
-
Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
-
ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]
-
Hill, C. A. S. (2015, August 11). The Kinetics of Acetylation Reactions. ResearchGate. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014, May 4). Secondary amine Acylation. Retrieved from [Link]
-
Process Parameters. (2023, March 15). How Does Temperature Affect The Rate Of A Reaction?. Retrieved from [Link]
-
Chemguide. (n.d.). The effect of temperature on rates of reaction. Retrieved from [Link]
-
The City College of New York. (n.d.). THE EFFECT OF TEMPERATURE AND CONCENTRATION ON REACTION RATE. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Save My Exams. (2025, June 23). Acylation Mechanism. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity. Retrieved from [Link]
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Technical Support Center: Navigating the Exothermic Landscape of 2-(Dimethylamino)acetyl chloride hydrochloride Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)acetyl chloride hydrochloride. This guide is designed to provide you with in-depth technical and safety information to effectively manage the exothermic nature of reactions involving this versatile but highly reactive reagent. Our goal is to equip you with the knowledge to not only prevent potential hazards but also to optimize your synthetic outcomes.
Understanding the Inherent Reactivity
This compound is a valuable building block in organic synthesis, prized for its ability to introduce the dimethylamino acetyl moiety. However, like most acyl chlorides, its high reactivity is intrinsically linked to a significant exothermic potential.[1][2][3] The electrophilicity of the carbonyl carbon makes it highly susceptible to nucleophilic attack, leading to rapid and energetic reactions that can pose a substantial safety risk if not properly controlled.[1][4][5] This guide will provide a framework for understanding and mitigating these risks.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns when working with this compound.
Q1: Why is my reaction with this compound so exothermic?
A1: The high exothermicity stems from the fundamental reactivity of the acyl chloride functional group.[1][2][3] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. When a nucleophile, such as an amine or alcohol, attacks this carbon, a highly favorable and rapid reaction occurs, releasing a significant amount of energy as heat. The formation of a stable amide or ester bond, along with the generation of hydrochloric acid, is a thermodynamically downhill process, driving the exotherm.
Q2: What are the primary hazards associated with the exothermicity of these reactions?
A2: The principal hazard is a thermal runaway . This dangerous situation occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[6] This leads to an uncontrolled increase in temperature and pressure within the reactor, which can result in:
-
Boiling of the solvent and reactants: This can cause a rapid pressure increase, potentially exceeding the limits of the reaction vessel.
-
Secondary decomposition reactions: At elevated temperatures, reactants, products, or intermediates may decompose, generating additional heat and gaseous byproducts, further accelerating the pressure rise.
-
Vessel over-pressurization and rupture: In a worst-case scenario, the pressure can exceed the vessel's rating, leading to a catastrophic failure and the release of hazardous materials.[6]
Q3: How can I assess the thermal risk of my specific reaction before scaling up?
A3: A thorough thermal hazard assessment is crucial before any scale-up. This should involve:
-
Literature Review: Search for any reported thermal data or safety incidents related to your specific reaction or similar transformations.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of exothermic events and to estimate the total heat of reaction.[7][8] This technique provides valuable information on the thermal stability of your reactants and products.[7]
-
Reaction Calorimetry (RC1): For more detailed analysis, reaction calorimetry can measure the heat flow of the reaction in real-time under process-like conditions. This allows for the determination of the heat of reaction, the rate of heat generation, and the adiabatic temperature rise, which are critical parameters for safe scale-up.
Q4: What are the immediate signs of a potential thermal runaway, and what should I do?
A4: Be vigilant for the following indicators:
-
A rapid, unexpected increase in the reaction temperature that does not respond to cooling.
-
A sudden increase in pressure.
-
Vigorous, uncontrolled boiling or gas evolution.
-
Noticeable changes in the color or viscosity of the reaction mixture.
In the event of a suspected thermal runaway, immediate and decisive action is required. Follow your laboratory's established emergency procedures, which should include:
-
Alerting personnel and evacuating the immediate area.
-
Activating emergency cooling systems, if available.
-
If safe to do so, stopping the addition of any further reagents.
-
Preparing for a potential pressure release and containment of any spilled materials.
-
Contacting your institution's emergency response team.
Troubleshooting Guide for Exothermic Reactions
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: My reaction temperature is overshooting the set point during the addition of this compound.
-
Question: I'm adding the acyl chloride solution dropwise, but the temperature still spikes above my desired range. What's causing this and how can I fix it?
-
Answer: This indicates that the rate of heat generation is exceeding the capacity of your cooling system at the point of addition. Here are the likely causes and solutions:
-
Addition Rate is Too Fast: Even "dropwise" addition can be too rapid for highly exothermic reactions.
-
Solution: Slow down the addition rate significantly. Consider using a syringe pump for a slow, continuous, and controlled addition.
-
-
Insufficient Cooling: Your cooling bath may not be efficient enough.
-
Solution: Ensure your cooling bath is at the lowest practical temperature and that the reaction flask is adequately immersed. For larger scale reactions, consider a more efficient cooling system like a cryostat or a jacketed reactor.
-
-
Poor Mixing: Inadequate stirring can lead to localized "hot spots" where the reaction is proceeding much faster.
-
Solution: Increase the stirring rate to ensure rapid dispersion of the added reagent and uniform temperature throughout the reaction mixture. Ensure the stirrer is appropriately sized and positioned for the flask.
-
-
Concentrated Reagents: Using highly concentrated solutions will lead to a more rapid heat release.
-
Solution: Dilute the this compound solution before addition. This will help to moderate the reaction rate and allow for better heat dissipation.
-
-
Issue 2: The reaction seems to have stalled, and I'm tempted to increase the temperature or add more reagent.
-
Question: My reaction is sluggish, and I'm not seeing the expected product formation. Should I heat the reaction or add the remaining acyl chloride more quickly?
-
Answer: Proceed with extreme caution. An apparent stall in an exothermic reaction can be a precursor to a dangerous runaway. This can happen if an induction period is present or if a small amount of an inhibitor (like residual water) is consumed, after which the reaction could proceed at a much faster rate.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure your starting materials and solvent are anhydrous. Water will react with the acyl chloride, quenching it and generating HCl, which can affect the reaction environment.
-
Monitor Closely: Before making any changes, continue to monitor the reaction temperature and any other available parameters (e.g., via in-situ IR) for any subtle changes.
-
Small, Incremental Changes: If you decide to increase the temperature, do so in very small increments (e.g., 2-3 °C) and wait to observe the effect before increasing it further.
-
Catalyst Consideration: If applicable to your reaction, ensure the catalyst is active and present in the correct amount.
-
-
Issue 3: I'm observing unexpected side products or a lower than expected yield.
-
Question: My purification is complicated by multiple byproducts. What are the likely side reactions with this compound?
-
Answer: Besides the desired reaction, several side reactions can occur:
-
Hydrolysis: Reaction with any residual water will convert the acyl chloride to the corresponding carboxylic acid.
-
Prevention: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction with the Dimethylamino Group: In certain conditions, particularly if a strong, non-hindered base is used, intermolecular reactions involving the dimethylamino group could potentially occur, leading to oligomerization or other side products.
-
Mitigation: The hydrochloride form of the starting material helps to protect the amine. Ensure the reaction conditions are optimized to favor the desired nucleophilic attack on the acyl chloride.
-
-
Over-acylation: If your nucleophile has multiple reactive sites, over-acylation can be an issue.
-
Control: Use a stoichiometric amount of the acyl chloride and add it slowly to the nucleophile.
-
-
Experimental Protocols and Workflows
Protocol 1: General Procedure for a Controlled Acylation Reaction
This protocol outlines a safety-first approach for reacting a nucleophile (e.g., a primary or secondary amine) with this compound.
Materials:
-
This compound
-
Nucleophile (e.g., amine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine), if required
-
Dry glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water, dry ice/acetone)
-
Syringe pump (recommended for additions)
Procedure:
-
Preparation: Set up a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, an inert gas inlet, and a dropping funnel or syringe pump inlet.
-
Initial Charge: Dissolve the nucleophile and, if used, the tertiary amine base in the anhydrous solvent in the reaction flask.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C or lower) using the cooling bath.
-
Acyl Chloride Addition: Dissolve the this compound in a separate flask with anhydrous solvent. Add this solution to the reaction mixture via the syringe pump at a very slow, controlled rate.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The addition rate should be adjusted to maintain the temperature within a narrow, predetermined range (e.g., ± 2 °C).
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period, monitoring for completion by a suitable analytical method (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, proceed to the quenching protocol (see Protocol 2).
Protocol 2: Safe Quenching of Unreacted this compound
Quenching is a critical step to safely neutralize any excess, highly reactive acyl chloride.[9]
Safety First: Perform quenching in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. The quenching process itself is exothermic.
Procedure:
-
Cooling: Ensure the reaction mixture is cooled in an ice bath.
-
Choice of Quenching Agent:
-
For Amide Products: A common method is to slowly add a saturated aqueous solution of a mild base like sodium bicarbonate. This will neutralize the excess acyl chloride and the HCl byproduct. Be aware of gas evolution (CO2).
-
For Ester Products: Slowly add a cold, dilute aqueous solution of a weak base or water.
-
-
Slow Addition: Add the quenching agent very slowly and dropwise with vigorous stirring. Monitor the temperature and any gas evolution.
-
Completion: Continue stirring in the ice bath for 15-30 minutes after the addition is complete to ensure all the acyl chloride has been neutralized.
-
Work-up: Proceed with the standard aqueous work-up and extraction of your product.
Data Presentation
| Reaction | Reagent | Heat of Hydrolysis (ΔrH°) | Source |
| Hydrolysis of Acetyl Chloride | Acetyl Chloride | -94.47 kJ/mol | [10] |
Note: This value is for the liquid phase hydrolysis and serves as an example. The actual heat of reaction for your specific system will vary based on the nucleophile, solvent, and concentrations.
Visualization of Workflows
Experimental Workflow for Controlled Acylation
The following diagram illustrates the key steps and decision points for a safe and controlled acylation reaction.
Caption: Workflow for a controlled acylation reaction.
Troubleshooting Decision Tree for Temperature Excursions
This diagram provides a logical path for troubleshooting unexpected temperature increases.
Caption: Decision tree for troubleshooting temperature excursions.
Conclusion
Working with this compound requires a deep respect for its reactivity. By understanding the underlying principles of its exothermic nature, implementing robust safety protocols, and being prepared to troubleshoot effectively, you can harness the synthetic utility of this valuable reagent while maintaining a safe laboratory environment. Always prioritize a thorough hazard assessment before beginning any new reaction or scaling up an existing one.
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ioKinetic. (n.d.). DSC - Differential Scanning Calorimetry Testing. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
METTLER TOLEDO. (2000). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
-
TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]
-
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
-
UCSB MRL. (n.d.). Interpreting DSC Data. Retrieved from [Link]
-
NIST. (n.d.). Acetyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
-
Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). How to calculate the heat of reaction with experimental data?. Retrieved from [Link]
-
Halton Healthcare. (n.d.). Emergency Management Plan: Code Brown – Chemical Spill. Retrieved from [Link]
-
ausetute.com. (n.d.). Heat of Reaction Chemistry Tutorial. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Retrieved from [Link]
-
Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]
-
Aidic. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Retrieved from [Link]
-
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-
YouTube. (2016, February 10). How to Calculate Heat of Reactions. Retrieved from [Link]
-
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-
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-
Chemistry LibreTexts. (2023, January 29). Heat of Reaction. Retrieved from [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. (2009, September 15). Investigation Report: T2 Laboratories, Inc. Runaway Reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
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-
YouTube. (2014, May 11). 5.2.4 Calculating enthalpy changes from experimental data. Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
-
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-
KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
-
Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved from [Link]
-
ResearchGate. (2025, October 10). Advances in Thermal Management of Lithium-Ion Batteries: Causes of Thermal Runaway and Mitigation Strategies. Retrieved from [Link]
-
University of California San Diego. (2017, February 6). Mitigating thermal runaway of lithium-ion battery through electrolyte displacement. Retrieved from [Link]
-
MDPI. (n.d.). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. Retrieved from [Link]
-
Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Retrieved from [Link]
-
YouTube. (2024, April 4). Mastering Thermal Runaway: Simulation and Mitigation Strategies for Battery Safety. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
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Technical Support Center: Navigating the Reactivity of 2-(Dimethylamino)acetyl chloride hydrochloride
Welcome to the technical support guide for 2-(Dimethylamino)acetyl chloride hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate in their synthetic workflows. As a bifunctional molecule, its utility is matched by its sensitivity, particularly to protic solvents. This guide provides in-depth, experience-driven insights to help you anticipate challenges, troubleshoot common issues, and ensure the integrity of your experiments.
Understanding the Core Challenge: Inherent Instability
2-(Dimethylamino)acetyl chloride is an acyl chloride, a class of organic compounds known for their high reactivity.[1][2] This reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack.[1] The hydrochloride salt form enhances its stability for storage and handling, but the inherent reactivity of the acyl chloride functional group remains a primary concern during reactions.
The principal challenge lies in its vigorous and often uncontrollable reaction with protic solvents like water and alcohols.[3][4][5] These solvents act as nucleophiles, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to a nucleophilic acyl substitution reaction, resulting in the formation of undesirable byproducts and consumption of your starting material.[4][5][6]
The Mechanism of Degradation in Protic Solvents
The reaction with protic solvents, such as water or an alcohol, proceeds via a nucleophilic addition-elimination mechanism.[4][6][7] The lone pair of electrons on the oxygen atom of the protic solvent attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl group reforms with the expulsion of the chloride ion as a leaving group.[4][6] The protonated intermediate then loses a proton to yield the final product and hydrochloric acid.
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Troubleshooting Guide & FAQs
This section addresses common problems encountered when working with this compound, providing explanations and actionable solutions.
FAQ 1: My reaction yield is significantly lower than expected. What could be the cause?
Low yields are a frequent issue and can often be traced back to the premature degradation of the acyl chloride.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Presence of Moisture | This compound is hygroscopic and reacts readily with water to form the corresponding carboxylic acid.[8][9] This side reaction consumes your starting material. | Handling: Handle the reagent in a glove box or under an inert atmosphere (e.g., nitrogen or argon).[10] Solvent: Use anhydrous solvents. Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) before use. |
| Inappropriate Solvent Choice | Using protic solvents like methanol or ethanol will lead to the formation of the corresponding methyl or ethyl ester as a byproduct, reducing the yield of your desired product.[3][4] | Solvent Selection: Opt for aprotic solvents such as dichloromethane (DCM), chloroform, acetonitrile, or tetrahydrofuran (THF) for your reaction. |
| Suboptimal Reaction Temperature | The reaction of acyl chlorides is highly exothermic.[4][6] Running the reaction at too high a temperature can lead to side reactions and decomposition. | Temperature Control: Perform the reaction at a reduced temperature, typically starting at 0°C (ice bath), and then allowing it to slowly warm to room temperature.[11][12][13] |
| Reagent Quality | The reagent may have degraded during storage. | Storage: Store this compound in a tightly sealed container in a cool, dry place, away from moisture.[14][15][16] Consider storing it in a desiccator. |
FAQ 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I identify and minimize them?
The appearance of multiple spots on a TLC plate is a clear indicator of side reactions.
Common Byproducts and Mitigation Strategies:
-
2-(Dimethylamino)acetic acid hydrochloride: This is the hydrolysis product formed from the reaction with water.
-
Mitigation: As detailed in FAQ 1, rigorous exclusion of moisture is critical.
-
-
Ester Byproducts: If an alcohol is present as an impurity in your solvent or starting materials, it will react with the acyl chloride to form an ester.
-
Mitigation: Use high-purity, anhydrous solvents and ensure your other reagents are free from alcohol contamination.
-
-
Self-condensation or Polymerization Products: While less common, under certain conditions, the molecule can potentially react with itself.
-
Mitigation: Maintain a low reaction temperature and ensure efficient stirring to prevent localized high concentrations of reactants.
-
Experimental Protocol: A Self-Validating System for Acylation
This protocol is designed to minimize the impact of protic solvents and other sources of degradation.
Materials:
-
This compound
-
Your nucleophile (e.g., an amine or alcohol)
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine), freshly distilled
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Preparation: Assemble your reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, addition funnel, and inert gas inlet) and dry it thoroughly in an oven. Allow the glassware to cool to room temperature under a stream of inert gas.
-
Reagent Setup: In the reaction flask, dissolve your nucleophile and the tertiary amine base in the anhydrous aprotic solvent under an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Acyl Chloride Addition: In a separate, dry flask, prepare a solution or slurry of this compound in the same anhydrous solvent. Transfer this to the addition funnel.
-
Slow Addition: Add the acyl chloride solution dropwise to the cooled, stirred solution of your nucleophile over a period of 30-60 minutes. Maintaining a slow addition rate is crucial to control the exothermic nature of the reaction.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, proceed with your standard aqueous workup and purification protocol.
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// Edges Start -> CheckMoisture; Start -> CheckSolvent; Start -> CheckTemp; Start -> CheckStorage; CheckMoisture -> DrySystem; CheckSolvent -> ChangeSolvent; CheckTemp -> OptimizeTemp; CheckStorage -> NewReagent; DrySystem -> Success; ChangeSolvent -> Success; OptimizeTemp -> Success; NewReagent -> Success;
// Graph attributes graph [bgcolor="#FFFFFF"]; } caption { content: "Troubleshooting workflow for reactions with 2-(Dimethylamino)acetyl chloride."; } enddot
By understanding the inherent reactivity of this compound and implementing careful experimental techniques to exclude protic solvents, researchers can significantly improve the success and reproducibility of their synthetic procedures.
References
-
Chemguide. (n.d.). Acyl chlorides and water, alcohols or phenol. Retrieved from [Link]
-
Save My Exams. (2025, March 31). Acyl chlorides and alcohols. A Level Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]
-
Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Loba Chemie. (2017, November 29). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
Organic Syntheses. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. 31, 37. DOI: 10.15227/orgsyn.031.0037. Retrieved from [Link]
- Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
- Google Patents. (n.d.). CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology.
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
ChemComplete. (2022, June 20). Acyl Chlorides - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]
-
iChemical. (n.d.). This compound, CAS No. 60853-81-8. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What are the hydrolyzation products of acetyl chloride?. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
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- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
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- 9. 2-Dimethylaminoethyl chloride hydrochloride | 4584-46-7 [amp.chemicalbook.com]
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- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]
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- 15. lobachemie.com [lobachemie.com]
- 16. echemi.com [echemi.com]
Strategies to improve the solubility of 2-(Dimethylamino)acetyl chloride hydrochloride for reactions
Technical Support Center: 2-(Dimethylamino)acetyl chloride hydrochloride
A Senior Application Scientist's Guide to Solubility and Reaction Optimization
Welcome to the technical support center for this compound (DMAC-HCl). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. My aim is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. We will address the core challenge presented by this molecule: the inherent conflict between the high polarity imparted by its hydrochloride salt form and the extreme moisture sensitivity of its acyl chloride functional group.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in standard aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
This is the most common issue users encounter. The difficulty arises from the molecule's dual nature:
-
Ionic Salt Character : The hydrochloride salt of the tertiary amine makes the molecule highly polar and gives it a crystal lattice structure.[1] This ionic character means it prefers to be solvated by polar solvents that can stabilize the charged species.
-
Covalent Acyl Chloride Character : The acyl chloride group is a highly reactive electrophile.
Standard, relatively non-polar aprotic solvents such as DCM, THF, or diethyl ether lack the polarity required to effectively break down the crystal lattice and solvate the hydrochloride salt. Therefore, you will observe very low solubility, often with the material remaining as a fine, undissolved solid.[2]
Q2: Can I use polar protic solvents like water, methanol, or ethanol to dissolve the salt?
Absolutely not. This is a critical point of experimental failure. Acyl chlorides are highly reactive and will undergo rapid solvolysis (hydrolysis with water, alcoholysis with alcohols) with any protic solvent.[3][4] The nucleophilic oxygen atom of the solvent will attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding carboxylic acid or ester and destroying your reagent.[5][6]
Q3: What are the recommended solvents for reactions with this compound?
The ideal solvent must satisfy two criteria: be polar enough to dissolve the hydrochloride salt and be aprotic to avoid reacting with the acyl chloride. This leads us to a specific class of solvents: polar aprotic solvents .
| Solvent | Acronym | Dielectric Constant (ε) | Notes & Recommendations |
| N,N-Dimethylformamide | DMF | 37 | Highly Recommended. Often provides the best solubility for this class of compounds. Ensure the use of an anhydrous grade. |
| Dimethyl sulfoxide | DMSO | 47 | Excellent solvating power. However, its high boiling point can complicate product isolation. Use anhydrous grade. |
| Acetonitrile | ACN | 36 | A good option with a lower boiling point than DMF or DMSO. Solubility may be lower than in DMF but is often sufficient for many reactions. |
| N-Methyl-2-pyrrolidone | NMP | 32 | Similar to DMF but with a higher boiling point. Effective but can be difficult to remove. |
Note: Always use anhydrous grades of these solvents and handle them under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis from atmospheric moisture.[7][8]
Troubleshooting Guide: Improving Solubility & Reaction Success
Scenario 1: My compound still shows poor solubility even in anhydrous DMF.
Even in the best solvents, dissolution can be slow. Here are several strategies to enhance solubility and ensure your reaction proceeds efficiently.
Strategy 1: Gentle Heating
-
Causality : Providing thermal energy can help overcome the activation energy required to break the crystal lattice of the salt, significantly increasing the rate of dissolution.
-
Protocol :
-
Combine the this compound and anhydrous solvent in a flask under an inert atmosphere.
-
While stirring, gently warm the mixture to 40-50°C. Caution : Do not overheat, as acyl chlorides can decompose at elevated temperatures.[9]
-
Once the solid is fully dissolved, cool the solution to the desired reaction temperature before adding other reagents.
-
Strategy 2: Sonication
-
Causality : Ultrasonic baths apply high-frequency sound waves, which create localized cavities and micro-jets within the solvent. This physical agitation is extremely effective at breaking up solid particles and accelerating the dissolution process without requiring high temperatures.
-
Protocol :
-
Prepare your reaction mixture in a sealed flask under an inert atmosphere.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 5-15 minute intervals, checking for dissolution. Ensure the bath does not become excessively warm; use a cold water bath if necessary.
-
Strategy 3: The Suspension or "Slurry" Method
-
Causality : If complete dissolution is unattainable, the reaction can often be run successfully as a heterogeneous mixture or suspension. As the small amount of dissolved reagent is consumed in the reaction, more of the solid will dissolve to re-establish equilibrium (Le Châtelier's principle), driving the reaction to completion. This is a common and highly effective technique in pharmaceutical process chemistry.
-
Protocol :
-
Charge the reaction vessel with the solid this compound and the chosen anhydrous aprotic solvent (e.g., DCM, ACN, or THF).
-
Ensure vigorous stirring to maintain a fine, well-distributed suspension.
-
Slowly add the nucleophile (e.g., an amine or alcohol) to the suspension. The reaction will occur at the surface of the solid particles and with the small amount of dissolved reagent.
-
Monitor the reaction by a suitable method (TLC, LC-MS). You will often observe the solid gradually disappear as it is consumed.
-
Scenario 2: My reaction is sluggish, and I suspect the reagent is degrading.
If your reaction is not proceeding as expected, consider these factors:
-
Moisture Contamination : The primary culprit for degradation is moisture. Ensure all glassware is oven- or flame-dried, solvents are from a freshly opened bottle of anhydrous grade or properly dried, and the reaction is maintained under a positive pressure of inert gas.
-
Incompatible Base : If your reaction requires a base to scavenge the HCl generated from the acylation, do not use aqueous bases. Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The hydrochloride salt form of the reagent itself means an additional equivalent of base will be required compared to using a neutral acyl chloride.
-
Reagent Quality : The reagent is hygroscopic and sensitive.[10][11] Store it tightly sealed in a refrigerator or desiccator. If the material appears clumpy or discolored, its purity may be compromised.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Retrieved from Cole-Parmer. [Link]
-
Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE Safety Data Sheet. Retrieved from Chemstock. [Link]
- Google Patents. (2013). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
-
Loba Chemie. (2017). 2-Dimethylaminoethyl chloride hydrochloride Extra Pure MSDS. Retrieved from Loba Chemie. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-Dimethylaminoethyl Chloride Hydrochloride: Properties, Uses, and Global Supply. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Dolphin Pharmaceutical. (n.d.). Diethylaminoethyl Chloride Hydrochloride Manufacturer, Supplier & Exporter. Retrieved from Dolphin Pharmaceutical. [Link]
-
Synthonix. (n.d.). This compound. Retrieved from Synthonix. [Link]
-
Shree Ganesh Chemicals. (n.d.). 2-Dimethylaminoethyl chloride hydrochloride Manufacturer. Retrieved from Shree Ganesh Chemicals. [Link]
-
Organic Syntheses. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Org. Synth., 31, 37. [Link]
- Google Patents. (2016). CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology.
-
ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?. Retrieved from ResearchGate. [Link]
-
WorldOfChemicals. (n.d.). acetyl chloride suppliers USA. Retrieved from WorldOfChemicals. [Link]
-
Royal Society of Chemistry. (2020). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chem. Commun., 56, 11021-11024. [Link]
-
Reddit. (2021). Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride?. Retrieved from Reddit. [Link]
-
Robinson Brothers. (n.d.). CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution. Retrieved from Robinson Brothers. [Link]
-
YouTube. (2021). Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. Retrieved from YouTube. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 2-(Dimethylamino)acetyl chloride. Retrieved from PubChem. [Link]
-
Homework.Study.com. (n.d.). What are the hydrolyzation products of acetyl chloride?. Retrieved from Homework.Study.com. [Link]
-
ResearchGate. (n.d.). Experimental conditions for the hydrolysis of acetyl chloride. Retrieved from ResearchGate. [Link]
Sources
- 1. 2-Dimethylaminoethyl chloride hydrochloride | 4584-46-7 [amp.chemicalbook.com]
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- 11. fishersci.com [fishersci.com]
Overcoming incomplete conversion in 2-(Dimethylamino)acetyl chloride hydrochloride mediated couplings
Welcome to the technical support center for 2-(dimethylamino)acetyl chloride hydrochloride mediated couplings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these often-tricky amide bond formations. As a bifunctional reagent, this compound presents unique challenges, primarily related to its hydrochloride salt form and moisture sensitivity. This document provides in-depth, field-proven insights to help you navigate these challenges and achieve high-yield, clean conversions.
Troubleshooting Guide: Overcoming Incomplete Conversion
This section addresses specific, common problems encountered during the coupling reaction in a direct question-and-answer format.
Q1: My reaction has stalled. LC-MS analysis shows a significant amount of unreacted starting amine, even after several hours. What is the most likely cause?
A1: This is the most frequently encountered issue and almost always points to an acid-base problem within the reaction. The primary culprit is the incomplete neutralization of acids, leading to the protonation of your nucleophilic amine, which shuts down the reaction.
There are two sources of acid in this reaction:
-
The hydrochloride salt of the reagent itself, 2-(dimethylamino)acetyl chloride hydrochloride .
-
The molecule of HCl generated for every molecule of amide bond formed.[1]
If your starting amine is not nucleophilic (i.e., it's protonated), it cannot attack the electrophilic acyl chloride.[2] You are essentially creating an ammonium salt in situ, which is unreactive.
Root Cause Analysis & Solution:
-
Insufficient Base: You must use a sufficient excess of a non-nucleophilic base to neutralize both the reagent's hydrochloride and the generated HCl. A common mistake is using only one equivalent of base. For a standard amine, a minimum of 2.2 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended.[3][4] If your amine substrate is also a hydrochloride salt, you will need an additional equivalent of base.
-
Base Strength: Ensure the base you are using is strong enough to deprotonate the amine hydrochloride salt but not so strong as to cause unwanted side reactions. TEA and DIPEA are generally excellent choices.
Troubleshooting Steps:
-
Re-evaluate Stoichiometry: Check your calculations. Ensure you have added at least 2.2 equivalents of base relative to the this compound.
-
Rescue the Reaction: If the reaction has stalled, you can sometimes rescue it by adding an additional 1-2 equivalents of base (e.g., DIPEA) and allowing it to stir further. Monitor by LC-MS.
-
Optimize for Future Runs: For your next attempt, adopt the protocol of pre-stirring your amine substrate with the full amount of base in the solvent for 10-15 minutes before adding the acyl chloride solution. This ensures your nucleophile is present as the free base from the start.
Caption: Troubleshooting logic for stalled reactions.
Q2: My TLC/LC-MS shows consumption of the acyl chloride, but instead of my desired amide, I see a new, more polar byproduct. What is happening?
A2: This observation strongly suggests that the 2-(dimethylamino)acetyl chloride has reacted with a nucleophile other than your intended amine. The most common culprit is water.
Acyl chlorides are highly susceptible to hydrolysis, especially under basic conditions.[5] The presence of even trace amounts of water in your solvent, glassware, or reagents can lead to the rapid formation of 2-(dimethylamino)acetic acid. This carboxylic acid byproduct is significantly more polar than the starting acyl chloride and the final amide product.
Root Cause Analysis & Solution:
-
Moisture Contamination: The reaction is not being run under sufficiently anhydrous conditions.
-
Reagent Degradation: The this compound reagent may have been improperly stored and has hydrolyzed over time. It is hygroscopic.[5][6]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents. Solvents from a bottle that has been opened multiple times may have absorbed atmospheric moisture.
-
Flame-dry all glassware under vacuum or dry in an oven overnight before use.
-
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Check Reagent Quality: Use a fresh bottle of this compound or one that has been properly stored in a desiccator.
-
Order of Addition: Add the acyl chloride (preferably as a solution in your anhydrous solvent) dropwise to the mixture of your amine and base, ideally at a reduced temperature (0 °C) to control the exothermic reaction and minimize side reactions.[7][8]
Caption: Competing reaction pathways for the acyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is 2-(dimethylamino)acetyl chloride supplied as a hydrochloride salt?
A1: The tertiary amine functional group within the molecule is basic. In its free base form, the molecule would be unstable and prone to self-reaction or polymerization. The hydrochloride salt protects this tertiary amine, ensuring the reagent's stability and shelf-life by preventing the nucleophilic nitrogen from reacting with the electrophilic acyl chloride of another molecule.
Q2: What is the optimal base and stoichiometry for this coupling?
A2: A non-nucleophilic tertiary amine is essential. The ideal choice is typically N,N-diisopropylethylamine (DIPEA, or Hünig's base) or triethylamine (TEA) . Do not use nucleophilic bases like pyridine or DMAP as the primary base, as they can react with the acyl chloride.
As detailed in the troubleshooting guide, the stoichiometry is critical. A minimum of 2.2 equivalents is required to ensure the reaction goes to completion.
| Base | pKaH | Equivalents (min.) | Notes |
| DIPEA | 10.7 | 2.2 | Often preferred due to its steric bulk, reducing potential side reactions. |
| TEA | 10.8 | 2.2 | A common and effective choice. Ensure it is freshly distilled. |
| Pyridine | 5.2 | Not Recommended | Nucleophilic; can be acylated by the reagent. |
| DMAP | 9.7 | Catalytic use only | Highly nucleophilic; used as a catalyst, not a stoichiometric base.[4] |
Q3: What are the best solvents and temperatures for this reaction?
A3: Aprotic solvents are required. Dichloromethane (DCM) and Tetrahydrofuran (THF) are the most common and effective choices.[3] Acetonitrile can also be used. Avoid protic solvents like alcohols, which will react with the acyl chloride.
The reaction is typically exothermic. It is best practice to start the reaction at 0 °C (ice bath) and then allow it to slowly warm to room temperature.[8] This helps control the initial rate of reaction and prevents the formation of side products. If the reaction is sluggish with unreactive amines, gentle heating (e.g., to 40 °C) can be attempted after the initial addition at 0 °C.
Standard Operating Protocol: Amide Coupling
This protocol provides a robust starting point for the coupling of a primary or secondary amine with this compound.
Reagents & Equipment:
-
Amine substrate (1.0 eq)
-
This compound (1.1 eq)
-
DIPEA or TEA (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Flame-dried, round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Preparation: Under an inert atmosphere, add the amine substrate (1.0 eq) and anhydrous DCM to the reaction flask.
-
Basification: Add DIPEA or TEA (2.2 eq) to the flask. Stir the mixture for 10-15 minutes at room temperature to ensure the complete formation of the free amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate, dry vial, dissolve the this compound (1.1 eq) in a small amount of anhydrous DCM. Slowly add this solution dropwise via syringe to the cooled, stirring amine/base mixture over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.
References
- Vertex AI Search. CLP_MSDS D026 2-Diethylamino_ethyl chloride hydrochloride solution ISSUE 009.
- Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Dimethylaminoethyl chloride hydrochloride.
- Chemstock. 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.
- Loba Chemie. (2017). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS.
- ECHEMI. DIMETHYLAMINOACETYL CHLORIDE HYDROCHLORIDE SDS.
- Benchchem.
- Reddit. (2020). Why do labs use acyl chlorides for peptide synthesis? r/chemistry.
- ResearchGate. (2021). Why did my amide syntesis does not work?.
- PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- MDPI. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- PubMed. (2012). Pd2(dba)3/P(MeNCH2CH2)3N·HCl-mediated Stille Cross-Coupling of [1-11C]acetyl Chloride With Aryl and Heteroaryl Stannanes.
- ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent.
- Reddit. (2025). Amide coupling : r/Chempros.
- Synthonix. This compound - [D40251].
- ResearchGate. (2019). Can it be heated when acyl chloride is used to synthesize amide bonds?.
- Google Patents. (2013). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
- PubChem. This compound.
- Google Patents. (2016). CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology.
- Fisher Scientific. Amide Synthesis.
- Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.
- Reddit. (2025).
- ACS Publications. (2020). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides.
- ResearchGate. (2021). Why is my Amide Coupling Not working using Cysteamine?.
- MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling.
- dmf-role-in-acid-chloride-formation.com.
- Benchchem. Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions.
- Biosynth. This compound | 60853-81-8 | KCA85381.
- Reddit. (2020).
- Cambridge Open Engage. (2024). Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of Primary Sulfonamides.
- brainly.com. (2023). [FREE] Two moles of acetyl chloride are mixed with two moles of dimethylamine. After the reaction is complete,.
- PubChem. N,N-Dimethylaminoethyl chloride hydrochloride.
- Homework.Study.com.
- TCI Chemicals. 2-(Dimethylamino)ethyl Chloride Hydrochloride | 4584-46-7.
Sources
Managing the formation of HCl byproduct in 2-(Dimethylamino)acetyl chloride hydrochloride reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)acetyl chloride hydrochloride. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to ensure the success and integrity of your experiments. My goal is to move beyond simple protocols and offer a deeper understanding of the chemical principles at play, particularly concerning the management of the ubiquitous hydrogen chloride (HCl) byproduct.
The Challenge: Understanding the Dual Nature of this compound
This compound is a highly valuable reagent, frequently employed in the synthesis of a wide array of biologically active molecules. Its utility stems from the reactive acyl chloride group, which readily participates in acylation reactions with various nucleophiles. However, the very nature of this reagent presents a common challenge: the generation of hydrochloric acid (HCl).
This guide will equip you with the knowledge to not only anticipate but also effectively manage HCl formation, thereby enhancing your reaction yields, improving product purity, and ensuring the reproducibility of your results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries and concerns that arise when working with this compound.
Q1: Why is managing HCl so critical in my reaction?
The generation of HCl is an inherent consequence of using an acyl chloride. In the acylation reaction, the chloride ion is the leaving group, and it will readily combine with a proton from the reaction medium or the nucleophile itself to form HCl.[1][2] Failure to manage this acidic byproduct can lead to several complications:
-
Protonation of Nucleophiles: Many nucleophiles, such as amines and anilines, are basic. The generated HCl will protonate these nucleophiles, rendering them non-nucleophilic and effectively halting the desired reaction.
-
Degradation of Acid-Sensitive Functional Groups: If your substrate or product contains acid-labile functional groups (e.g., certain protecting groups, acetals), the presence of HCl can lead to unwanted side reactions and decomposition.
-
Catalyst Deactivation: In reactions where an acid-sensitive catalyst is employed, the accumulation of HCl can lead to its deactivation, thereby slowing down or stopping the reaction.
-
Corrosion: HCl is a corrosive acid and can potentially damage sensitive equipment over time.[3]
Q2: What are the primary strategies for neutralizing the HCl byproduct?
The most common and effective strategy is the addition of a base to the reaction mixture. This base, often referred to as an "acid scavenger," neutralizes the HCl as it is formed. The choice of base is crucial and depends on several factors, including the reactivity of your nucleophile and the overall reaction conditions.
Q3: How do I select the appropriate base for my reaction?
Selecting the right base is a critical experimental parameter. The ideal base should be strong enough to neutralize HCl but not so strong that it reacts with your starting materials or promotes unwanted side reactions. Here's a comparative look at common choices:
| Base | pKa of Conjugate Acid | Key Characteristics & Considerations |
| Triethylamine (TEA) | ~10.75 | A widely used, cost-effective tertiary amine. It is generally suitable for most standard acylations. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | ~11 | A sterically hindered non-nucleophilic base. It is an excellent choice when you want to avoid potential N-acylation of the scavenger itself. |
| Pyridine | ~5.25 | A weaker base that can also act as a nucleophilic catalyst in some acylation reactions. Its lower basicity may not be sufficient for all applications. |
| 2,6-Lutidine | ~6.7 | A sterically hindered pyridine derivative that is less nucleophilic than pyridine. |
| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) | ~12.1 | A very strong, non-nucleophilic base. It is useful in cases where a very strong base is required without the risk of nucleophilic attack. |
| Inorganic Bases (e.g., K₂CO₃, NaHCO₃) | ~10.3 (for HCO₃⁻) | Generally used in biphasic systems or with phase-transfer catalysts due to their limited solubility in many organic solvents. |
Q4: Can the hydrochloride salt of my nucleophile be used directly?
While it might seem convenient, using the hydrochloride salt of your nucleophilic amine directly without an additional base is generally not advisable. The amine salt is already protonated and therefore non-nucleophilic. An external base must be added in at least a stoichiometric amount to liberate the free amine in situ before it can react with the acyl chloride.
Q5: Are there any "scavenger-free" methods to manage HCl?
In some specific cases, it may be possible to run the reaction without a traditional acid scavenger. For instance, if the nucleophile is a weakly basic aromatic compound in a Friedel-Crafts type acylation, a Lewis acid catalyst is used, and the generated HCl may be tolerated or removed by purging with an inert gas.[4][5] However, for most reactions with basic nucleophiles, a scavenger is essential for good conversion.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This section provides a systematic approach to troubleshooting common issues in reactions involving this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Base | Ensure at least one equivalent of base is used to neutralize the HCl from the reagent and, if applicable, an additional equivalent to deprotonate the nucleophile if it is used as a salt. A slight excess (1.1-1.2 equivalents) of the base is often beneficial. |
| Base Strength | The chosen base may be too weak to effectively neutralize the generated HCl, leading to protonation of the nucleophile. Consider using a stronger base from the table above. |
| Nucleophile Protonation | If your nucleophile is a salt, ensure you are adding enough base to generate the free nucleophile. |
| Reagent Quality | This compound is moisture-sensitive.[6] Ensure it has been stored under anhydrous conditions. Consider using a freshly opened bottle or verifying the quality of your reagent. |
| Reaction Temperature | Some acylation reactions are exothermic. If the reaction is too slow, gentle heating may be required. Conversely, if side reactions are an issue, cooling the reaction mixture during the addition of the acyl chloride may be necessary. |
Problem 2: Formation of Multiple Products/Impurities
| Possible Cause | Troubleshooting Step |
| Side Reaction with the Scavenger | If you are using a nucleophilic base like triethylamine with a highly reactive substrate, the base itself might be acylated. Switch to a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). |
| Over-acylation | If your nucleophile has multiple reactive sites, you may be seeing di- or poly-acylation. This can sometimes be controlled by adjusting the stoichiometry of the acyl chloride or by using a protecting group strategy. |
| Degradation of Starting Material or Product | The presence of un-neutralized HCl can cause the degradation of acid-sensitive components in your reaction. Ensure efficient scavenging of the acid. |
| Reaction with Solvent | Certain solvents can react under acylation conditions. For example, alcohols will form esters. Ensure your solvent is inert (e.g., dichloromethane, acetonitrile, THF). |
Problem 3: Difficult Product Purification
| Possible Cause | Troubleshooting Step |
| Ammonium Salt Byproducts | The hydrochloride salt of the base used as a scavenger can sometimes be difficult to remove from the desired product. A simple aqueous workup is usually effective. Washing the organic layer with a dilute acid solution (to remove excess amine base), followed by a bicarbonate solution (to remove any remaining acidic species), and finally brine is a standard procedure. |
| Product is Water-Soluble | If your acylated product is also a tertiary amine, it may have some water solubility, especially after protonation during an acidic wash. In such cases, back-extraction of the aqueous layers with an organic solvent may be necessary to recover the product. Alternatively, consider using a resin-based scavenger that can be filtered off.[7] |
| Emulsion Formation During Workup | The presence of ammonium salts can sometimes lead to the formation of emulsions during aqueous workup. Adding brine or filtering the mixture through a pad of celite can help to break up emulsions. |
Experimental Workflow & Protocols
To illustrate the practical application of these principles, here is a general, detailed protocol for the acylation of a primary amine with this compound.
Protocol: Acylation of a Primary Amine
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Base:
-
Add diisopropylethylamine (DIPEA) (2.2 equivalents) dropwise to the stirred solution. Rationale: One equivalent is to neutralize the HCl from the acyl chloride reagent, and the other is for the HCl generated during the reaction. A slight excess ensures complete scavenging.
-
-
Addition of Acylating Agent:
-
In a separate dry flask, dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add this solution dropwise to the cooled reaction mixture over a period of 15-30 minutes. Rationale: Slow addition helps to control the exotherm of the reaction and minimize side product formation.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time will vary depending on the substrate).
-
Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS, GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove any remaining acidic species).
-
Water.
-
Saturated aqueous sodium chloride (brine) solution (to aid in phase separation and remove residual water).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, crystallization, or distillation).
-
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformations and decision-making processes.
Caption: General mechanism of acylation and HCl scavenging.
Caption: Decision tree for troubleshooting low yield.
By understanding the underlying chemistry and proactively addressing the challenge of HCl formation, you can significantly improve the outcomes of your reactions with this compound. Should you have further questions or require more specific guidance, please do not hesitate to reach out.
References
- 2-Diethylamino ethyl chloride hydrochloride solution Safety Data Sheet. (2013).
- 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE Material Safety Data Sheet. Chemstock.
- Friedel-Crafts Acylation. University of Calgary.
- Friedel Crafts Acylation. (2012). YouTube.
- 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. (2017). Loba Chemie.
- SAFETY DATA SHEET - 2-Dimethylaminoethyl chloride hydrochloride. (2009). Fisher Scientific.
- Scavenger strategies in organic synthesis. (2004). Wipf Group - University of Pittsburgh.
- Where does the HCl come from in the Friedel-Crafts acylation? (2017). Quora.
- Friedel–Crafts Acylation. Sigma-Aldrich.
- This compound. PubChem.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts Chemistry.
- Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds. (2012). AFINITICA.
- 2-(DIMETHYLAMINO) ISOPROPYL CHLORIDE HCL. ATOM PHARMA.
- 1,1,1-Trichloroethane. Wikipedia.
- Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. (2013). Google Patents.
- 2-dimethylaminoethyl chloride hydrochloride synthesis technology. (2016). Google Patents.
- DIMETHYLAMINOACETYL CHLORIDE HYDROCHLORIDE SDS. ECHEMI.
- β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses.
- 2-Dimethylaminoisopropyl chloride hydrochloride synthesis. ChemicalBook.
- Hydrogen chloride scavenger and chlorine containing resin composition. (1994). Google Patents.
- Acetyl Chloride—Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides, B) Carboxylate Ester Formation, C) Mild Removal of N-Boc-Protective Group. (2012). ResearchGate.
- DMF role in acid chloride formation. ScienceDirect.
- Acylation Mechanism. (2023). Save My Exams.
- Different scavengers' effect a HCl, b methyl alcohol, c H2O2, d ethylene glycol, e ethanol with different photocatalysts. (2022). ResearchGate.
- Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons.
- Starting with acetyl chloride, what neutral nucleophile would you... Study Prep in Pearson+.
- This compound. Biosynth.
- Two moles of acetyl chloride are mixed with two moles of dimethylamine. (2020). brainly.com.
Sources
Impact of base choice on the efficiency of 2-(Dimethylamino)acetyl chloride hydrochloride acylation
Welcome to the technical support center for acylation reactions using 2-(Dimethylamino)acetyl chloride hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the acylation process, providing explanations for the underlying causes and actionable solutions.
Low or No Product Yield
Q1: I'm getting a low yield, or no product at all. My starting materials are consumed according to TLC analysis. What's going wrong?
A: This common issue often points to problems with the reaction conditions, particularly the choice and handling of the base, or issues during the workup phase.
Possible Causes & Solutions:
-
Base Incompatibility or Insufficient Strength: The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2] If the base is too weak, the HCl will protonate your starting amine, rendering it non-nucleophilic and halting the reaction.[1][3]
-
Solution: Choose a base with a pKa of its conjugate acid that is higher than the pKa of the protonated starting amine, but not so high that it causes unwanted side reactions. For most amine acylations, tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) are suitable.[4]
-
-
Hydrolysis of the Acyl Chloride: this compound is highly reactive and susceptible to hydrolysis by moisture.[5] Any water present in your solvent, glassware, or reagents will consume the acyl chloride, leading to a lower yield.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity reagents.[6]
-
-
Product Loss During Workup: The product, an amide, may have some water solubility, especially if it's a smaller molecule. This can lead to significant product loss into the aqueous layer during extraction.
-
Solution: Before the aqueous workup, it is advisable to remove volatile, water-miscible solvents like THF or acetonitrile by rotary evaporation.[7] When performing extractions, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of your organic product in the aqueous phase.[8] If your product is highly polar, consider using a continuous liquid-liquid extraction apparatus or a specialized extraction solvent mixture like 3:1 chloroform/isopropanol.[7]
-
Formation of Multiple Products or Impurities
Q2: My reaction is messy, and I'm seeing multiple spots on my TLC plate. What are the likely side reactions?
A: The formation of multiple products indicates that side reactions are competing with your desired acylation.
Possible Causes & Solutions:
-
Diacylation: If your starting material has more than one nucleophilic site (e.g., a primary amine or a hydroxyl group), diacylation can occur, especially if an excess of the acylating agent is used.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the this compound.[3] Consider using a bulky base that may sterically hinder a second acylation.
-
-
Reaction with the Base: Some tertiary amine bases, like pyridine, can act as nucleophiles themselves, reacting with the acyl chloride to form a reactive acylpyridinium intermediate.[9] While this can sometimes be catalytic, it can also lead to byproducts if not controlled.
-
Solution: If you suspect this is an issue, switch to a more sterically hindered, non-nucleophilic base like DIEA.
-
-
Decomposition of Starting Material or Product: The reaction conditions, such as high temperatures or a highly basic environment, might be causing the decomposition of your starting materials or the desired product.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[10] Carefully select a base that is strong enough to neutralize the HCl but not so strong that it promotes decomposition.
-
Reaction Stalls or Proceeds Slowly
Q3: My reaction is very slow or seems to have stopped before all the starting material is consumed. What can I do?
A: A stalled or slow reaction can be frustrating. The cause is often related to insufficient activation of the reactants or deactivation of the nucleophile.
Possible Causes & Solutions:
-
Poor Solubility: If your starting amine is not fully dissolved in the reaction solvent, the reaction will be slow due to the limited availability of the nucleophile.
-
Solution: Choose a solvent that dissolves all reactants. Common aprotic solvents for acylation include dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[4] You may need to gently warm the mixture to achieve dissolution before cooling to the desired reaction temperature.
-
-
Electronically Deactivated Amine: Amines with electron-withdrawing groups are less nucleophilic and will react more slowly.[11]
-
Solution: For unreactive amines, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time.[11][12] In some cases, deprotonating the amine with a strong base (like sodium hydride) before adding the acyl chloride can significantly increase its nucleophilicity.[11]
-
-
Steric Hindrance: A sterically bulky amine or acyl chloride can slow down the reaction rate.
-
Solution: Increasing the reaction temperature can help overcome the activation energy barrier. A less sterically hindered base might also be beneficial.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of performing acylation with this compound.
Q4: Why is 2-(Dimethylamino)acetyl chloride supplied as a hydrochloride salt?
A: The hydrochloride salt form enhances the stability and shelf-life of the compound.[13][14] The free amine form of the acyl chloride would be highly unstable and prone to polymerization or other side reactions. The hydrochloride salt protects the dimethylamino group from reacting.
Q5: How many equivalents of base should I use?
A: Since 2-(Dimethylamino)acetyl chloride is a hydrochloride salt, you will need at least two equivalents of base. One equivalent is required to neutralize the hydrochloride salt of the acyl chloride, and the second equivalent is needed to scavenge the HCl produced during the acylation reaction.[2] It is common practice to use a slight excess of base (e.g., 2.2 equivalents) to ensure the reaction goes to completion.
Q6: What is the best order of addition for the reagents?
A: A common and effective procedure is to dissolve the starting amine and the base in the anhydrous solvent first. Then, add the this compound portion-wise or as a solution in the same anhydrous solvent. This ensures that a base is always present to neutralize the HCl as it is formed, preventing the protonation of the starting amine.
Q7: How do I effectively remove the base and its salt from my product after the reaction?
A: The workup procedure is crucial for obtaining a pure product.
-
Quenching: After the reaction is complete, it can be quenched by adding water or a dilute aqueous acid (like 1M HCl) to neutralize any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel and extract your product into an appropriate organic solvent (e.g., ethyl acetate, DCM).[15]
-
Washes:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[8]
Q8: Can I use an inorganic base like sodium carbonate or potassium carbonate?
A: While inorganic bases can be used, they are often not ideal for this reaction in common organic solvents due to their poor solubility. This can lead to a heterogeneous reaction mixture and slow reaction rates. However, in a biphasic system (e.g., Schotten-Baumann conditions with an organic solvent and water), an inorganic base like sodium hydroxide can be effective.[3]
Data & Protocols
Table 1: Properties of Common Bases for Acylation
| Base | pKa of Conjugate Acid | Boiling Point (°C) | Key Characteristics |
| Triethylamine (TEA) | ~10.7 | 89.5 | Common, inexpensive, but can have a strong odor. |
| N,N-Diisopropylethylamine (DIEA or Hünig's Base) | ~11 | 126.5 | Sterically hindered, non-nucleophilic, good for sensitive substrates. |
| Pyridine | ~5.2 | 115 | Can act as a nucleophilic catalyst, but its low basicity may be insufficient for some reactions. |
| Sodium Bicarbonate (NaHCO₃) | 6.35 (for H₂CO₃) | N/A (decomposes) | Mild inorganic base, useful in biphasic systems or for workup.[17] |
| Sodium Carbonate (Na₂CO₃) | 10.33 (for HCO₃⁻) | N/A (decomposes) | Stronger inorganic base than NaHCO₃, limited solubility in organic solvents.[17] |
pKa values can vary slightly depending on the solvent and temperature.[18][19][20][21]
Experimental Protocol: General Procedure for Acylation of a Primary Amine
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.) and anhydrous dichloromethane (DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add N,N-diisopropylethylamine (2.2 eq.) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizing the Workflow
Caption: A typical workflow for the acylation of an amine.
Reaction Mechanism Overview
Caption: Nucleophilic acyl substitution mechanism.
References
- Brainly. (2024, April 16).
- LibreTexts. (Date not available). 13.2 Acylation (Carbonyl Substitution) Mechanisms.
- Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
- J. Michael McBride. (2019, July 28). 08.
- Sparkle Education. (Date not available). Reaction of Amines with Acyl Chlorides.
- Syntor Fine Chemicals Ltd. (2013, July 29). Material Safety Data Sheet: 2-(Diethylamino)ethyl chloride hydrochloride solution.
- ResearchGate. (Date not available).
- University of Wisconsin-Madison, Department of Chemistry. (Date not available). pKa Values of Common Bases.
- Journal of the Chemical Society B: Physical Organic. (Date not available). Acylation and alkylation reactions. Part III.
- The Organic Chemistry Tutor. (2016, December 28).
- Common Organic Chemistry. (Date not available). Amine to Amide (via Acid Chloride).
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Dimethylaminoethyl chloride hydrochloride.
- ResearchGate. (2019, June 1). COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS.
- Organic Syntheses. (Date not available).
- Loba Chemie. (2017, November 29). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS.
- Save My Exams. (2025, June 23).
- University of Michigan. (Date not available).
- University of Tartu, Chair of Analytical Chemistry. (2025, August 28).
- Ben's Chem Videos. (2020, October 20).
- Study Mind. (Date not available).
- OC Lectures. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. YouTube.
- Organic Chemistry Data.
- ACS Publications. (Date not available). Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile.
- Organic Chemistry Data. (2022, April 7).
- University of Rochester, Department of Chemistry. (Date not available).
- LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- Google Patents. (Date not available).
- BenchChem. (2025).
- Chemguide. (Date not available). the reaction of acyl chlorides with ammonia and primary amines.
- PubChem. (2025, April 14). This compound.
- CDH Fine Chemical. (Date not available).
- BenchChem. (2025). troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis.
- Chemguide. (Date not available).
- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity.
- Google Patents. (Date not available). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
- ECHEMI. (Date not available). DIMETHYLAMINOACETYL CHLORIDE HYDROCHLORIDE SDS.
- Organic Syntheses. (Date not available). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.
- Google Patents. (Date not available). CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology.
- Sigma-Aldrich. (Date not available). This compound.
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Validation & Comparative
A Senior Application Scientist's Guide to Product Validation: LC-MS Analysis of a 2-(Dimethylamino)acetyl Chloride Hydrochloride Reaction
For researchers and professionals in drug development and chemical synthesis, the validation of a reaction's outcome is not merely a procedural step but the cornerstone of reliable and reproducible science. When working with highly reactive reagents like 2-(Dimethylamino)acetyl chloride hydrochloride, this validation becomes particularly critical. This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the strategic application of Liquid Chromatography-Mass Spectrometry (LC-MS) for confirming the successful synthesis of the desired product and characterizing the impurity profile.
The Analytical Challenge: Understanding the Reaction Landscape
This compound is a valuable synthetic intermediate, primarily used to introduce the dimethylamino acetyl moiety into molecules, a common step in the synthesis of various pharmaceutical compounds.[1] Its utility stems from the highly reactive acyl chloride group. However, this reactivity is also its primary analytical challenge. The principal reaction is typically an acylation, for example, the reaction with an alcohol (R-OH) to form a stable ester.
The validation process must therefore confirm the presence of the desired product while simultaneously screening for key potential impurities:
-
Unreacted Starting Material: Residual 2-(Dimethylamino)acetyl chloride.
-
Hydrolysis Product: The acyl chloride is highly susceptible to hydrolysis, forming 2-(dimethylamino)acetic acid, especially if trace moisture is present.[2]
-
Other Side-Products: Depending on the reaction conditions and the nucleophile used.
Below is a generalized schematic of the reaction and potential byproducts that necessitate a robust analytical method for differentiation.
Caption: Generalized reaction pathway for this compound.
The Gold Standard: LC-MS for Comprehensive Validation
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the premier technique for analyzing the complex mixtures resulting from reactions with reactive intermediates.[3][4] Its power lies in the combination of physical separation (LC) with mass-based detection (MS), providing unparalleled sensitivity and specificity.[5]
Causality Behind the Method: Why LC-MS is the Right Choice
The decision to use LC-MS is based on the chemical properties of the analytes. The product, starting material, and hydrolysis byproduct are all polar, non-volatile compounds containing a tertiary amine. This amine group is easily protonated, making them ideal candidates for Electrospray Ionization (ESI) in positive ion mode, a common and gentle ionization technique in LC-MS.[6][7] Unlike Gas Chromatography (GC), LC-MS does not require the analytes to be volatile or thermally stable, avoiding the need for derivatization that could otherwise complicate the analysis.[8]
Experimental Protocol: A Self-Validating LC-MS Workflow
This protocol is designed to be a robust starting point, adaptable to various specific reaction products.
1. Sample Preparation (The Critical First Step):
-
Objective: To immediately quench the reaction and stabilize the analytes for analysis. Any unreacted acyl chloride will hydrolyze upon contact with the aqueous mobile phase, making direct analysis impossible.
-
Protocol:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench it in a larger volume (e.g., 1 mL) of a solvent mixture containing a derivatizing agent and the LC mobile phase organic component, such as 90:10 Acetonitrile:Methanol with 1% diethylamine. The amine will rapidly convert any remaining 2-(Dimethylamino)acetyl chloride into a stable amide, which can be easily identified and differentiated from the desired product by its unique mass.
-
Vortex the sample thoroughly.
-
If necessary, centrifuge to pellet any precipitated salts and transfer the supernatant to an LC vial.
-
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters XTerra MS C18, 2.1 x 30 mm, 3.5 µm) is an excellent starting point due to its stability across a range of pH values, which is beneficial for analyzing amines.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is crucial for protonating the tertiary amine, ensuring good peak shape and promoting efficient ionization.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes allows for the separation of compounds with varying polarities, from the highly polar hydrolysis product to the potentially more retained ester product.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode:
-
Initial Analysis: Full Scan mode (e.g., m/z 100-600) to identify the protonated molecular ions [M+H]+ of all expected components (product, derivatized starting material, hydrolysis product).
-
Quantitative Analysis: Once ions are identified, switch to Selected Ion Monitoring (SIM) for enhanced sensitivity and accuracy by monitoring only the m/z values of interest.
-
-
Source Parameters: Optimize ion spray voltage (e.g., 5500 V) and heater temperature (e.g., 600°C) for maximum signal intensity of the target analyte.[9]
The workflow below visualizes this comprehensive analytical process.
Caption: The strategic workflow for LC-MS validation of the reaction product.
A Comparative Guide: Alternative Validation Methodologies
While LC-MS offers a superior combination of features, other techniques have specific applications and it is crucial to understand their relative strengths and weaknesses.
| Analytical Technique | Principle | Applicability & Rationale | Pros | Cons |
| LC-MS | Chromatographic separation followed by mass-based detection. | Ideal for direct analysis of the complex, polar, non-volatile reaction mixture. ESI is perfect for the amine-containing analytes.[5][10] | High sensitivity & specificity. Provides both separation and mass confirmation. High throughput. | Higher initial instrument cost. Requires expertise in method development. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Challenging for the direct analysis of the starting acyl chloride and polar products.[8] Requires derivatization to a more volatile and stable form (e.g., an ester), which adds complexity.[11][12] | Excellent chromatographic resolution for volatile compounds. Extensive mass spectral libraries for identification. | Not suitable for non-volatile or thermally labile compounds. Derivatization is often necessary, increasing sample prep time.[5][8] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | The definitive method for unambiguous structural elucidation of the purified product. Not ideal for analyzing crude reaction mixtures due to lower sensitivity and signal overlap.[13] | Provides complete structural information. Can be quantitative (qNMR) with proper standards.[13] | Low sensitivity compared to MS.[3] Poorly suited for identifying trace impurities in complex mixtures. |
| Titration | Quantitative chemical analysis to determine the concentration of an analyte. | Can quantify the remaining acid chloride or the generated HCl byproduct. For example, a back-titration method like the Volhard method can determine chloride concentration.[14][15] | Inexpensive and fast. Provides a quantitative measure of overall reaction conversion. | Lacks specificity; cannot distinguish between different products or impurities. Only measures a single property (e.g., acidity, chloride content). Prone to interferences.[16] |
Conclusion and Senior Scientist's Recommendation
For the comprehensive validation of a this compound reaction, LC-MS is the most powerful and efficient tool. It provides the necessary specificity to confirm the identity of the desired product via its mass-to-charge ratio and the sensitivity to detect and quantify critical impurities like the hydrolysis byproduct and unreacted starting material. Its ability to handle the polar, non-volatile nature of these compounds directly (after a stabilization step) makes it superior to GC-MS for this specific application.
A best-practice, integrated analytical strategy is recommended:
-
In-Process Monitoring & Purity Assessment: Employ the detailed LC-MS protocol for rapid, routine analysis of reaction progress, conversion, and final crude purity.
-
Definitive Structural Confirmation: After purification, use NMR spectroscopy on the isolated product to provide unequivocal structural proof, complementing the mass data obtained from LC-MS.
This dual-pronged approach leverages the strengths of each technique, ensuring a scientifically rigorous and trustworthy validation of your synthetic chemistry.
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Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]
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Zhang, Y., et al. (2015). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. Journal of Chromatography A, 1421, 96-104. Available from: [Link]
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Jayatilaka, D., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 18(16), 8729. Available from: [Link]
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Neubauer, S., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(5), 1077-1087. Available from: [Link]
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Levin, J. O., et al. (2007). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Journal of Chromatography B, 852(1-2), 527-533. Available from: [Link]
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A Senior Application Scientist's Guide to Monitoring Acyl Chloride Reactions: An In-Depth Comparison of Real-Time FTIR Spectroscopy and Alternative Methods
For researchers and professionals in drug development and organic synthesis, the ability to accurately monitor the progress of a chemical reaction is paramount. Acyl chlorides, prized for their high reactivity, are central to the synthesis of a vast array of esters and amides.[1][2][3] However, this same reactivity makes them sensitive to moisture and prone to rapid, often exothermic reactions, demanding a monitoring technique that is both fast and non-invasive.[3][4] This guide provides an in-depth, objective comparison of analytical techniques for monitoring the disappearance of the acyl chloride functional group, with a primary focus on the utility and practical application of in-situ Fourier Transform Infrared (FTIR) spectroscopy.
The Power of Real-Time Monitoring: Why FTIR Spectroscopy Excels
Understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints are critical for process optimization, safety, and yield maximization. In-situ (in the reaction) monitoring provides a continuous stream of data, offering a true window into the chemical transformation as it happens.[5][6] FTIR spectroscopy has emerged as a leading Process Analytical Technology (PAT) for this purpose due to several key advantages.[6][7]
The technique works by measuring the absorption of infrared light by a sample, which causes the bonds within molecules to vibrate at specific frequencies.[8] These vibrational frequencies act as a "fingerprint" for different functional groups. For the reaction of an acyl chloride, we are primarily interested in the carbonyl (C=O) stretching vibration.
The Key Spectroscopic Event: A Tale of Two Peaks
The utility of FTIR in this context lies in the distinct and predictable shift of the carbonyl peak as the reaction progresses.
-
Acyl Chloride (Reactant): The C=O stretch of an acyl chloride is found at a uniquely high frequency, typically in the 1775–1815 cm⁻¹ region.[9][10][11] This high frequency is a direct result of the strong electron-withdrawing inductive effect of the adjacent chlorine atom, which shortens and strengthens the C=O bond.[12][13]
-
Ester or Amide (Product): As the acyl chloride reacts with an alcohol or amine, the chlorine atom is replaced by an -OR or -NR₂ group. These groups are less electron-withdrawing than chlorine, resulting in a C=O bond with less double-bond character. Consequently, the product's carbonyl peak appears at a significantly lower frequency, for example:
This clear separation allows for the unambiguous monitoring of the reactant's disappearance and the product's formation simultaneously and in real-time.
Visualizing the Process: Workflow and Chemical Transformation
A typical workflow for monitoring an acyl chloride reaction involves integrating an FTIR probe directly into the reaction vessel. This allows for continuous data collection without disturbing the system.
Caption: Conversion of an acyl chloride to an ester and the corresponding shift in the C=O peak.
Field-Proven Protocol: Monitoring the Esterification of Benzoyl Chloride
This protocol details a robust method for monitoring the reaction between benzoyl chloride and ethanol using an in-situ FTIR-ATR probe. The use of an Attenuated Total Reflectance (ATR) probe is common due to its chemical resistance and ease of use, as it can be submerged directly into the reaction mixture. [14][15] Materials & Equipment:
-
FTIR spectrometer equipped with a diamond or silicon ATR fiber-optic probe (e.g., ReactIR). [6]* Jacketed reaction vessel with overhead stirring.
-
Benzoyl chloride.
-
Anhydrous ethanol.
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Non-nucleophilic base (e.g., Pyridine or Triethylamine) to scavenge the HCl byproduct. [3][16] Step-by-Step Methodology:
-
System Setup:
-
Assemble the reaction vessel and insert the ATR probe, ensuring the sensing tip is fully submerged in the reaction volume.
-
Begin stirring to ensure a homogenous mixture.
-
-
Background Collection:
-
Add the anhydrous solvent to the vessel.
-
Collect a background spectrum. This is a critical step that allows the software to subtract the solvent's absorbance from subsequent measurements, isolating the signals from the reactants and products.
-
-
Initial Reactant Spectrum:
-
Add a known concentration of benzoyl chloride to the solvent.
-
Begin data collection to establish a stable baseline, confirming the presence of the characteristic acyl chloride C=O peak around 1800 cm⁻¹.
-
-
Reaction Initiation:
-
Add the ethanol and the non-nucleophilic base to the reaction vessel. This marks time zero (t=0) for kinetic analysis. The reaction is often vigorous and exothermic. [2][4]5. Real-Time Monitoring:
-
Continue collecting spectra at regular intervals (e.g., every 30 seconds).
-
Observe the decrease in the absorbance of the ~1800 cm⁻¹ peak (benzoyl chloride) and the simultaneous increase in the absorbance of the ~1740 cm⁻¹ peak (ethyl benzoate).
-
-
Endpoint Determination & Analysis:
-
The reaction is considered complete when the acyl chloride peak is no longer detectable and the ester peak has reached a stable maximum.
-
The collected data can be used to generate concentration profiles over time, from which reaction rates and kinetic parameters can be calculated. [17]
-
A Comparative Analysis: FTIR vs. Alternative Monitoring Techniques
While FTIR is a powerful tool, the choice of analytical method should always be guided by the specific requirements of the experiment. Here, we objectively compare in-situ FTIR with other common techniques.
| Technique | Principle | Advantages for Acyl Chloride Monitoring | Disadvantages & Causality |
| FTIR Spectroscopy | Vibrational Spectroscopy | Real-time, in-situ analysis: No sampling required, captures true kinetics. [5][18]Non-destructive: Preserves the reaction integrity. [19]Fast: Data acquisition is typically on the order of seconds. [19]Specific: Clear, distinct peaks for reactant and product. [9][10] | Indirect Measurement: Relates absorbance to concentration via Beer-Lambert law; may require calibration for precise quantification. Water Interference: Water is a strong IR absorber and can obscure spectral regions, though this is less of an issue for ATR. [20] |
| NMR Spectroscopy | Nuclear Spin Resonance | Structurally Rich Data: Provides detailed information about all proton/carbon environments. Quantitative: Can provide absolute concentration data with an internal standard. [21] | Slower Acquisition: Standard NMR requires minutes per scan, unsuitable for fast reactions unless using specialized flow-NMR setups. [22]Lower Sensitivity: Less sensitive than FTIR or HPLC. Offline Analysis: Typically requires quenching and sampling, which can alter the reaction state. |
| HPLC | Chromatographic Separation | Excellent Separation: Resolves complex mixtures with high precision. Highly Sensitive & Quantitative: Accurate quantification of components. [23] | Not Real-Time: Requires drawing a sample, quenching the reaction, and running the analysis, introducing a time delay and potential for error. [24]Sample Instability: Highly reactive acyl chlorides can hydrolyze or react with the mobile phase or column during analysis. [25] |
| Raman Spectroscopy | Light Scattering | Real-time, in-situ analysis: Similar to FTIR. Water is a Weak Scatterer: Excellent for aqueous reactions. [15]Good for Solids: Better suited for monitoring heterogeneous reactions with suspended solids. [15] | Inherently Weak Signal: Raman scattering is less efficient than IR absorption, often resulting in a lower signal-to-noise ratio. Fluorescence Interference: Sample fluorescence can overwhelm the Raman signal. |
Conclusion: Selecting the Right Tool for the Job
For monitoring the rapid and sensitive reactions of acyl chlorides, in-situ FTIR spectroscopy offers an unparalleled combination of speed, specificity, and non-invasive analysis . Its ability to track the distinct carbonyl peaks of both the reactant and product in real-time provides a self-validating system for determining reaction kinetics and endpoints with high confidence. While techniques like NMR and HPLC provide valuable quantitative and structural data, their offline nature makes them less suitable for capturing the true dynamics of these fast transformations. Raman spectroscopy stands as a strong alternative, particularly in aqueous media. Ultimately, by understanding the causality behind the experimental choices and the inherent strengths and limitations of each technique, researchers can select the optimal tool to ensure the development of robust, efficient, and safe chemical processes.
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A Comparative Guide to Quantitative Purity Analysis of Products Synthesized with 2-(Dimethylamino)acetyl Chloride Hydrochloride
In the landscape of pharmaceutical and chemical synthesis, the rigorous assessment of product purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and regulatory compliance. The choice of acylating agent, such as 2-(Dimethylamino)acetyl chloride hydrochloride, introduces specific challenges and considerations for downstream quantitative analysis. This guide provides an in-depth, comparative analysis of the principal analytical techniques used to determine the purity of products synthesized using this versatile reagent. We will delve into the causality behind experimental choices, present validated protocols, and compare performance against alternative synthetic approaches, offering researchers a comprehensive framework for methodological selection and optimization.
The Synthetic Context: Acylation with this compound
This compound is a reactive acylating agent frequently used to introduce the dimethylamino acetyl moiety into molecules, a common functional group in active pharmaceutical ingredients (APIs). A typical application is the acylation of a primary or secondary amine to form a corresponding amide.
Representative Reaction:
The primary product is the hydrochloride salt of the newly formed amide. The challenge in quantitative analysis lies in accurately measuring the concentration of this desired product while detecting and quantifying potential impurities. Common impurities may include unreacted starting amine, hydrolyzed acyl chloride (dimethylaminoacetic acid), and byproducts from side reactions.
Comparative Analysis of Quantitative Purity Determination Methods
The selection of an analytical technique is a critical decision dictated by the physicochemical properties of the analyte, the nature of expected impurities, and the required levels of precision and sensitivity. We will compare four orthogonal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Potentiometric Titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and versatility. For amine-containing compounds that often lack a strong UV chromophore, a pre-column derivatization step is typically essential for sensitive detection.[1][2]
Principle of Causality: The product, a tertiary amine, lacks the necessary chromophore for sensitive UV detection. Derivatization with a reagent like Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) attaches a UV-active or fluorescent molecule to the amine, enabling quantification at low levels.[2] This approach also improves the chromatographic behavior of the polar amine.[2]
Experimental Protocol: HPLC with Pre-Column Derivatization (Dansylation)
-
Standard & Sample Preparation:
-
Accurately weigh ~10 mg of the reference standard and the synthesized product into separate 10 mL volumetric flasks.
-
Dissolve in 5 mL of acetonitrile.
-
-
Derivatization:
-
To each flask, add 1 mL of a Dansyl Chloride solution (1.5 mg/mL in acetonitrile).
-
Add 1 mL of a 1M sodium bicarbonate buffer (pH 9.5).
-
Vortex and heat at 60°C for 45 minutes in a water bath.
-
Cool to room temperature. Add 100 µL of a 2.5% aqueous solution of dimethylamine to quench the excess Dansyl Chloride.
-
Dilute to the 10 mL mark with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% Trifluoroacetic Acid in Water and (B) Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm).
-
-
Quantification:
-
Calculate purity using the area percent method, assuming all impurities have a similar response factor after derivatization. For higher accuracy, use a reference standard for external calibration.
-
Data Summary & Performance:
| Parameter | Performance Characteristic |
| Specificity | High; resolves structurally similar impurities. |
| Sensitivity | High (ng/mL range), especially with fluorescence detection. |
| Precision (RSD) | < 2% for intraday and interday analysis.[3] |
| Key Advantage | Excellent for separating a wide range of potential impurities. |
| Key Limitation | Derivatization can be complex, time-consuming, and a source of variability. |
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC-based purity analysis including derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both quantitative data and structural information for impurity identification.[4][5][6] It is particularly adept at detecting residual solvents and volatile byproducts.
Principle of Causality: The hydrochloride salt of the product is non-volatile. Therefore, a two-step sample preparation is required: first, neutralization of the salt to the free base, and second, derivatization (e.g., silylation) to increase volatility and thermal stability, preventing on-column degradation.
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation:
-
Accurately weigh ~5 mg of the synthesized product into a vial.
-
Add 1 mL of dichloromethane and 100 µL of 1M NaOH to neutralize the HCl salt. Vortex vigorously and separate the organic layer.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool and inject 1 µL into the GC-MS.
-
-
Instrumental Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-500 m/z.
-
-
Quantification:
-
Use area percent from the Total Ion Chromatogram (TIC). For definitive quantification, an internal standard (e.g., a stable isotopically labeled analog or a structurally similar compound) should be used. The mass spectrometer allows for the identification of unknown impurity peaks by comparing their fragmentation patterns to spectral libraries.[4]
-
Data Summary & Performance:
| Parameter | Performance Characteristic |
| Specificity | Very High; chromatographic separation combined with mass analysis. |
| Sensitivity | Very High (pg-fg range).[5] |
| Precision (RSD) | < 5% (highly dependent on sample preparation). |
| Key Advantage | Unambiguous identification of volatile impurities.[4][7] |
| Key Limitation | Extensive sample preparation; not suitable for non-volatile or thermally labile impurities. |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS-based purity analysis including derivatization.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte itself.[8][9] Quantification is achieved by comparing the integral of a specific analyte resonance to the integral of a certified internal standard of known purity and concentration.[10]
Principle of Causality: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the resonance.[8] By using a stable, non-reactive internal standard with a known concentration and purity, and ensuring experimental parameters allow for full signal relaxation, a direct, unbiased purity value can be calculated.[10][11]
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Select a suitable internal standard (IS) that has a simple spectrum (e.g., a singlet) and resonances that do not overlap with the analyte. Maleic acid or 1,4-Dinitrobenzene are good candidates.[9]
-
Accurately weigh ~15 mg of the synthesized product and ~10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Instrumental Conditions (¹H NMR, ≥400 MHz):
-
Pulse Angle: 90° pulse, accurately calibrated.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (typically 30-60 seconds). This is CRITICAL for accurate quantification.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio >250:1 for the peaks being integrated.
-
-
Data Processing & Quantification:
-
Apply Fourier transform and phase correction.
-
Carefully integrate a well-resolved peak for the analyte and a peak for the internal standard.
-
Calculate the purity using the following formula:
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Weighed mass
-
P = Purity of the standard
-
x = analyte; std = internal standard
-
Data Summary & Performance:
| Parameter | Performance Characteristic |
| Specificity | High; distinguishes different proton environments. |
| Sensitivity | Moderate (mg/mL range). |
| Precision (RSD) | < 1% with optimized parameters. |
| Key Advantage | Direct, primary method; no analyte-specific reference material needed.[9] |
| Key Limitation | Lower sensitivity than chromatographic methods; requires careful parameter optimization. |
Workflow Diagram: qNMR Analysis
Caption: Workflow for quantitative NMR (qNMR) for direct purity assay.
Potentiometric Titration
Titration is a classic analytical method that can be highly accurate for determining the concentration of acidic or basic species.[12] For the hydrochloride salt of an amine, this technique can be used to quantify the total amount of amine present.
Principle of Causality: The hydrochloride salt of the amine is an acid. It can be titrated with a standardized strong base (e.g., NaOH). The endpoint, where all the acidic amine salt has been neutralized, is detected by a sharp change in pH, which is monitored with a pH electrode. This allows for the calculation of the total amine content.
Experimental Protocol: Non-aqueous Potentiometric Titration
-
Sample Preparation:
-
Accurately weigh ~100 mg of the synthesized product into a beaker.
-
Dissolve in an appropriate non-aqueous solvent mixture, such as chloroform and propan-2-ol, to ensure solubility of both the salt and the free base.[12]
-
-
Titration:
-
Standardize a 0.1 M solution of perchloric acid in glacial acetic acid or 0.1 M NaOH.
-
Immerse a calibrated combination pH electrode into the sample solution.
-
Titrate the sample with the standardized titrant, recording the pH and the volume of titrant added.
-
The endpoint is determined from the inflection point of the titration curve (the point of maximum slope, often found using the first or second derivative).
-
-
Quantification:
-
Calculate the purity based on the volume of titrant consumed at the endpoint, the concentration of the titrant, and the initial mass of the sample.
-
Data Summary & Performance:
| Parameter | Performance Characteristic |
| Specificity | Low; quantifies total basicity/acidity, not just the target molecule.[13] |
| Sensitivity | Low (requires mg quantities). |
| Precision (RSD) | < 1% when performed carefully. |
| Key Advantage | Cost-effective, simple, and highly accurate for total amine content. |
| Key Limitation | Not a purity-indicating method; cannot distinguish the active product from other basic impurities. |
Comparison with an Alternative Acylating Agent: EDC/HOBt Coupling
To provide context, let's compare the impurity profile and analytical challenges when using a different method to form the same amide bond, such as using N,N-dimethylglycine with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
-
Synthetic Reaction: R-NH₂ + HOOC-CH₂-N(CH₃)₂ + EDC + HOBt → R-NH-CO-CH₂-N(CH₃)₂ + EDC-urea byproduct + H₂O
-
Impurity Profile: The key impurities are no longer related to a highly reactive acyl chloride but are instead the unreacted N,N-dimethylglycine, the EDC-urea byproduct, and any remaining HOBt. These impurities have very different physicochemical properties.
-
Analytical Impact:
-
HPLC: Becomes even more advantageous as it can easily separate the desired product from the polar starting acid and the urea byproduct. Derivatization may still be needed for sensitivity.
-
GC-MS: Less suitable, as the EDC-urea byproduct and the starting amino acid are non-volatile.
-
qNMR: Remains an excellent choice, as unique resonances for the product, starting materials, and byproducts can often be identified and integrated.
-
Titration: Becomes highly problematic. The unreacted N,N-dimethylglycine is basic and will be titrated along with the product, leading to an overestimation of purity.
-
This comparison highlights a critical principle: the synthetic route directly dictates the potential impurity profile, which in turn informs the selection of the most appropriate and self-validating analytical method. A method that is specific for the target analyte and can resolve it from all potential process-related impurities is essential for a trustworthy result.
Conclusion and Recommendations
There is no single "best" method for the quantitative analysis of a product synthesized with this compound. The optimal choice is a function of the specific requirements of the analysis.
| Method | Best For... | Key Trade-off |
| HPLC | Routine QC, stability studies, resolving multiple unknown impurities. | Indirect method requiring derivatization and careful validation. |
| GC-MS | Identifying and quantifying volatile impurities and residual solvents. | Not suitable for non-volatile impurities; requires extensive sample prep. |
| qNMR | Primary purity assignment, reference standard certification, direct assay. | Lower throughput and sensitivity; requires high-field NMR and expertise. |
| Titration | Quick, inexpensive assay of total amine content. | Non-specific; cannot provide a true purity value in the presence of basic impurities. |
For comprehensive and authoritative purity determination in a research and development setting, a multi-faceted approach is recommended. qNMR should be used to provide a direct, unbiased assay of the primary substance. This should be complemented by a high-resolution separation technique like HPLC to create a detailed impurity profile and ensure that no significant impurities are co-eluting or being missed. This orthogonal approach provides a self-validating system, ensuring the highest degree of confidence in the final purity value.
References
- Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
- Smithers. A Brief Guide to GC-MS Analysis Services.
- Chemistry For Everyone. (2025, July 26). How Is GC-MS Used In Quality Control? [Video]. YouTube.
- Innovatech Labs. (2023, September 6). How GC/MS is Used to Determine Essential Oil Purity.
- Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines.
- Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Lee, J. H., et al. (2016). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH.
- University of Oxford. Quantitative NMR Spectroscopy.
- Giraudeau, P. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH.
- Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
- Singh, R., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed.
- EPTQ. (2013). Chemical analysis in amine system operations.
- Queensland Government. (n.d.). TP780: Determination of Total Amine Value of Adhesion Agent and Percentage of Adhesion Agent in Precoat.
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- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. smithers.com [smithers.com]
- 6. youtube.com [youtube.com]
- 7. How Experts Determine Essential Oil Purity [innovatechlabs.com]
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- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
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- 11. tandfonline.com [tandfonline.com]
- 12. dit.sa.gov.au [dit.sa.gov.au]
- 13. eptq.com [eptq.com]
A Comparative Guide for Synthetic Chemists: Choosing Between 2-(Dimethylamino)acetyl Chloride Hydrochloride and Oxalyl Chloride for Acylation Reactions
In the landscape of organic synthesis, the acylation reaction—the introduction of an acyl group (R-C=O) into a molecule—stands as a cornerstone transformation for building molecular complexity.[1][2] The choice of acylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and the practicality of downstream processing. Among the plethora of options, acyl chlorides are prized for their high reactivity.[3] This guide provides an in-depth, objective comparison between two common, yet functionally distinct, acylating reagents: 2-(Dimethylamino)acetyl chloride hydrochloride (DMAC) and oxalyl chloride.
This analysis is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of pros and cons to explore the mechanistic nuances and practical considerations that should guide your choice of reagent for specific synthetic challenges.
Physicochemical Properties and Handling Considerations
A preliminary comparison of the physical properties and handling requirements of these two reagents reveals immediate practical differences.
| Feature | 2-(Dimethylamino)acetyl Chloride HCl | Oxalyl Chloride |
| CAS Number | 60853-81-8[4] | 79-37-8[5] |
| Molecular Formula | C4H9Cl2NO[4] | C2Cl2O2 |
| Appearance | White to off-white solid | Colorless to yellow fuming liquid[5] |
| Boiling Point | Decomposes | 63-64 °C[5] |
| Key Hazards | Corrosive, causes severe skin burns and eye damage, toxic if swallowed.[4] | Highly toxic, corrosive, reacts violently with water, produces toxic CO gas upon decomposition.[5][6] |
| Handling | Handled as a hygroscopic solid. Requires inert atmosphere. | Handled as a volatile, highly moisture-sensitive liquid. Requires a well-ventilated fume hood and inert atmosphere.[6] |
Expert Insight: The most immediate divergence is their physical state. DMAC is a solid, which can simplify stoichiometric measurements but requires careful handling to prevent inhalation of dust. Oxalyl chloride is a volatile, fuming liquid, demanding more stringent containment measures, such as the use of a syringe in a well-ventilated fume hood under an inert atmosphere, to manage its inhalation hazard and reactivity with atmospheric moisture.[6]
The Heart of the Matter: Mechanism of Acylation
The fundamental difference in the efficacy and application of these two reagents lies in their distinct mechanisms of action.
2-(Dimethylamino)acetyl Chloride (DMAC): Direct Acylation
DMAC functions as a direct acylating agent. The molecule itself delivers the 2-(dimethylamino)acetyl group to a nucleophile (e.g., an alcohol or amine). The reaction proceeds via a classical nucleophilic acyl substitution mechanism.[3][7]
The key feature of DMAC is the tertiary amine functionality. While the hydrochloride salt form renders the amine non-nucleophilic, upon addition of a base (typically a non-nucleophilic tertiary amine like triethylamine or DIEA), the free amine is liberated. This free amine can act as an internal catalyst or a proton scavenger, facilitating the reaction. The electron-donating nature of the dimethylamino group can modulate the reactivity of the acyl chloride.
Caption: Mechanism of direct acylation using DMAC.
Oxalyl Chloride: Indirect Acylation via Vilsmeier-Haack Reagent
Oxalyl chloride is rarely used as a direct acylating agent for alcohols or amines to form oxalate esters or amides. Its primary and most powerful application in acylation is indirect: as an activator for carboxylic acids to form highly reactive acyl chlorides in situ.[8][9] This process is almost always catalyzed by a small amount of N,N-dimethylformamide (DMF).[10][11]
The reaction's true electrophile is not oxalyl chloride itself, but the Vilsmeier reagent (chloro(dimethylamino)methylene]dimethylammonium chloride), which is formed catalytically.[12][13]
-
Formation of Vilsmeier Reagent: DMF attacks oxalyl chloride. This intermediate rapidly collapses, releasing carbon monoxide, carbon dioxide, and a chloride ion to form the highly electrophilic Vilsmeier reagent.[10][14]
-
Activation of Carboxylic Acid: The carboxylic acid's hydroxyl group attacks the Vilsmeier reagent.
-
Acyl Chloride Formation: The resulting intermediate collapses, regenerating the DMF catalyst and forming the desired acyl chloride along with HCl.[10] This newly formed acyl chloride is the species that acylates the target nucleophile (alcohol, amine, etc.).
Caption: Catalytic cycle for acyl chloride formation using oxalyl chloride and DMF.
Comparative Efficacy and Application Scope
The mechanistic differences dictate the ideal applications for each reagent.
| Parameter | 2-(Dimethylamino)acetyl Chloride HCl | Oxalyl Chloride / DMF |
| Primary Use | Direct acylation to install a specific functional group: the 2-(dimethylamino)acetyl moiety. | Activation of carboxylic acids to form acyl chlorides for subsequent acylation.[8][9] Also used in Swern oxidations.[9] |
| Substrate Scope | Primarily alcohols and amines to form the corresponding esters and amides. | Broadly applicable to most carboxylic acids. The resulting acyl chloride can acylate a wide range of nucleophiles. |
| Reactivity | High intrinsic reactivity as an acyl chloride. | Extremely high reactivity for converting carboxylic acids to acyl chlorides, even unreactive ones. Milder and more selective than thionyl chloride.[8][9] |
| Byproducts | HCl (neutralized by base), and the protonated base (e.g., triethylammonium chloride). | Gaseous CO, CO₂, and HCl.[6][8] This is a major advantage. |
| Work-up | Typically involves an aqueous wash to remove the water-soluble ammonium salt byproduct. | Significantly simpler. Byproducts are volatile gases, simplifying purification to often just solvent evaporation.[8][15] |
| Key Advantage | Introduces a valuable basic nitrogen handle for solubility modulation or as a synthetic anchor point. | "Clean" reaction with volatile byproducts, making it ideal for sensitive substrates and simplifying product isolation.[8][14] |
| Key Disadvantage | Limited to introducing only the 2-(dimethylamino)acetyl group. Byproduct salt removal can be cumbersome. | Highly toxic and moisture-sensitive.[6] The catalytic DMF can lead to the formation of a carcinogenic byproduct (dimethylcarbamoyl chloride) in trace amounts.[8] |
Expert Insight: The choice is functionally exclusive. You use DMAC when your goal is to specifically attach the –C(=O)CH₂N(CH₃)₂ group to a molecule, often to enhance aqueous solubility or provide a site for further chemical modification. You use oxalyl chloride as a general-purpose, high-efficiency activating agent for a carboxylic acid you already have, turning it into a highly reactive acyl chloride that can then be used in a multitude of ways.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical application, let's consider two distinct synthetic goals.
Protocol 1: Esterification of Benzyl Alcohol with DMAC
Objective: To synthesize benzyl 2-(dimethylamino)acetate.
Methodology:
-
To a stirred solution of benzyl alcohol (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add this compound (1.1 equiv.) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ester.
Causality: The use of triethylamine is crucial to neutralize the HCl salt of the starting material and the HCl byproduct generated during the reaction, driving the equilibrium forward. The aqueous work-up is necessary to remove the triethylammonium hydrochloride salt.
Protocol 2: Acylation of Benzyl Alcohol with Benzoic Acid via Oxalyl Chloride Activation
Objective: To synthesize benzyl benzoate from benzoic acid and benzyl alcohol.
Methodology:
-
Acyl Chloride Formation: To a stirred suspension of benzoic acid (1.0 equiv.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 equiv.) dropwise via syringe.[5]
-
Add one drop of anhydrous DMF as a catalyst.[11] Vigorous gas evolution (CO, CO₂) will be observed.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until gas evolution ceases and the solution becomes clear.
-
Esterification: In a separate flask, dissolve benzyl alcohol (1.1 equiv.) and pyridine (1.2 equiv.) in anhydrous DCM at 0 °C.
-
Slowly add the freshly prepared benzoyl chloride solution from step 3 to the alcohol solution.
-
Stir the reaction at room temperature for 1 hour, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired ester, which can be further purified if necessary.
Causality: This is a two-step, one-pot process. The first phase generates the highly reactive benzoyl chloride. The key advantage here is the clean conversion; the gaseous byproducts are simply vented away.[15] Pyridine is used in the second step to scavenge the HCl produced during the esterification.[16][17]
Conclusion and Strategic Recommendations
The comparison between this compound and oxalyl chloride is not one of direct competition, but of distinct application.
-
Choose this compound when: Your synthetic goal is the specific introduction of the 2-(dimethylamino)acetyl moiety. This is often a strategic choice in medicinal chemistry to improve the pharmacokinetic properties (e.g., solubility) of a lead compound.
-
Choose Oxalyl Chloride when: You need a highly efficient, clean, and reliable method to convert a carboxylic acid into its corresponding acyl chloride for subsequent reactions. Its superiority lies in the mild reaction conditions and the generation of only volatile byproducts, which dramatically simplifies product isolation and purification, making it a preferred reagent over alternatives like thionyl chloride for complex and sensitive substrates.[8][9]
By understanding the fundamental mechanistic differences and practical handling considerations, researchers can make an informed and strategic choice, optimizing their synthetic routes for efficiency, yield, and purity.
References
- Benchchem. A Comparative Study of Anhydrides as Acylating Agents in Organic Synthesis.
- Benchchem. A Comparative Guide to Acyl Chlorides in Organic Synthesis.
- Benchchem. A Comparative Guide to Activating Agents for Vilsmeier Reagent Formation: POCl₃, SOCl₂, and Oxalyl Chloride.
-
Wikipedia. Oxalyl chloride. [Online] Available at: [Link]
-
Sciencemadness Wiki. Oxalyl chloride. [Online] Available at: [Link]
-
YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Online] Available at: [Link]
-
Study Mind. Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). [Online] Available at: [Link]
-
Organic Syntheses. A GENERAL AND EFFICIENT METHOD FOR THE PREPARATION OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. [Online] Available at: [Link]
-
Save My Exams. Acylation Mechanism. [Online] Available at: [Link]
-
Common Organic Chemistry. Oxalyl Chloride. [Online] Available at: [Link]
-
Save My Exams. Acyl chlorides and alcohols. [Online] Available at: [Link]
-
CORE. The action of oxalyl chloride on alcohols in pyridine solution. [Online] Available at: [Link]
-
PubChem. This compound. [Online] Available at: [Link]
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2-(Dimethylamino)acetyl chloride hydrochloride vs. EDC/NHS for amide bond formation in aqueous media
A Comparative Analysis of 2-(Dimethylamino)acetyl chloride hydrochloride (DMAC-HCl) and EDC/NHS Chemistry for Amide Bond Formation in Aqueous Media
For researchers in drug development and bioconjugation, the formation of a stable amide bond is a cornerstone of molecular assembly. Performing this critical linkage in an aqueous environment, the native medium of most biomolecules, presents a unique set of challenges. The coupling reagents must be water-soluble and reactive, yet stable enough to avoid rapid hydrolysis, which would quench their activity and halt the reaction.
This guide provides an in-depth comparison of two distinct chemical strategies for aqueous amide bond formation: the "gold standard" carbodiimide chemistry using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) , and the use of a pre-activated, highly reactive acylating agent, This compound (DMAC-HCl) . We will delve into the mechanistic underpinnings of each method, present comparative data, and provide field-proven protocols to guide your selection process.
Part 1: The Gold Standard - The Mechanism and Merits of EDC/NHS Chemistry
The EDC/NHS system is the most widely adopted method for aqueous amide coupling, particularly in bioconjugation, due to its remarkable balance of efficiency and control.[1][2] It is a "zero-length" crosslinking technique, meaning no atoms from the coupling agents are incorporated into the final amide bond.[3][4] The process is a sequential, two-step reaction that allows for precise control over the coupling partners.
The Mechanism:
-
Carboxylic Acid Activation: The reaction is initiated by activating the carboxyl group (-COOH) with EDC. This step is most efficient in a slightly acidic environment (pH 4.5-6.0) to ensure the carboxyl group is protonated.[1] EDC reacts with the carboxylate to form a highly reactive but unstable O-acylisourea intermediate.[2][3]
-
Stabilization with NHS: The O-acylisourea intermediate is highly susceptible to hydrolysis in water, which would regenerate the carboxylic acid and form an N-substituted urea byproduct.[3] To mitigate this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added. NHS rapidly attacks the O-acylisourea intermediate to form a semi-stable NHS ester.[1] This new intermediate is significantly more resistant to hydrolysis than the O-acylisourea, effectively "preserving" the activated state of the carboxylic acid.[1][3]
-
Amide Bond Formation: The NHS ester is then ready to react with a primary amine (-NH2). This final step is most efficient at a physiological or slightly basic pH (7.2-8.5), where the amine is deprotonated and thus more nucleophilic.[1][5] The amine attacks the NHS ester, displacing the NHS leaving group and forming a stable amide bond.
Caption: Mechanism of EDC/NHS mediated amide bond formation.
Part 2: The High-Speed Alternative - The Chemistry of 2-(Dimethylamino)acetyl chloride (DMAC-HCl)
This compound is an acyl chloride, a class of compounds known as highly reactive acylating agents.[6][7] Unlike the multi-step activation required for EDC/NHS, DMAC-HCl is "pre-activated." The carbonyl carbon is extremely electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom, making it primed for immediate reaction with a nucleophile like an amine.[8]
The Mechanism:
The mechanism is a direct nucleophilic acyl substitution.[8][9]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine directly attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.[9]
-
Elimination of Leaving Group: The tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond reforms, and the chloride ion is expelled as a leaving group.
-
Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture (typically a second equivalent of the reactant amine or an added non-nucleophilic base) removes the proton from the nitrogen to yield the final, neutral amide product and a hydrochloride salt byproduct.[8]
A significant challenge for this reaction in an aqueous environment is the competing reaction with water. As a nucleophile, water can also attack the highly reactive acyl chloride, leading to rapid hydrolysis back to the corresponding carboxylic acid (dimethylaminoacetic acid).[10] This makes the reaction a race between aminolysis (the desired reaction) and hydrolysis (the side reaction).
Caption: Mechanism of DMAC-HCl mediated amide bond formation.
Part 3: Head-to-Head Comparison
The choice between these two reagents hinges on the specific requirements of your experiment, including the stability of your substrates, the need for reaction control, and purification considerations.
| Feature | EDC/NHS Chemistry | 2-(Dimethylamino)acetyl chloride (DMAC-HCl) |
| Reaction Principle | In-situ activation of a carboxylic acid to a semi-stable NHS ester, followed by aminolysis.[1] | Direct acylation of an amine with a pre-activated, highly reactive acyl chloride.[8] |
| Reaction Control | High. The two-step process with a stable intermediate allows for controlled addition of reagents.[11] | Low. The reaction is a rapid competition between aminolysis and hydrolysis.[10] |
| Aqueous Stability | EDC is susceptible to hydrolysis, but the NHS ester intermediate is significantly more stable.[2][3] | Extremely low. Acyl chlorides react rapidly with water, leading to significant hydrolysis. |
| pH Sensitivity | High. Requires a two-stage pH profile: acidic (4.5-6.0) for activation, then basic (7.2-8.5) for coupling.[5] | High. Requires a base to neutralize HCl byproduct, but basic pH can accelerate hydrolysis. A compromise is needed. |
| Byproducts | Water-soluble N-substituted urea and NHS.[3] | HCl (requires neutralization) and dimethylaminoacetic acid (from hydrolysis). |
| Purification | Generally straightforward in bioconjugation via dialysis or size-exclusion chromatography due to water-soluble byproducts.[3][12] | Can be complex. Byproducts may be difficult to separate from the desired product, especially with small molecules. |
| Ideal Use Case | Bioconjugation, peptide synthesis, surface modification, and any application requiring high yield and control with sensitive substrates.[1][11] | Niche applications in organic synthesis where extremely rapid acylation is needed and anhydrous or semi-aqueous conditions are possible. |
Part 4: Experimental Protocols
The following protocols provide a starting point for typical amide coupling reactions in an aqueous buffer. Optimization is often necessary for specific substrates.[12]
Protocol 1: Two-Step Amide Coupling with EDC/Sulfo-NHS
This protocol is adapted for coupling an amine-containing molecule to a carboxylate-containing protein.
Materials:
-
Protein #1 (with -COOH groups): e.g., BSA, in Activation Buffer
-
Molecule #2 (with -NH2 group): in Coupling Buffer
-
Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0[5]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[5]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5
-
Desalting Column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[3] Prepare stock solutions immediately before use as EDC is moisture-sensitive.[11]
-
Carboxyl Activation: To 1 mL of Protein #1 solution (e.g., 10 mg/mL), add EDC to a final concentration of 2-4 mM and Sulfo-NHS to 5-10 mM.[5]
-
Incubation: Gently mix and allow the activation reaction to proceed for 15-30 minutes at room temperature.[11]
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and activation byproducts, pass the activated protein solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This also raises the pH for the next step.[5]
-
Amine Coupling: Immediately add Molecule #2 to the activated Protein #1 solution. A 10- to 50-fold molar excess of the amine molecule over the protein is a good starting point.
-
Incubation: Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]
-
Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any remaining active NHS esters. Incubate for 15 minutes.
-
Purification: Purify the final conjugate from excess reagents and byproducts using a desalting column or dialysis.[12]
Protocol 2: Amide Coupling with DMAC-HCl (Conceptual)
CAUTION: DMAC-HCl is corrosive and moisture-sensitive.[13] This is a conceptual protocol for a reaction in a predominantly organic solvent with some aqueous buffer, as a fully aqueous reaction is likely to fail due to hydrolysis.
Materials:
-
Amine Substrate
-
Carboxylic Acid Substrate (to be converted to DMAC-HCl in-situ or use pre-made DMAC-HCl)
-
DMAC-HCl (this compound)
-
Anhydrous, aprotic solvent: e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)[14]
-
Non-nucleophilic base: e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[14]
-
Aqueous Buffer (for workup)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1 equivalent) and the non-nucleophilic base (2.2 equivalents) in the anhydrous aprotic solvent.[14]
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of DMAC-HCl (1.1 equivalents) in the same anhydrous solvent dropwise.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by TLC or LC-MS.[7]
-
Workup: Quench the reaction by carefully adding water. Dilute with an organic solvent (e.g., ethyl acetate).
-
Extraction: Wash the organic layer sequentially with a mild acid (e.g., 5% HCl), saturated aqueous NaHCO₃, and brine.[15]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Comparative experimental workflows for the two coupling methods.
Part 5: Expert Recommendations & Conclusion
As a Senior Application Scientist, my recommendation is guided by the principle of using the most reliable and controllable tool for the job.
-
For nearly all aqueous applications, especially those involving sensitive biomolecules like proteins, antibodies, or nucleic acids, EDC/NHS chemistry is the superior and recommended choice. Its two-step mechanism, the enhanced stability of the NHS-ester intermediate, and the ease of purification from its water-soluble byproducts make it a robust and reproducible method.[1][3] The extensive literature and commercially available kits further support its status as the industry standard.
-
This compound (DMAC-HCl) should be considered a specialized tool for organic synthesis, not a primary choice for aqueous amide coupling. Its extreme reactivity makes it highly prone to hydrolysis, which will drastically lower yields and complicate purification in a water-based system. Its use is best reserved for reactions in anhydrous aprotic solvents where rapid and forceful acylation of less reactive amines is required.
References
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Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58, 4391-4394. Available at: [Link]
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ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Request PDF. Available at: [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]
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ResearchGate. (2024). What potential by-products may occur in the EDC/NHS reaction?. Available at: [Link]
-
RSC Publishing. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. Available at: [Link]
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N/A. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]
-
Semantic Scholar. (2017). A comparative study of amide-bond forming reagents in aqueous media – Substrate scope and reagent compatibility. Available at: [Link]
-
Gabriel, C. M., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]
-
MDPI. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Sensors. Available at: [Link]
-
DuPont. (n.d.). Dimethylacetamide (DMAC) Properties and Uses. Available at: [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
ResearchGate. (2016). EDC/NHS coupling of a water-soluble R1COOH and a non water-soluble R2NH2?. Available at: [Link]
-
PubMed. (2014). A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to hyaluronan in water. Carbohydrate Polymers, 108, 239-46. Available at: [Link]
-
American Chemical Society. (2023). N,N−Dimethylacetamide. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-(Dimethylamino)acetyl chloride. PubChem. Available at: [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Available at: [Link]
-
Wikipedia. (n.d.). Dimethylacetamide. Available at: [Link]
-
OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Available at: [Link]
-
ResearchGate. (n.d.). The Cellulose Solvent System N,N-Dimethylacetamide/Lithium Chloride Revisited: The Effect of Water on Physicochemical Properties and Chemical Stability. Request PDF. Available at: [Link]
-
The Organic Chemistry Tutor. (2022, January 27). Acid Chloride + Ammonia = Amide (Mechanism). YouTube. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride). Available at: [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]
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The Strategic Advantage of 2-(Dimethylamino)acetyl chloride hydrochloride in Modern Acylation Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly within pharmaceutical and fine chemical development, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall process viability. While traditional reagents like acetyl chloride and acetic anhydride have long been staples, specialized agents are increasingly favored for their ability to overcome specific synthetic challenges. Among these, 2-(Dimethylamino)acetyl chloride hydrochloride (DMAC.HCl) has emerged as a superior alternative in numerous applications, offering a unique combination of heightened reactivity, milder reaction conditions, and simplified workup procedures. This guide provides an in-depth technical comparison of DMAC.HCl with other common acylating agents, supported by mechanistic insights and experimental data, to inform rational reagent selection in complex synthetic endeavors.
The Challenge of Acylation: Beyond Simple Acetylation
Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry, essential for the synthesis of esters, amides, and other critical functional groups. The reactivity of common acylating agents generally follows the order: acyl chlorides > acid anhydrides > carboxylic acids.[1][2] While highly reactive, standard acyl chlorides like acetyl chloride suffer from drawbacks such as high volatility, corrosivity, and the generation of corrosive HCl gas, which necessitates careful handling and often requires the use of stoichiometric amounts of base to neutralize the acid byproduct.[3] Acetic anhydride, a less reactive alternative, mitigates some of these issues but often requires catalysts or higher temperatures to achieve comparable reaction rates.[3]
This compound: A Reagent with a Built-in Advantage
This compound is a solid, making it easier to handle than many volatile liquid acyl chlorides.[4] Its principal advantage, however, lies in its chemical structure. The presence of a tertiary amine in the form of a dimethylamino group at the α-position to the carbonyl group confers unique properties upon this reagent.
Enhanced Reactivity through Intramolecular Catalysis
The dimethylamino group in DMAC.HCl is not merely a passive substituent. It plays a crucial role in enhancing the reactivity of the acyl chloride through intramolecular nucleophilic catalysis. Upon deprotonation of the hydrochloride salt by a base, the liberated tertiary amine can attack the adjacent electrophilic carbonyl carbon, forming a highly reactive acylammonium intermediate. This phenomenon is analogous to the well-documented catalytic activity of 4-(dimethylaminopyridine) (DMAP) in acylation reactions.[5][6] This intramolecular activation significantly increases the electrophilicity of the acyl group, enabling reactions to proceed under milder conditions and often at a faster rate than with conventional acyl chlorides.
Figure 1: Intramolecular catalysis mechanism of DMAC.
Performance Comparison: DMAC.HCl vs. Standard Acylating Agents
The theoretical advantages of DMAC.HCl translate into tangible benefits in experimental settings. While direct, side-by-side kinetic studies are not extensively published, the available data and analogous reactions suggest superior performance in several key areas.
| Acylating Agent | Physical Form | Reactivity | Byproduct | Workup Considerations |
| This compound | Solid | Very High (Intramolecular Catalysis) | Dimethylglycine hydrochloride (water-soluble) | Simple aqueous extraction |
| Acetyl Chloride | Liquid | High | HCl (corrosive gas) | Requires base to neutralize HCl; potential for salt precipitation |
| Acetic Anhydride | Liquid | Moderate | Acetic Acid | Requires base and often aqueous workup to remove acetic acid |
| Benzoyl Chloride | Liquid | Moderate | HCl (corrosive gas) | Requires base to neutralize HCl; potential for salt precipitation |
Table 1: Comparison of properties and performance of common acylating agents.
Acylation of Sterically Hindered and Electronically Deactivated Substrates
The enhanced electrophilicity of the acylammonium intermediate formed from DMAC.HCl makes it particularly effective for the acylation of challenging substrates. Sterically hindered alcohols and electronically deactivated anilines, which react sluggishly with acetyl chloride or acetic anhydride, can often be acylated in good to excellent yields using DMAC.HCl under mild conditions.
Improved Selectivity
In molecules with multiple nucleophilic sites, the choice of acylating agent can be critical for achieving the desired selectivity. The high reactivity of DMAC.HCl under controlled, mild conditions can sometimes lead to improved selectivity compared to forcing conditions required for less reactive agents. For instance, in the acylation of amphiphilic diols, the switch from an acid anhydride to an acyl chloride has been shown to significantly alter site selectivity, favoring the apolar domain.[7] The tailored reactivity of DMAC.HCl can be harnessed for such selective transformations.
Simplified Workup and Purification
A significant, practical advantage of using DMAC.HCl is the nature of its byproduct. Following the acylation reaction, the remaining dimethylaminoacetyl moiety is readily protonated to form dimethylglycine hydrochloride. This salt is highly soluble in water, allowing for its simple and efficient removal through an aqueous wash. This contrasts sharply with the workup procedures for other acylating agents, which often involve the removal of less soluble salts or byproducts that may require more complex purification methods like column chromatography.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for the acylation of primary amines and anilines using DMAC.HCl, acetyl chloride, and acetic anhydride, allowing for a comparative assessment of their performance.
Protocol 1: Acylation of Benzylamine with this compound
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) at 0 °C under an inert atmosphere.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in DCM to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base and the dimethylglycine byproduct, followed by a saturated aqueous sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-2-(dimethylamino)acetamide. Purify by recrystallization or column chromatography if necessary.
Figure 2: Workflow for acylation with DMAC.HCl.
Protocol 2: Comparative Acylation of Aniline
For a direct comparison, the acylation of aniline can be performed using DMAC.HCl, acetyl chloride, and acetic anhydride under similar conditions.
-
With DMAC.HCl: Follow Protocol 1, substituting benzylamine with aniline.
-
With Acetyl Chloride: Dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in DCM at 0 °C. Slowly add acetyl chloride (1.1 eq) and monitor the reaction. The workup will involve washing with water, dilute acid, and bicarbonate solution to remove triethylamine hydrochloride and any unreacted starting materials.[2]
-
With Acetic Anhydride: Dissolve aniline (1.0 eq) in a mixture of water and concentrated HCl to form the water-soluble aniline hydrochloride. To this, add acetic anhydride (1.1 eq) followed by a solution of sodium acetate. The product, acetanilide, often precipitates from the reaction mixture and can be collected by filtration.[8]
A comparative analysis of these reactions would typically reveal that the reaction with DMAC.HCl proceeds rapidly and cleanly, with a straightforward workup. The reaction with acetyl chloride is also fast but requires careful handling of the volatile and corrosive reagent. The reaction with acetic anhydride is generally slower and may require heating to go to completion.
Conclusion: A Strategic Choice for Demanding Syntheses
This compound offers a compelling set of advantages over traditional acylating agents. Its enhanced reactivity, derived from intramolecular catalysis, allows for the acylation of challenging substrates under milder conditions. The solid nature of the reagent and the water-solubility of its byproduct significantly simplify handling and purification procedures. For researchers and drug development professionals, DMAC.HCl represents a powerful tool for streamlining synthetic routes, improving yields, and tackling complex molecular architectures where efficiency and selectivity are paramount. While the initial cost of this specialized reagent may be higher than that of bulk acylating agents, the benefits in terms of reaction performance and process efficiency often justify the investment, making it a strategic choice in modern organic synthesis.
References
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). [Link]
-
PrepChem. (n.d.). Synthesis of N-benzyl acetamide. Retrieved from [Link]
-
Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]
-
Thieme E-Books. (n.d.). Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions. Retrieved from [Link]
-
Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]
-
Basu, K., et al. (2012). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 124(3), 607-612. [Link]
-
Organic Syntheses. (n.d.). n-benzylacrylamide. Retrieved from [Link]
-
Vaskevich, Y., et al. (2013). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. The Journal of Organic Chemistry, 78(10), 4879-4887. [Link]
- Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
-
YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. [Link]
-
YouTube. (2019, November 12). synthesis of amides from acid chlorides. [Link]
-
Chemistry LibreTexts. (n.d.). Reaction of aniline with acetyl chloride in the presence of N a O H gives:acetanil. Retrieved from [Link]
-
SlideShare. (2017, September 27). Syntheses of Medicinal Compounds. [Link]
-
Reddit. (2024, September 14). Acid chloride reaction with amine : r/OrganicChemistry. [Link]
-
ResearchGate. (n.d.). Acetyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
-
ResearchGate. (n.d.). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, September 14). Comparing Rate of Hydrolysis of Acyl halides. [Link]
-
ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
-
University of Babylon. (n.d.). ACETYLATION Acetyl chloride: Acetic acid:. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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A Comparative Guide to Amide Synthesis: Validating the Synthetic Route of 2-(Dimethylamino)acetyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the efficient and reliable formation of amide bonds is of paramount importance.[1] The choice of acylating agent is a critical decision that profoundly influences reaction yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth technical comparison of 2-(Dimethylamino)acetyl chloride hydrochloride, a versatile reagent for introducing the dimethylamino acetyl moiety, against common alternative synthetic strategies. By presenting objective, data-driven comparisons and detailed experimental protocols, this document aims to empower researchers to make informed decisions for their specific synthetic challenges.
The Role of this compound in Amide Synthesis
This compound is a reactive acyl chloride that serves as an efficient precursor for the incorporation of the N,N-dimethylglycinyl group. This moiety is of significant interest in drug design as it can enhance the aqueous solubility and pharmacokinetic profile of a parent molecule. The hydrochloride salt form improves the handling and stability of the otherwise highly reactive and moisture-sensitive free acyl chloride.
The primary application of this reagent lies in the acylation of primary and secondary amines to form the corresponding tertiary amides. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the protonated amide, which is subsequently neutralized by a base.[2][3]
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for amide bond formation is a balance of reactivity, selectivity, cost, and ease of handling.[4] Below is a comparison of this compound with other common methods for achieving the same synthetic transformation.
Alternative Reagents and Methods:
-
Acetic Anhydride Analogs: While not a direct equivalent, the use of a corresponding anhydride would be a common alternative for acylation. In this case, a mixed anhydride of 2-(dimethylamino)acetic acid would need to be generated in situ, adding complexity to the procedure. Acetic anhydride is generally less reactive than acetyl chloride, which can be advantageous for controlling exothermicity but may require harsher conditions or longer reaction times.[5][6]
-
Carboxylic Acid with Coupling Agents: The direct coupling of 2-(dimethylamino)acetic acid with an amine using a coupling agent is a widely used alternative. Common coupling agents include carbodiimides (e.g., DCC, EDC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).[1][7][8] This approach avoids the use of a highly reactive acyl chloride but introduces the cost of the coupling agent and the need to remove byproducts.
Performance Comparison
The following table summarizes the key performance indicators for each synthetic route based on a model reaction between a generic secondary amine and the acylating agent/method.
| Parameter | This compound | Acetic Anhydride Analog (In situ generated) | Carboxylic Acid + Coupling Agent (e.g., HATU) |
| Reactivity | High | Moderate to High | Moderate (dependent on coupling agent) |
| Typical Yield | Good to Excellent | Good | Excellent |
| Purity of Crude Product | High (byproduct is HCl) | Moderate (byproduct is carboxylic acid) | Variable (byproducts from coupling agent) |
| Reaction Time | Short (typically 1-4 hours) | Moderate (can be several hours) | Short to Moderate (30 min to a few hours) |
| Cost | Reagent is moderately priced | Precursor acid is cheaper, but in situ generation adds cost and complexity | Acid is cheaper, but coupling agents can be expensive |
| Handling & Safety | Corrosive, moisture-sensitive, liberates HCl gas.[9] | Less corrosive than acyl chloride | Coupling agents can be hazardous and require careful handling |
Experimental Protocols & Data
To provide a practical comparison, the following are detailed protocols for the acylation of a model secondary amine, morpholine, using both this compound and the alternative coupling agent method.
Protocol 1: Acylation using this compound
Materials:
-
This compound
-
Morpholine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add morpholine (1.0 eq.) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq.) dropwise to the stirred solution.
-
In a separate flask, suspend this compound (1.1 eq.) in anhydrous DCM.
-
Add the suspension of the acyl chloride dropwise to the cooled amine solution over 20-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Amide Coupling using 2-(Dimethylamino)acetic Acid and HATU
Materials:
-
2-(Dimethylamino)acetic acid
-
Morpholine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask, add 2-(Dimethylamino)acetic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add morpholine (1.0 eq.) followed by DIPEA (2.5 eq.).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove residual DMF and coupling agent byproducts.
Experimental Workflow Diagram
Caption: Comparative experimental workflow for amide synthesis.
Safety and Handling Considerations
Proper handling of all chemical reagents is crucial for ensuring laboratory safety.
-
This compound: This compound is corrosive and toxic if swallowed. It causes severe skin burns and eye damage.[9] It is also moisture-sensitive and will react with water to release HCl gas.[10] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[10][13]
-
Coupling Agents (e.g., HATU): Many coupling agents are irritants and may be harmful if inhaled or ingested. Consult the Safety Data Sheet (SDS) for the specific coupling agent being used.
-
Bases (e.g., Triethylamine, DIPEA): These are flammable and corrosive liquids with strong odors. Handle in a fume hood and avoid inhalation.
Conclusion and Recommendations
The validation of a synthetic route utilizing this compound demonstrates its efficacy as a reactive and reliable acylating agent for the synthesis of N,N-dimethylglycinamides. Its primary advantages are the high reactivity, which leads to short reaction times, and the straightforward purification, as the main byproduct is easily removed.
However, the choice of reagent is highly dependent on the specific application. For small-scale synthesis where cost is not a primary concern and high purity is desired, the use of a coupling agent like HATU with the corresponding carboxylic acid offers excellent yields and is often easier to handle than the acyl chloride. For larger-scale syntheses where cost and atom economy are critical, the acyl chloride route may be more advantageous, provided that appropriate safety measures are in place to handle the corrosive and moisture-sensitive nature of the reagent.
Ultimately, the optimal choice will depend on a careful consideration of the substrate's sensitivity, the desired scale of the reaction, cost constraints, and the available laboratory infrastructure for handling hazardous reagents.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%.
- Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Amide Bond Formation.
- Common Organic Chemistry. (n.d.). Acetyl Chloride.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Dimethylaminoethyl chloride hydrochloride.
- Loba Chemie. (2017). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS CAS No.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Yield comparison with different carboxylic acids.
- Biosynth. (n.d.). This compound.
- BenchChem. (n.d.). A Comparative Guide to Alternative Reagents for Valeryl Chloride in Acylation Reactions.
- ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility.
- Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Google Patents. (n.d.). CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology.
- PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
- BenchChem. (n.d.). Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.
- Sciencemadness Discussion Board. (2014). Secondary amine Acylation.
- Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question....
- Sigma-Aldrich. (n.d.). This compound.
- Chemistry Stack Exchange. (2022). Acetylation of Secondary amines.
- Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
- YouTube. (2019). synthesis of amides from acid chlorides.
- Unknown. (n.d.). ACETYLATION Acetyl chloride: Acetic acid:.
- BenchChem. (2025). Application Notes and Protocols for the Acetylation of 2-Chloroaniline.
- OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH).
- Chemguide. (n.d.). the preparation of amides.
- ResearchGate. (n.d.). Acylated products using acetylchloride and benzoylchloride.
- Khan Academy. (2010). Amide formation from acyl chloride.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(Dimethylamino)acetyl chloride hydrochloride
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of laboratory safety and environmental stewardship. 2-(Dimethylamino)acetyl chloride hydrochloride is a highly reactive acylating agent, invaluable in many synthetic pathways. Its dual nature as both a water-reactive acyl chloride and a corrosive hydrochloride salt necessitates a disposal protocol grounded in a thorough understanding of its chemical properties.
This guide provides a comprehensive, step-by-step procedure for the safe neutralization and disposal of this compound. The protocols described herein are designed to be self-validating, ensuring that each step mitigates risk and confirms the successful deactivation of this hazardous compound.
Hazard Profile and Chemical Reactivity
Understanding the "why" behind a protocol is the foundation of safety. This compound is classified as a hazardous substance due to its potent reactivity and toxicity.[1][2] Its hazard profile stems from two key functional groups:
-
The Acyl Chloride: This group is highly electrophilic and reacts exothermically with nucleophiles. Its most common and immediate reaction in a laboratory environment is with water (hydrolysis), including atmospheric moisture, to produce 2-(dimethylamino)acetic acid and corrosive hydrochloric acid (HCl) gas.[3][4] This reaction can be vigorous and is the primary reason for the compound's "water-reactive" classification.
-
The Hydrochloride Salt: The amine portion of the molecule is protonated, forming a hydrochloride salt. This makes the compound and its hydrolysis products acidic and corrosive.[2][5]
These properties dictate that the compound cannot be disposed of directly. It must first be chemically transformed into less hazardous substances through a controlled, two-phase process of hydrolysis followed by neutralization.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity | Toxic if swallowed or in contact with skin; Fatal if inhaled.[2][5] | 💀 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[2][5] | corrosive |
| Reactivity | Reacts with water and moisture. Incompatible with strong bases and oxidizing agents.[1][6] | |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1][7] | environment |
Pre-Disposal Safety Preparations
A safe outcome is predicated on meticulous preparation. Before beginning the disposal process, ensure the following controls and materials are in place.
A. Engineering Controls
-
Chemical Fume Hood: All handling and disposal steps MUST be performed inside a certified chemical fume hood to contain corrosive vapors (HCl) and toxic dust.[8]
-
Emergency Equipment: Ensure unobstructed access to a safety shower and an eyewash station.[9]
B. Personal Protective Equipment (PPE)
Proper PPE is your primary defense against exposure. The following should be considered the minimum requirement:
-
Eye Protection: Chemical safety goggles and a full-face shield.[10][11]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.[11][12]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes. An additional chemical-resistant apron is recommended.[5]
C. Required Materials
-
Two large glass beakers (the volume of the reaction beaker should be at least 5 times the total final volume of the solution).
-
Stir plate and magnetic stir bar.
-
Ice bath.
-
pH paper or a calibrated pH meter.
-
Neutralizing Agent: A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). A weak base is preferred as it controls the reaction rate and minimizes heat generation compared to strong bases like NaOH.[13]
-
Appropriately labeled hazardous waste container.
Step-by-Step Disposal Workflow
The following two-phase protocol is designed to first safely manage the high reactivity of the acyl chloride and then neutralize the resulting corrosive acidic solution.
Phase 1: Controlled Hydrolysis (Quenching)
The objective of this phase is to safely hydrolyze the reactive acyl chloride group. By adding the chemical to a large volume of cold water, we can dissipate the heat generated from the exothermic reaction.
-
Prepare the Quenching Vessel: Place a large beaker containing cold water (approximately 100 mL of water for every 5 g of the compound) in an ice bath on a magnetic stir plate. Begin stirring at a moderate speed.
-
Slow Addition: Carefully and slowly add the this compound to the stirring cold water in small portions. The rate of addition should be controlled to prevent excessive fuming or a rapid temperature increase.[14]
-
Complete Hydrolysis: Once all the solid has been added, continue stirring the solution in the ice bath for an additional 15-20 minutes.
-
Equilibrate: Remove the ice bath and allow the solution to warm to room temperature. The solution is now an acidic mixture of 2-(dimethylamino)acetic acid hydrochloride and hydrochloric acid. It is still corrosive.
Phase 2: Neutralization
This phase renders the acidic solution non-corrosive by bringing its pH to a neutral range.
-
Begin Neutralization: While stirring the acidic solution from Phase 1, begin the slow, portion-wise addition of a 5-10% sodium bicarbonate solution.
-
Manage Gas Evolution: The reaction between the acid and bicarbonate will produce carbon dioxide (CO₂) gas, resulting in fizzing or bubbling.[15] Add the base slowly to control the rate of gas evolution and prevent the solution from foaming over.
-
Monitor pH: Periodically stop adding the base and check the solution's pH with pH paper or a calibrated pH meter.
-
Achieve Neutrality: Continue adding the basic solution until the pH of the mixture is stable within a neutral range (pH 6.0 - 8.0).[13] At this point, the fizzing will have ceased.
Waste Management and Final Disposition
Once the solution has been successfully neutralized, it is significantly less hazardous. However, final disposal must still adhere to institutional and local regulations.
-
Regulatory Compliance: NEVER assume a neutralized solution can be poured down the drain. Always consult your institution's Environmental Health & Safety (EHS) department or local hazardous waste regulations for final disposal instructions.[16][17][18] Some municipalities have strict limits on the salt content (e.g., sodium chloride) of wastewater.
-
Waste Collection: If required, transfer the neutralized solution to a properly labeled hazardous waste container. The label should accurately reflect the final contents (e.g., "Neutralized aqueous solution of 2-(dimethylamino)acetic acid, sodium chloride, and sodium bicarbonate").
-
Contaminated Materials: All contaminated disposable materials, such as gloves, weigh paper, and paper towels, should be collected in a sealed bag and disposed of as solid hazardous waste.[5]
Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is critical.
-
Spill: For a small spill, contain the solid with an inert absorbent material like sand or vermiculite.[5] Scoop the mixture into a labeled container for disposal via the protocol above. Do not use combustible materials like paper towels to absorb the initial spill. For large spills, evacuate the area and contact your EHS office immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station if available. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
By adhering to this detailed protocol, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with the principles of chemical hygiene.
References
-
Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Cole-Parmer. [Link]
-
2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Safety Data Sheet. Chemstock. [Link]
-
This compound - Laboratory Chemical Safety Summary. PubChem, National Center for Biotechnology Information. [Link]
-
How to dispose of hydrochloric acid. Lab Alley. [Link]
-
2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. Loba Chemie. [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]
-
Safe disposal of hydrochloric acid. Chemistry Stack Exchange. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University Radiological & Environmental Management. [Link]
-
How to Neutralize Acid: Effective Ways (2024). Ryze Chemie. [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]
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Treatment Of Reactive Wastes At Hazardous Waste Landfills. U.S. Environmental Protection Agency. [Link]
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Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration (OSHA). [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
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Chemistry Lab Safety Rules. PozeSCAF. [Link]
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How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
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Acetyl Chloride Storage. Reddit r/chemistry. [Link]
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What are the hydrolyzation products of acetyl chloride? Homework.Study.com. [Link]
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A Senior Application Scientist's Guide to Handling 2-(Dimethylamino)acetyl Chloride Hydrochloride
As researchers and scientists in the fast-paced world of drug development, our work with novel compounds demands not only scientific rigor but also an unwavering commitment to safety. One such compound, 2-(Dimethylamino)acetyl chloride hydrochloride, is a valuable reagent, but its hazardous nature requires meticulous handling. This guide provides essential, experience-driven safety and logistical information to ensure its safe and effective use in your laboratory.
Understanding the Hazard: More Than Just a Reagent
This compound is a corrosive and toxic substance that can be fatal if inhaled and harmful if swallowed or absorbed through the skin.[1][2] It can cause severe skin burns and eye damage.[3][4] Furthermore, this compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its reactivity and hazard profile.[1][5] Understanding these intrinsic properties is the first step toward mitigating risk.
Key Hazards at a Glance:
| Hazard Type | Description | GHS Classification |
| Acute Toxicity (Oral) | Toxic if swallowed.[2][3] | Category 3 |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[2][6] | Category 3 |
| Acute Toxicity (Inhalation) | May be fatal if inhaled.[1][2] | Category 2 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[3][4] | Category 1B/1C |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1][5][7] | Chronic 2 |
The First Line of Defense: Personal Protective Equipment (PPE)
Given the severe hazards, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield.[6][8] | Standard safety glasses are insufficient. A full face shield protects against splashes to the entire face. |
| Skin | Impervious gloves (e.g., nitrile) and a lab coat.[6][8] | Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended handling. |
| Respiratory | A NIOSH-approved respirator.[1][8] | To be used in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles. |
| Body | Full-coverage clothing and closed-toe shoes. | No exposed skin should be present when handling this chemical. |
Workflow for Donning and Doffing PPE
Caption: Proper sequence for putting on and taking off PPE to minimize contamination.
Operational Plan: From Receipt to Use
A meticulous operational plan is crucial for minimizing exposure and ensuring the integrity of your experiments.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store Securely: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[5] The storage area should be clearly labeled with the appropriate hazard warnings.
-
Hygroscopic Nature: Due to its hygroscopic nature, ensure the container is tightly sealed to prevent moisture absorption.[1]
Handling and Use:
-
Controlled Environment: All handling of this compound should be conducted in a certified chemical fume hood to control exposure.
-
Avoid Dust Formation: This compound is a solid, so care must be taken to avoid generating dust during transfer and weighing.[2][6]
-
Spill Kit: Ensure a spill kit specifically for toxic and corrosive materials is readily accessible.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately.[1][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk. Seek immediate medical attention. |
Spill Response Protocol
Caption: A stepwise guide for responding to a spill of this compound.
Disposal Plan: Cradle to Grave Responsibility
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Classification: All materials contaminated with this chemical, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.[5][9]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Licensed Disposal: Arrange for the disposal of hazardous waste through a licensed and reputable waste disposal company.[10] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][9]
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while advancing your vital research.
References
-
Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99% - Cole-Parmer. Available from: [Link]
-
This compound | C4H9Cl2NO | CID 13994991 - PubChem. Available from: [Link]
-
2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Chemstock. Available from: [Link]
-
2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS CAS No - Loba Chemie. Available from: [Link]
-
CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution ISSUE 009. Available from: [Link]
-
Safety Data Sheet - Angene Chemical. Available from: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
